molecular formula C12H11NO2S B157791 N-Phenylbenzenesulfonamide CAS No. 1678-25-7

N-Phenylbenzenesulfonamide

Cat. No.: B157791
CAS No.: 1678-25-7
M. Wt: 233.29 g/mol
InChI Key: XAUGWFWQVYXATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenylbenzenesulfonamide (CAS 1678-25-7), a compound with the molecular formula C12H11NO2S and a molecular weight of 233.29 g/mol, is a significant scaffold within the benzenesulfonamide class of compounds . It serves as a foundational building block in medicinal chemistry for the design and synthesis of novel bioactive molecules, with research applications spanning multiple therapeutic areas. In antiviral research, derivatives based on the this compound (PBSA) structure have been identified as a novel template for non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating potent activity against wild-type HIV-1 . Furthermore, benzenesulfonamide-containing compounds are extensively investigated as inhibitors of the HIV-1 capsid (CA) protein, a promising therapeutic target for new antivirals . Beyond virology, this chemical motif is pivotal in cancer research, where benzenesulfonamide derivatives are designed as potent and selective inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in various solid tumors such as triple-negative breast cancer . The versatility of the core structure also extends to other fields, including the development of urease inhibitors and the synthesis of compounds evaluated for their effects on esterase enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to neurodegenerative conditions . The compound is characterized by its L-shaped molecular geometry, featuring a dihedral angle of approximately 89° between its two benzene rings . Researchers value this compound for its well-defined structure, which allows for strategic derivatization to explore structure-activity relationships and develop potential therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-16(15,12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUGWFWQVYXATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168371
Record name Benzenesulfonanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1678-25-7
Record name N-Phenylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1678-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48357
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenylbenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.303
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzenesulfonanilide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8ZF9FCZ3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenylbenzenesulfonamide is a crucial structural motif and a versatile building block in medicinal chemistry, notably in the development of antiviral and anticancer agents.[1] Its synthesis is a fundamental process in organic chemistry, with several established and emerging methodologies. This technical guide provides an in-depth analysis of the primary synthesis mechanisms of this compound, including the classical Hinsberg and Schotten-Baumann reactions, the Ullmann condensation, and the modern Buchwald-Hartwig amination. Detailed experimental protocols, quantitative data comparisons, and mechanistic diagrams are presented to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Core Synthesis Methodologies

The formation of the sulfonamide bond in this compound is most commonly achieved through the reaction of aniline with benzenesulfonyl chloride. However, alternative methods involving transition metal-catalyzed cross-coupling reactions have gained prominence due to their broader substrate scope and milder reaction conditions.

Hinsberg and Schotten-Baumann Reactions

The most traditional and widely used method for synthesizing this compound is the Hinsberg reaction, which involves the reaction of an amine with a sulfonyl chloride.[1][2] A common variation of this is the Schotten-Baumann reaction, which is performed in a two-phase solvent system with a base.[1][3]

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom to yield the stable sulfonamide.[2]

The detailed mechanism is as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic sulfur atom of benzenesulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses with the expulsion of a chloride ion.

  • Deprotonation: In the presence of a base (like pyridine or NaOH), the proton on the nitrogen is abstracted to yield the final this compound.[4][5]

Hinsberg_Mechanism Aniline Aniline (C₆H₅NH₂) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack BenzenesulfonylChloride Benzenesulfonyl Chloride (C₆H₅SO₂Cl) BenzenesulfonylChloride->Intermediate ProtonatedSulfonamide Protonated Sulfonamide Intermediate->ProtonatedSulfonamide -Cl⁻ NPhenylbenzenesulfonamide This compound ProtonatedSulfonamide->NPhenylbenzenesulfonamide -H⁺ (to Base) HCl HCl Base Base (e.g., Pyridine) Base->NPhenylbenzenesulfonamide

Caption: Mechanism of the Hinsberg reaction for this compound synthesis.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, providing an alternative route to N-arylsulfonamides. This method typically involves the reaction of an aryl halide with an amine or amide in the presence of a copper catalyst at elevated temperatures.[6]

Reaction Mechanism:

The precise mechanism of the Ullmann reaction is still debated, but it is generally accepted to involve the formation of a copper(I) species.[7] One proposed pathway for C-N coupling involves:

  • Formation of Copper(I) Amide: The sulfonamide reacts with a Cu(I) salt to form a copper(I) amide complex.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) complex, forming a Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the this compound and regenerate a Cu(I) species.[6][8]

Ullmann_Condensation cluster_0 Catalytic Cycle Benzenesulfonamide Benzenesulfonamide ArylHalide Aryl Halide (e.g., Iodobenzene) CuIII_Intermediate Copper(III) Intermediate CuI Cu(I) Catalyst CuAmide Copper(I) Amide Complex CuI->CuAmide + Benzenesulfonamide, -HX Base Base CuAmide->CuIII_Intermediate + Aryl Halide (Oxidative Addition) CuIII_Intermediate->CuI Regeneration Product This compound CuIII_Intermediate->Product Reductive Elimination

Caption: Proposed mechanism for the Ullmann Condensation for N-arylsulfonamide synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile method for the synthesis of C-N bonds.[9] It allows for the coupling of a wide range of amines and aryl halides or triflates under relatively mild conditions.[10]

Reaction Mechanism:

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the following key steps:[9][10]

  • Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium amide complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium amide complex, which forms the desired C-N bond of this compound and regenerates the Pd(0) catalyst.[10][11]

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAd_Complex Oxidative Addition Complex (Ar-Pd(II)L₂-X) Pd0->OxAd_Complex Oxidative Addition Pd_Amide_Complex Palladium Amide Complex (Ar-Pd(II)L₂-NHR') OxAd_Complex->Pd_Amide_Complex + Amine, + Base, -HX Pd_Amide_Complex->Pd0 Reductive Elimination Product N-Aryl Amine (Ar-NHR') Pd_Amide_Complex->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAd_Complex Amine Amine (R'NH₂) Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Quantitative Data Presentation

The efficiency of this compound synthesis is highly dependent on the chosen methodology, catalyst, solvent, and reaction conditions. The following tables summarize quantitative data from various reported synthesis protocols.

Table 1: Comparison of Synthesis Protocols for this compound and Derivatives

MethodCatalyst/ConditionsSolventTemperature (°C)Reaction TimeYield (%)Reference
HinsbergPyridineDichloromethaneRoom Temp.24 h73[3]
HinsbergNa₂CO₃WaterRoom Temp.4 days85.8[12]
Schotten-BaumannNaOHDichloromethane/Water0 - Room Temp.2-4 hHigh[13]
Microwave-AssistedNoneNone (Neat)8020 minHigh[1]
Solvent-FreeZnO-NPsNone (Neat)Room Temp.-up to 95[1]
Ullmann-TypeCuI / 1,10-phenanthrolineDMF100-12012-24 hModerate to Good[6]
Buchwald-HartwigPd(OAc)₂ / LigandToluene80-1102-24 h83-97[9]

Table 2: Effect of Solvent and Base on Yield in Hinsberg-type Reactions

SolventBaseYield (%)Reference
DichloromethanePyridine73[3]
WaterNa₂CO₃85.8[12]
Dichloromethane/WaterNaOHHigh[13]
Tetrahydrofuran (THF)Atomized SodiumExcellent[14]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of this compound via Hinsberg Reaction

This protocol is adapted from typical laboratory procedures for sulfonamide synthesis.

Materials:

  • Aniline (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add aniline (1.0 eq) and anhydrous dichloromethane.

  • Addition of Base: Add pyridine (1.2 eq) to the solution at room temperature.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of N-Aryl Sulfonamides via Ullmann-Type Condensation

This generalized protocol is based on modern Ullmann-type coupling reactions.

Materials:

  • Aryl halide (e.g., Iodobenzene) (1.0 eq)

  • Benzenesulfonamide (1.2 eq)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • 1,10-Phenanthroline (10-20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

  • Schlenk tube or similar reaction vessel for inert atmosphere.

Procedure:

  • Reaction Setup: To a Schlenk tube, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), benzenesulfonamide (1.2 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Reactants: Add the aryl halide (1.0 eq) and the solvent (DMF) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-140 °C with vigorous stirring for 12-24 hours.

  • Cooling and Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of N-Aryl Sulfonamides via Buchwald-Hartwig Amination

This protocol is a general procedure for the palladium-catalyzed amination of aryl halides.

Materials:

  • Aryl halide (1.0 eq)

  • Amine or sulfonamide (1.2 eq)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1.5-2x mol% of Pd)

  • Strong base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.4-2.0 eq)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Glovebox or Schlenk line for handling air-sensitive reagents.

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried reaction vessel, add the palladium precatalyst, the phosphine ligand, and the base.

  • Addition of Reactants: Add the aryl halide and the amine/sulfonamide, followed by the anhydrous solvent.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (2-24 hours), monitoring by TLC or GC-MS.

  • Cooling and Quenching: Cool the reaction to room temperature and quench with water or a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, work-up, and purification of this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Add reactants, solvent, catalyst) Start->Reaction_Setup Reaction Reaction (Heating, Stirring, Monitoring) Reaction_Setup->Reaction Workup Aqueous Work-up (Quenching, Extraction, Washing) Reaction->Workup Drying_Concentration Drying and Concentration Workup->Drying_Concentration Purification Purification (Recrystallization or Chromatography) Drying_Concentration->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Product Characterization->End

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be achieved through several effective methods, each with its own advantages and limitations. The classical Hinsberg and Schotten-Baumann reactions offer a straightforward and cost-effective approach. For more complex substrates or when milder conditions are required, the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination provide powerful alternatives with broad applicability. The choice of a specific synthetic route will depend on factors such as substrate availability, functional group tolerance, desired yield, and scalability. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions for the synthesis of this compound and its derivatives in the context of drug discovery and development.

References

A Technical Guide to N-Phenylbenzenesulfonamide: A Core Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-Phenylbenzenesulfonamide, a pivotal molecular scaffold in medicinal chemistry. It details the compound's core physicochemical properties, established synthesis protocols, and its significant role as a foundational structure in the development of novel therapeutic agents across various disease areas.

Core Molecular and Physicochemical Data

This compound, also known as benzenesulfonanilide, is an organic compound that serves as a critical starting point for chemical synthesis in drug discovery.[1] Its structural and chemical properties make it a versatile building block for creating a diverse library of bioactive molecules.[1]

All essential quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₁NO₂S[1][2][3][4][5]
Molecular Weight 233.29 g/mol [1][2][3][4]
CAS Number 1678-25-7[1][2][3][5]
IUPAC Name This compound[3][5]
Melting Point 110°C[6]
SMILES O=S(C1=CC=CC=C1)(NC2=CC=CC=C2)=O[2]
InChI Key XAUGWFWQVYXATQ-UHFFFAOYSA-N[1][4]
Topological Polar Surface Area (TPSA) 46.17 Ų[2]
LogP 2.4874[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 3[2]

Experimental Protocols: Synthesis of this compound

The primary method for synthesizing this compound is the reaction of aniline with benzenesulfonyl chloride.[1] This reaction can be effectively carried out using a modified Schotten-Baumann protocol, which is a widely used method for synthesizing amides and, in this case, sulfonamides.[1][7]

Detailed Methodology: Modified Schotten-Baumann Reaction

This protocol describes the synthesis of this compound from aniline and benzenesulfonyl chloride in a two-phase solvent system with a base.

Materials:

  • Aniline

  • Benzenesulfonyl chloride

  • Sodium hydroxide (NaOH) or other suitable base

  • Dichloromethane (DCM) or other suitable organic solvent

  • Distilled water

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: In a round-bottom flask, dissolve aniline in the organic solvent (e.g., DCM). Add an aqueous solution of the base (e.g., 10% NaOH).

  • Reaction: Cool the biphasic mixture in an ice bath to 0-5°C. While stirring vigorously, add benzenesulfonyl chloride dropwise to the mixture, ensuring the temperature remains low.

  • Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl, distilled water, and finally with brine.

  • Drying and Filtration: Dry the isolated organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Product Isolation & Workup cluster_purification Final Purification A 1. Dissolve Aniline in DCM B 2. Add Aqueous NaOH Solution A->B C 3. Cool Mixture to 0-5°C B->C D 4. Add Benzenesulfonyl Chloride Dropwise C->D E 5. Stir at Room Temperature (2-4h) D->E F 6. Separate Organic Layer E->F G 7. Wash with HCl, Water, and Brine F->G H 8. Dry with MgSO4 and Filter G->H I 9. Evaporate Solvent H->I J 10. Recrystallize Crude Solid I->J K Pure this compound J->K

Workflow for the Synthesis of this compound.

Logical Pathways in Drug Discovery and Development

The this compound core is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Its derivatives have been extensively investigated for a range of therapeutic applications, demonstrating its versatility and importance in drug development.

Key research areas include:

  • Antiviral Research: Derivatives have been identified as a novel template for non-nucleoside reverse transcriptase inhibitors (NNRTIs), which show potent activity against wild-type HIV-1.[1]

  • Anticancer Research: The scaffold is used to design potent and selective inhibitors of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment.[1]

  • Neurodegenerative Conditions: The structure is foundational in developing inhibitors for esterase enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][8] Inhibiting these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease.[8]

The following diagram illustrates the logical progression from the core scaffold to its therapeutic applications.

G cluster_core Core Chemistry cluster_applications Therapeutic Applications cluster_targets Biological Targets & Diseases A This compound Scaffold B Chemical Derivatization A->B C NNRTIs B->C D Carbonic Anhydrase IX Inhibitors B->D E Cholinesterase Inhibitors B->E F HIV-1 Reverse Transcriptase C->F G Carbonic Anhydrase IX D->G H AChE / BChE E->H I HIV / AIDS F->I J Cancer (Solid Tumors) G->J K Alzheimer's Disease H->K

Therapeutic Applications of this compound Derivatives.

References

N-Phenylbenzenesulfonamide Derivatives: A Comprehensive Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylbenzenesulfonamide and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. The inherent structural features of the sulfonamide linkage between two phenyl rings provide a unique scaffold for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by these derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.[1][2]

Enzyme Inhibition

This compound derivatives have been extensively investigated as inhibitors of various key enzymes implicated in a range of diseases. Their ability to selectively bind to the active sites of these enzymes makes them promising candidates for therapeutic intervention.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Certain isoforms, such as CA IX, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[3][4] this compound derivatives have emerged as potent inhibitors of these enzymes, with their sulfonamide moiety coordinating to the zinc ion in the active site.[1][5]

Table 1: Inhibitory Activity of this compound Derivatives against Carbonic Anhydrase Isoforms

CompoundTarget EnzymeKᵢ (nM)Reference
Compound 8CA I45.7 ± 0.46[6]
Compound 2CA II33.5 ± 0.38[6]
Compound 4eCA IX10.93[7]
Compound 4gCA IX25.06[7]
Compound 4hCA IX15.52[7]
Acetazolamide (Standard)CA I250[8]

A common method to determine the inhibitory activity of compounds against carbonic anhydrase is the stopped-flow technique, which measures the enzyme-catalyzed hydration of CO₂.

  • Reagents and Buffers:

    • Purified human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX).

    • Buffer solution (e.g., 10 mM HEPES, pH 7.5 for CA I/II; 20 mM TRIS, pH 8.3 with 20 mM NaClO₄ for bacterial CAs).[9]

    • CO₂-saturated water.

    • pH indicator (e.g., phenol red).

    • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • The enzyme solution, with or without the inhibitor at varying concentrations, is prepared in the appropriate buffer.

    • The enzyme/inhibitor solution is rapidly mixed with the CO₂-saturated water containing the pH indicator in a stopped-flow instrument.[10]

    • The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.[10]

    • The initial velocity of the reaction is determined from the linear portion of the absorbance change.[10]

    • Inhibition constants (Kᵢ) are calculated by fitting the data to the appropriate inhibition model.[10]

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Expression HIF1a->CAIX_exp CO2_H2O CO₂ + H₂O HCO3_H HCO₃⁻ + H⁺ CO2_H2O->HCO3_H CAIX pHe_acid Extracellular Acidosis (Low pHe) HCO3_H->pHe_acid pHi_alk Intracellular Alkalinization (High pHi) HCO3_H->pHi_alk Invasion Invasion & Metastasis pHe_acid->Invasion Proliferation Cell Proliferation & Survival pHi_alk->Proliferation NPBS_deriv This compound Derivatives NPBS_deriv->HCO3_H Inhibition

Caption: Role of CAIX in cancer progression and its inhibition.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[7][11] Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease to enhance cholinergic neurotransmission.[7][12] Certain this compound derivatives have demonstrated potent inhibitory effects on both AChE and BChE.[6]

Table 2: Inhibitory Activity of this compound Derivatives against Cholinesterases

CompoundTarget EnzymeKᵢ (nM)Reference
Compound 8AChE31.5 ± 0.33[6]
Compound 8BChE24.4 ± 0.29[6]

The most common method for measuring AChE activity is the spectrophotometric assay developed by Ellman.[13]

  • Reagents and Materials:

    • Acetylcholinesterase (AChE) solution.

    • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • Phosphate buffer (e.g., 0.1 M, pH 8.0).

    • Test compound dissolved in a suitable solvent.

    • 96-well microplate and a microplate reader.

  • Procedure:

    • In a 96-well plate, add the phosphate buffer, AChE solution, DTNB, and the test compound at various concentrations.[13]

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[13]

    • Initiate the reaction by adding the ATCI substrate.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

    • Measure the increase in absorbance at 412 nm over time using a microplate reader.[13]

    • The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined.[14]

AChE_Pathway Presynaptic Presynaptic Neuron ACh_release Acetylcholine (ACh) Release Presynaptic->ACh_release Synaptic_cleft Synaptic Cleft ACh_release->Synaptic_cleft ACh_receptor Postsynaptic Receptor (Muscarinic/Nicotinic) Synaptic_cleft->ACh_receptor ACh_hydrolysis ACh Hydrolysis (Choline + Acetate) Synaptic_cleft->ACh_hydrolysis AChE Signal_trans Signal Transduction ACh_receptor->Signal_trans AChE Acetylcholinesterase (AChE) NPBS_deriv This compound Derivatives NPBS_deriv->ACh_hydrolysis Inhibition MTT_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat with this compound Derivatives (Varying Concentrations) seeding->treatment incubation Incubate (e.g., 48-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (Formation of Formazan) mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals (e.g., with DMSO) formazan_formation->solubilization absorbance Measure Absorbance (e.g., at 570 nm) solubilization->absorbance data_analysis Calculate Cell Viability and Determine IC₅₀ absorbance->data_analysis end End data_analysis->end Synthesis_Scheme Aniline Substituted Aniline Reaction Reaction (Solvent, Base) Aniline->Reaction SulfonylChloride Benzenesulfonyl Chloride SulfonylChloride->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Derivative Purification->Product

References

An In-depth Technical Guide to N-Phenylbenzenesulfonamide (CAS 1678-25-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

N-Phenylbenzenesulfonamide, with the CAS number 1678-25-7, is a chemical compound that serves as a fundamental structural motif in medicinal chemistry.[1] It belongs to the benzenesulfonamide class of compounds and is a key building block in the synthesis of a wide range of biologically active molecules.[1] Its molecular structure, featuring a sulfonamide linkage between two phenyl rings, provides a versatile scaffold for the development of novel therapeutic agents.

PropertyValueReference
Molecular Formula C₁₂H₁₁NO₂S[1]
Molecular Weight 233.29 g/mol [1]
CAS Number 1678-25-7[1]
Appearance White to off-white crystalline solid
Melting Point 109-111 °C
Solubility Soluble in methanol, ethanol, and other organic solvents.
Synonyms Benzenesulfonanilide, N-Benzenesulfonylaniline[1]

Synthesis and Experimental Protocol

The primary route for the synthesis of this compound is the reaction of aniline with benzenesulfonyl chloride. This reaction can be carried out under various conditions, with the Schotten-Baumann reaction being a commonly employed method.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Aniline

  • Benzenesulfonyl chloride

  • 10% Sodium hydroxide solution

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1 equivalent) in diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 equivalents) to the stirred solution.

  • Concurrently, add 10% sodium hydroxide solution dropwise to maintain a basic pH.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, dilute hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white crystalline solid.

Workflow for the Synthesis of this compound:

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Aniline Aniline Reaction Schotten-Baumann Reaction (in Diethyl Ether, 0°C to RT) Aniline->Reaction BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->Reaction NaOH 10% NaOH (aq) NaOH->Reaction Separation Phase Separation Reaction->Separation Washing Washing (Water, HCl, Brine) Separation->Washing Drying Drying (MgSO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization (Ethanol/Water) Evaporation->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

A schematic overview of the synthesis of this compound.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃)
Chemical Shift (δ, ppm) Multiplicity
7.85 - 7.75m
7.55 - 7.45m
7.45 - 7.35m
7.30 - 7.20m
7.15 - 7.05m
~7.0 (broad s)s
¹³C NMR (CDCl₃)
Chemical Shift (δ, ppm) Assignment
138.8Ar-C (ipso, attached to SO₂)
137.2Ar-C (ipso, attached to NH)
133.0Ar-CH (para to SO₂)
129.2Ar-CH (ortho to NH)
129.0Ar-CH (meta to SO₂)
127.4Ar-CH (ortho to SO₂)
125.0Ar-CH (para to NH)
121.5Ar-CH (meta to NH)
Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3250N-H stretchMedium
3100-3000Aromatic C-H stretchMedium-Weak
1330-1310Asymmetric SO₂ stretchStrong
1170-1150Symmetric SO₂ stretchStrong
~900S-N stretchMedium
Mass Spectrometry (MS)

The mass spectrum of this compound shows characteristic fragmentation patterns.[1] The molecular ion peak [M]+ is observed at m/z 233. Key fragments include the loss of SO₂ to give a fragment at m/z 169, and cleavage of the S-N bond leading to fragments at m/z 141 (benzenesulfonyl cation) and m/z 92 (anilide radical cation).[1]

Biological Activity and Therapeutic Potential

This compound itself is primarily considered a scaffold for the development of more potent and selective drug candidates. Its derivatives have shown significant activity in several therapeutic areas.

Anticancer Activity

Derivatives of this compound are potent inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX, which is overexpressed in many solid tumors.[1] Inhibition of CA IX disrupts pH regulation in the tumor microenvironment, leading to apoptosis of cancer cells.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA).

Materials:

  • Human carbonic anhydrase II (hCA II)

  • Tris-HCl buffer (pH 7.4)

  • 4-Nitrophenyl acetate (NPA)

  • This compound (or derivative)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of hCA II in Tris-HCl buffer.

  • Prepare serial dilutions of the test compound (this compound or its derivative) in DMSO.

  • In a 96-well plate, add the hCA II solution to each well.

  • Add the test compound dilutions to the respective wells and incubate for a short period.

  • Initiate the reaction by adding a solution of NPA in a suitable solvent (e.g., acetonitrile).

  • Immediately measure the absorbance at 405 nm at regular intervals to monitor the formation of 4-nitrophenolate.

  • Calculate the initial reaction rates and determine the IC₅₀ or Kᵢ values for the inhibitor.

Antiviral Activity

Benzenesulfonamide-containing compounds are being investigated as inhibitors of the HIV-1 capsid (CA) protein, a promising target for new antiviral drugs.[1] These compounds can interfere with the assembly and disassembly of the viral capsid, which are crucial steps in the HIV replication cycle.

Hypothesized Mechanism of Action for HIV-1 Capsid Inhibition:

G cluster_virus HIV-1 Replication Cycle ViralEntry Viral Entry Uncoating Uncoating ViralEntry->Uncoating ReverseTranscription Reverse Transcription Uncoating->ReverseTranscription NuclearImport Nuclear Import ReverseTranscription->NuclearImport Integration Integration NuclearImport->Integration Assembly Gag Polyprotein Assembly Integration->Assembly Budding Budding & Maturation Assembly->Budding Inhibitor This compound Derivative Inhibitor->Uncoating Disrupts Core Stability Inhibitor->Assembly Inhibits Capsid Assembly/Disassembly

Potential inhibition points of benzenesulfonamide derivatives in the HIV-1 life cycle.
Neuroprotective Effects

Certain derivatives of this compound have been shown to inhibit cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a therapeutic strategy for Alzheimer's disease.

Safety and Handling

This compound should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound (CAS 1678-25-7) is a valuable and versatile chemical scaffold with significant potential in drug discovery and development. Its straightforward synthesis and the amenability of its structure to chemical modification have made it a cornerstone for the design of inhibitors targeting a range of enzymes implicated in cancer, viral infections, and neurodegenerative diseases. Further research into the structure-activity relationships of its derivatives is likely to yield novel and potent therapeutic agents.

References

Spectroscopic Data of N-Phenylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Phenylbenzenesulfonamide, a key scaffold in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting detailed spectroscopic information (NMR, IR, MS), experimental protocols, and a logical workflow for spectral analysis.

Spectroscopic Data Presentation

The following sections provide a detailed summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
10.44s-1HN-H
7.85 - 7.83m-2HAr-H (ortho to SO₂)
7.56 - 7.47m-3HAr-H (meta, para to SO₂)
7.28t7.92HAr-H (meta to NH)
7.12d7.72HAr-H (ortho to NH)
7.05t7.41HAr-H (para to NH)

Note: Spectra acquired in DMSO-d₆. Chemical shifts are referenced to the residual solvent peak.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
140.0Ar-C (ipso to SO₂)
138.4Ar-C (ipso to NH)
132.8Ar-C (para to SO₂)
129.4Ar-C (meta to SO₂)
129.2Ar-C (meta to NH)
126.8Ar-C (ortho to SO₂)
124.0Ar-C (para to NH)
121.0Ar-C (ortho to NH)

Note: Spectra acquired in DMSO-d₆. Chemical shifts are referenced to the residual solvent peak.

Table 3: Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3262StrongN-H stretch
1595MediumC=C aromatic stretch
1490MediumC=C aromatic stretch
1335StrongS=O asymmetric stretch
1160StrongS=O symmetric stretch
905MediumS-N stretch
750, 690StrongC-H out-of-plane bend (aromatic)
Table 4: Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Proposed Fragment
23345[M]⁺
16810[M - SO₂]⁺
15515[M - C₆H₅]⁺
92100[C₆H₅NH]⁺
7760[C₆H₅]⁺
6530[C₅H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. The sample was gently agitated to ensure complete dissolution.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: A standard single-pulse experiment was used with a 30° pulse width and a relaxation delay of 1 second. A total of 16 scans were acquired.

  • ¹³C NMR Acquisition: A standard proton-decoupled pulse program was utilized with a 30° pulse width and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.

  • Data Processing: The raw data (Free Induction Decay) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of this compound (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[1][2]

  • Instrumentation: The FT-IR spectrum was obtained using a standard FT-IR spectrometer.

  • Data Acquisition: The KBr pellet was placed in the sample holder, and the spectrum was recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also acquired and subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in methanol was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) was employed at a standard energy of 70 eV.[3]

  • Mass Analysis: The mass-to-charge ratios (m/z) of the resulting ions were analyzed using a quadrupole mass analyzer.

  • Data Acquisition: The mass spectrum was recorded over a mass range of m/z 50-300.

Mandatory Visualization

The following diagrams illustrate the logical workflow for spectroscopic analysis and the key fragmentation pathways of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Final Structure Confirmation Purity_Assessment->Final_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Fragmentation_Pathway M [C₁₂H₁₁NO₂S]⁺˙ m/z = 233 F1 [C₁₂H₁₁N]⁺˙ m/z = 168 M->F1 - SO₂ F2 [C₆H₆NSO₂]⁺ m/z = 155 M->F2 - C₆H₅• F3 [C₆H₆N]⁺ m/z = 92 F1->F3 - C₆H₄ F4 [C₆H₅]⁺ m/z = 77 F2->F4 - SO₂ F3->F4 - NH₂ F5 [C₅H₅]⁺ m/z = 65 F4->F5 - C₂H₂

Caption: Proposed mass spectrometry fragmentation pathway of this compound.[4]

References

N-Phenylbenzenesulfonamide Derivatives as Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-phenylbenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of a wide array of potent and selective enzyme inhibitors. This technical guide provides an in-depth overview of this class of compounds, focusing on their role as inhibitors of key enzymes such as carbonic anhydrases and cholinesterases. This document details their quantitative inhibitory activities, experimental protocols for their evaluation, and the signaling pathways they modulate.

Introduction to this compound Derivatives

This compound consists of a benzenesulfonamide core with a phenyl group attached to the sulfonamide nitrogen. This basic structure has been extensively modified to create a diverse library of derivatives with tailored inhibitory profiles against various enzyme targets. The versatility of this scaffold allows for fine-tuning of physicochemical properties, leading to improved potency, selectivity, and pharmacokinetic profiles.

The primary mechanism of action for many sulfonamide-based inhibitors, particularly against metalloenzymes like carbonic anhydrases, involves the coordination of the sulfonamide group to the metal ion in the enzyme's active site.[1] Modifications to the phenyl rings and the sulfonamide linker are crucial for establishing specific interactions with amino acid residues in the active site, thereby influencing isoform selectivity and inhibitory potency.

Quantitative Data on Enzyme Inhibition

The following tables summarize the inhibitory activities of various this compound derivatives against different isoforms of carbonic anhydrase (CA), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).

Table 1: Inhibitory Activity of this compound Derivatives against Carbonic Anhydrase Isoforms

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Compound 2 -33.5 ± 0.38--[2]
Compound 8 45.7 ± 0.46---[2]
Biphenyl/Benzylphenyl Derivative 1 24019258.8[3]
Biphenyl/Benzylphenyl Derivative 2 218583882175[3]
4-(pyrazolyl)benzenesulfonamide urea SH7s --15.955.2[3]

Note: '-' indicates data not available.

Table 2: Inhibitory Activity of this compound Derivatives against Cholinesterases

CompoundAChE (Kᵢ, nM)BChE (Kᵢ, nM)Reference
Compound 8 31.5 ± 0.3324.4 ± 0.29[2]
Derivative 5 -21.84 ± 0.40[4]
Derivative 7 20.58 ± 0.35-[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives as enzyme inhibitors.

Synthesis of this compound Derivatives (General Procedure)

The synthesis of this compound derivatives is typically achieved through a nucleophilic substitution reaction between a substituted aniline and a benzenesulfonyl chloride in the presence of a base.[5][6]

Materials:

  • Substituted aniline

  • Substituted benzenesulfonyl chloride

  • Pyridine (or other suitable base)

  • Dichloromethane (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve the substituted aniline (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the substituted benzenesulfonyl chloride (1.1 eq) in dichloromethane to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure this compound derivative.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This method measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.[7][8][9]

Materials:

  • Stopped-flow spectrophotometer

  • Purified human carbonic anhydrase (hCA) isoforms

  • This compound inhibitor stock solutions (in DMSO)

  • Assay Buffer: 20 mM Tris-HCl, pH 8.3

  • CO₂-saturated water (substrate): Bubble CO₂ gas through deionized water for at least 30 minutes at 4 °C.

  • Phenol red indicator solution (100 µM)

Procedure:

  • Set the stopped-flow instrument to the desired temperature (e.g., 25 °C).

  • Prepare a series of dilutions of the inhibitor in the assay buffer.

  • In one syringe of the stopped-flow apparatus, load the hCA enzyme solution (e.g., 10 µM) pre-incubated with the desired concentration of the inhibitor (or DMSO for control) in assay buffer containing phenol red.

  • In the second syringe, load the CO₂-saturated water.

  • Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH drop, which is monitored by the change in absorbance of the phenol red indicator at 570 nm.

  • Record the initial rate of the reaction (the linear phase of the absorbance change).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Inhibition constants (Kᵢ) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Kₘ) of the substrate is known.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.[10][11][12]

Materials:

  • 96-well microplate reader

  • Purified AChE (from electric eel) or BChE (from equine serum)

  • This compound inhibitor stock solutions (in DMSO)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (10 mM in deionized water)

Procedure:

  • In the wells of a 96-well plate, add 140 µL of phosphate buffer.

  • Add 20 µL of the inhibitor solution at various concentrations (or DMSO for control).

  • Add 10 µL of the cholinesterase enzyme solution (AChE or BChE).

  • Add 10 µL of the DTNB solution.

  • Mix the contents of the wells and pre-incubate at room temperature for 15 minutes.

  • Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

  • Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes using the microplate reader. The rate of color change is proportional to the enzyme activity.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the percentage of inhibition relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

  • Lineweaver-Burk plots can be generated by measuring the reaction rates at different substrate concentrations in the presence of various inhibitor concentrations to determine the type of inhibition and the inhibition constant (Kᵢ).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving the targeted enzymes and a general workflow for the discovery and evaluation of this compound-based enzyme inhibitors.

G General Workflow for this compound Inhibitor Discovery cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 Preclinical Development Target_Identification Target Identification (e.g., CA IX in cancer) Library_Design Library Design (this compound Derivatives) Target_Identification->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis Purification_Characterization Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification_Characterization Enzyme_Inhibition_Assay Enzyme Inhibition Assays (IC50, Ki determination) Purification_Characterization->Enzyme_Inhibition_Assay Selectivity_Profiling Selectivity Profiling (against related enzymes) Enzyme_Inhibition_Assay->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Profiling->SAR_Analysis Lead_Optimization Lead Optimization (Iterative design & synthesis) SAR_Analysis->Lead_Optimization ADME_Tox In Vitro ADME/Tox Profiling Lead_Optimization->ADME_Tox In_Vivo_Studies In Vivo Efficacy & PK/PD Studies (Animal Models) ADME_Tox->In_Vivo_Studies Safety_Pharmacology Safety Pharmacology In_Vivo_Studies->Safety_Pharmacology

General workflow for inhibitor discovery.

G Carbonic Anhydrase IX (CA IX) Signaling in Cancer Hypoxia Hypoxia HIF-1a HIF-1α Stabilization Hypoxia->HIF-1a CAIX_Expression CA IX Expression HIF-1a->CAIX_Expression Extracellular_Acidification Extracellular Acidification (pHe decrease) CAIX_Expression->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization (pHi increase) CAIX_Expression->Intracellular_Alkalinization Invasion_Metastasis Invasion & Metastasis Extracellular_Acidification->Invasion_Metastasis Drug_Resistance Drug Resistance Extracellular_Acidification->Drug_Resistance Cell_Proliferation_Survival Cell Proliferation & Survival Intracellular_Alkalinization->Cell_Proliferation_Survival N_Phenylbenzenesulfonamide This compound Inhibitor N_Phenylbenzenesulfonamide->CAIX_Expression

CA IX signaling pathway in cancer.

G Cholinergic Signaling Pathway in Alzheimer's Disease ACh_Synthesis Acetylcholine (ACh) Synthesis ACh_Release ACh Release (Synaptic Cleft) ACh_Synthesis->ACh_Release ACh_Receptors Postsynaptic ACh Receptors ACh_Release->ACh_Receptors AChE Acetylcholinesterase (AChE) ACh_Release->AChE Signal_Transduction Signal Transduction (Cognition, Memory) ACh_Receptors->Signal_Transduction ACh_Hydrolysis ACh Hydrolysis AChE->ACh_Hydrolysis Choline_Uptake Choline Reuptake ACh_Hydrolysis->Choline_Uptake Choline_Uptake->ACh_Synthesis AD_Pathology Alzheimer's Disease: Reduced ACh Levels AD_Pathology->ACh_Release N_Phenylbenzenesulfonamide This compound Inhibitor N_Phenylbenzenesulfonamide->AChE

Cholinergic signaling in Alzheimer's.

Conclusion

This compound derivatives represent a highly valuable and versatile class of enzyme inhibitors with significant therapeutic potential. Their efficacy against key enzymes like carbonic anhydrases and cholinesterases has been well-established, with ongoing research focused on developing next-generation inhibitors with enhanced selectivity and improved drug-like properties. The experimental protocols and workflows detailed in this guide provide a framework for the continued discovery and characterization of novel this compound-based therapeutic agents. The understanding of their impact on critical signaling pathways is essential for elucidating their mechanisms of action and for the rational design of future drug candidates.

References

Unveiling the Anticancer Potential of N-Phenylbenzenesulfonamide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the N-phenylbenzenesulfonamide scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including significant anticancer properties.[1] These compounds, characterized by a sulfonamide linkage between a phenyl group and a benzenesulfonamide moiety, offer a versatile framework for structural modification, enabling the fine-tuning of their pharmacological profiles. This technical guide provides an in-depth overview of the current understanding of this compound derivatives as potential anticancer therapeutics, focusing on their mechanisms of action, quantitative anticancer activity, and the experimental protocols used for their evaluation.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. The primary modes of action identified to date include the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, thereby preventing cancer cell proliferation.

Induction of Apoptosis

Apoptosis is a critical process for eliminating damaged or unwanted cells, and its evasion is a hallmark of cancer.[2] this compound compounds have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

One notable mechanism involves the upregulation of pro-apoptotic proteins. For instance, the compound 2-phenylacetylenesulfonamide (PAS) has been demonstrated to increase the levels of the pro-apoptotic protein Noxa in B-chronic lymphocytic leukemia (CLL) cells.[3] This upregulation leads to the activation of Bax, another pro-apoptotic protein, which then translocates to the mitochondria, triggering the release of cytochrome c.[3] The release of cytochrome c initiates a caspase cascade, ultimately leading to the execution of apoptosis.[4] This process can occur independently of the p53 tumor suppressor protein, which is often mutated in cancer, making these compounds potentially effective in a broader range of tumors.[3]

G caspase3 Executioner Caspase-3 Activation apoptosis Apoptosis caspase3->apoptosis caspase8 caspase8 caspase8->caspase3 mito mito mito->caspase3

Figure 1: General overview of apoptosis induction by this compound compounds.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. Several this compound derivatives have been found to induce cell cycle arrest at different phases, primarily at the G1/S and G2/M transitions.[5][6]

For example, some sulfonamides cause a decrease in the S-phase (synthesis phase) fraction of cells, coupled with perturbations in the G1 and/or G2 phases.[6] This arrest prevents the cells from replicating their DNA and preparing for mitosis, thereby halting their proliferation. The mechanism underlying this cell cycle arrest can involve the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, the novel polyfluoroalkyl benzenesulfonate OBS has been shown to cause G1-phase arrest by downregulating cyclin D1 and cyclin E1 and activating the p53/p21 signaling pathway.[7]

G n_phenyl This compound Compounds p53_p21 p53_p21 n_phenyl->p53_p21 cyclin_d1_e1 cyclin_d1_e1 n_phenyl->cyclin_d1_e1 g2_m_arrest g2_m_arrest n_phenyl->g2_m_arrest proliferation Cell Proliferation g2_m_arrest->proliferation Inhibition g1_arrest g1_arrest g1_arrest->proliferation Inhibition

Figure 2: Cell cycle arrest mechanisms of this compound compounds.

Other Mechanisms

Beyond apoptosis and cell cycle arrest, this compound derivatives have been implicated in other anticancer mechanisms:

  • Microtubule-Targeting Agents: Some derivatives act as microtubule-targeting agents, interfering with the dynamics of microtubule polymerization and depolymerization, which is crucial for cell division.[8][9] This can lead to mitotic arrest and subsequent apoptosis.

  • Enzyme Inhibition: A significant number of sulfonamides are known to be potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][10][11] These enzymes play a role in regulating pH in the tumor microenvironment, and their inhibition can disrupt tumor growth and survival. Additionally, some compounds show inhibitory activity against histone deacetylases (HDACs), which are involved in the epigenetic regulation of gene expression.[8]

  • Kinase Inhibition: Certain benzenesulfonamide analogs have been identified as inhibitors of receptor tyrosine kinases (RTKs) such as the tropomyosin receptor kinase A (TrkA), which is a potential target in glioblastoma.[12]

Quantitative Analysis of Anticancer Activity

The anticancer potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. The following tables summarize some of the reported in vitro activities of these compounds.

Table 1: Cytotoxic Activity of this compound Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineCell Line TypeIC50 / GI50 (µM)Reference
4e MCF-7Breast CarcinomaPotent (exact value not specified)[13]
4c MCF-7Breast CarcinomaPotent (exact value not specified)[13]
AL106 U87Glioblastoma58.6[14]
16c KB-VinVincristine-Resistant Nasopharyngeal0.022 ± 0.002[8]
16c KB-7DEtoposide-Resistant Nasopharyngeal0.012 ± 0.0001[8]
BS3 K562Leukemia0.078[5]
BS3 U-251Glioblastoma4.599[5]
BS3 A549Lung Cancer7.65[5]
4d HeLaCervical Cancer1.99[15]
4f A549Lung Cancer2.72[15]
5g Du-145Prostate Cancer2.12[15]
8b MDA-MB-231Breast Cancer4.62 ± 0.13[16]
8b HeLaCervical Cancer7.2 ± 1.12[16]
8b MCF-7Breast Cancer7.13 ± 0.13[16]
4b MCF-7Breast Cancer3.63[11]
4c MCF-7Breast Cancer3.67[11]
5g DLD-1Colorectal Carcinoma11.84[17]
5j HT-29Colorectal Carcinoma9.35[17]

Note: This table presents a selection of data from the cited literature and is not exhaustive.

Key Experimental Protocols

The evaluation of the anticancer properties of this compound compounds involves a series of in vitro assays. Below are detailed methodologies for some of the key experiments.

G start Start: Synthesized This compound Compounds cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) mechanism->cell_cycle western_blot Western Blot Analysis (Protein Expression) mechanism->western_blot end End: Identification of Lead Compounds apoptosis->end cell_cycle->end western_blot->end

Figure 3: A general experimental workflow for evaluating anticancer this compound compounds.

Protocol 1: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[18][19]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640, DMEM)

  • 96-well plates

  • This compound compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • ELISA plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in complete medium. Remove the old medium from the wells and add the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 48 or 72 hours).[19]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using an ELISA plate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cancer cells treated with this compound compounds

  • PBS

  • Ethanol (70%, ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treating cells with the compounds for the desired time, harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI.

  • Data Analysis: The data is analyzed using appropriate software to generate a histogram of cell count versus DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of PI by cells with compromised membrane integrity.[20]

Materials:

  • Cancer cells treated with this compound compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting and Washing: Harvest the treated cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant potential for development as anticancer agents. Their ability to induce apoptosis and cell cycle arrest through multiple mechanisms, including in drug-resistant cell lines, makes them attractive candidates for further investigation. The versatility of the benzenesulfonamide scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[12]

Future research in this area should focus on:

  • Elucidating detailed molecular targets: Identifying the specific proteins and pathways that these compounds interact with will be crucial for rational drug design and understanding potential resistance mechanisms.

  • In vivo efficacy studies: While in vitro data is promising, evaluation in animal models is necessary to assess their pharmacokinetic properties, safety, and antitumor efficacy in a more complex biological system.

  • Combination therapies: Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic agents could lead to more effective treatment regimens with reduced toxicity.

The continued exploration of this chemical class holds the potential to deliver novel and effective therapies for a range of cancers, ultimately contributing to the advancement of oncology drug discovery.

References

N-Phenylbenzenesulfonamide Scaffolds: A Comprehensive Technical Guide to their Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant viral strains and the limited efficacy of existing antiviral therapies necessitate the exploration of novel chemical scaffolds with potent antiviral properties. Among these, the N-phenylbenzenesulfonamide core has garnered significant attention as a versatile pharmacophore for the development of inhibitors against a range of viruses. This technical guide provides an in-depth analysis of the antiviral activity of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Antiviral Activity

This compound derivatives have demonstrated promising activity against several clinically significant viruses. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency and selectivity.

Table 1: Anti-HIV Activity of Benzenesulfonamide-Containing Phenylalanine Derivatives [1]

CompoundVirus StrainEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
11l HIV-1 (NL4-3)0.09>100>1111
PF-74 (Control) HIV-1 (NL4-3)0.5226.551
11l HIV-2 (ROD)0.031>100>3225
PF-74 (Control) HIV-2 (ROD)3.726.57.1

Table 2: Anti-Enterovirus 71 (EV71) Activity of N-Phenylbenzamide Derivatives [2][3]

CompoundVirus StrainIC₅₀ (µM)TC₅₀ (µM)Selectivity Index (SI)
1e EV71 (SZ-98)5.7 ± 0.8620 ± 0.0108.8
1e EV71 (JS-52-3)8.2 ± 1.1620 ± 0.075.6
1e EV71 (H)12 ± 1.2620 ± 0.051.7
1e EV71 (BrCr)9.5 ± 0.9620 ± 0.065.3
Pirodavir (Control) EV71-31 ± 2.2-

Table 3: Anti-Hepatitis C Virus (HCV) Activity of N-Phenylbenzamide and N-Phenylacetophenone Derivatives [4]

CompoundIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
23 0.57 ± 0.0030.45 ± 4.0353.4
25 7.12 ± 1.21>100>14.0
41 3.45 ± 0.35>100>29.0
Telaprevir (Control) ---

Table 4: Anti-Influenza A Virus (H5N1) Activity of Heteroaromatic-Based Benzenesulfonamide Derivatives [5]

CompoundEC₅₀ (µM) (Amantadine-sensitive)CC₅₀ (µM)Selectivity Index (SI)
11k 0.47 ± 0.1556.34 ± 15.78119.9
Amantadine (Control) 0.43 ± 0.13>100>235.3

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the antiviral activity of this compound derivatives.

Anti-HIV Assay (TZM-bl Luciferase Reporter Gene Assay)[1]

This assay quantifies HIV-1 infection by measuring the expression of a luciferase reporter gene in TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-driven luciferase cassette.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)

  • HIV-1 virus stock (e.g., NL4-3)

  • Test compounds (this compound derivatives)

  • Control drug (e.g., PF-74)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the control drug in complete growth medium.

  • Infection: Add the diluted compounds to the cells, followed by the addition of HIV-1 virus stock.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luciferase Measurement: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)[1]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Host cells (e.g., TZM-bl, Vero, Huh7.5)

  • Complete growth medium

  • Test compounds

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Anti-Enterovirus 71 Assay (Cytopathic Effect - CPE Inhibition Assay)[2][3]

This assay determines the ability of a compound to protect cells from the virus-induced cell death, known as the cytopathic effect.

Materials:

  • Vero cells

  • Complete growth medium

  • EV71 virus stock

  • Test compounds

  • Control drug (e.g., Pirodavir)

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed Vero cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Infection and Treatment: Add serial dilutions of the test compounds to the cells, followed by the addition of the EV71 virus stock.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • CPE Observation: Observe the cells daily under a microscope for the appearance of CPE.

  • Staining: After incubation, fix the cells with formaldehyde and stain with Crystal Violet solution.

  • Quantification: Elute the dye and measure the absorbance to quantify the viable cells.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) as the compound concentration that protects 50% of the cells from CPE.

Anti-Hepatitis C Virus Assay (Subgenomic Replicon Assay)[4][6]

This assay utilizes a subgenomic replicon of HCV that can autonomously replicate in human hepatoma cells (Huh7.5), allowing for the specific measurement of viral RNA replication inhibitors.

Materials:

  • Huh7.5 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase)

  • Complete growth medium with G418 (for stable replicon cell lines)

  • Test compounds

  • Control drug (e.g., Telaprevir)

  • Luciferase assay reagent or reagents for qRT-PCR

Procedure:

  • Cell Seeding: Seed the replicon-containing Huh7.5 cells in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compounds and the control drug.

  • Incubation: Incubate the plates for 72 hours.

  • Quantification of Replication:

    • Luciferase Assay: If a luciferase reporter is used, lyse the cells and measure luciferase activity.

    • qRT-PCR: Extract total RNA and perform quantitative reverse transcription PCR to measure the level of HCV RNA.

  • Data Analysis: Calculate the EC₅₀ value based on the reduction in reporter gene expression or HCV RNA levels.

Anti-Influenza Virus Assay (Plaque Reduction Assay)[5]

This assay quantifies the number of infectious virus particles by their ability to form plaques (localized areas of cell death) in a cell monolayer.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Complete growth medium

  • Influenza virus stock (e.g., H5N1)

  • Test compounds

  • Control drug (e.g., Amantadine)

  • Agarose or Avicel overlay medium

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluence.

  • Infection: Infect the cell monolayers with a diluted virus stock for 1 hour.

  • Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (agarose or Avicel) containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix the cells and stain with Crystal Violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the EC₅₀ as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and potential signaling pathways involved in the antiviral activity of this compound scaffolds.

Experimental Workflows

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation Incubation cluster_readout Assay Readout cluster_analysis Data Analysis A Seed Host Cells (e.g., MDCK, Vero, TZM-bl) C Infect Cells with Virus A->C B Prepare Serial Dilutions of this compound Derivatives D Treat Cells with Compound Dilutions B->D E Incubate for Specific Duration (e.g., 48-72h) C->E D->E F1 Plaque Assay (Staining & Counting) E->F1 F2 CPE Assay (Staining & Absorbance) E->F2 F3 Luciferase Assay (Lysis & Luminescence) E->F3 F4 qRT-PCR (RNA Extraction & Amplification) E->F4 G Calculate EC₅₀/IC₅₀ & CC₅₀ F1->G F2->G F3->G F4->G H Determine Selectivity Index (SI) G->H

General workflow for in vitro antiviral activity screening.
Potential Host Cell Signaling Pathways

While many this compound derivatives act by directly targeting viral components, their interaction with the host cell can also contribute to their antiviral effect. The following diagrams illustrate potential modulatory effects on key host signaling pathways involved in the antiviral response.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Virus Viral PAMPs TLR Toll-like Receptor (TLR) Virus->TLR MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Antiviral_Genes Pro-inflammatory Cytokines & Antiviral Genes Nucleus->Antiviral_Genes induces transcription Compound This compound Derivative Compound->IKK_complex Potential Inhibition?

Hypothetical modulation of the NF-κB signaling pathway.

MAPK_Signaling_Pathway Virus_Stress Viral Infection & Cellular Stress MAPKKK MAPKKK (e.g., ASK1, TAK1) Virus_Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) MAPK->Transcription_Factors activates Nucleus Nucleus Transcription_Factors->Nucleus translocate Inflammatory_Response Inflammatory Response & Apoptosis Nucleus->Inflammatory_Response regulates transcription Compound This compound Derivative Compound->MAPK Potential Modulation?

Potential modulation of the MAPK signaling pathway.

Interferon_Signaling_Pathway Viral_RNA Viral RNA RIGI RIG-I/MDA5 Viral_RNA->RIGI MAVS MAVS RIGI->MAVS TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe IRF3_7 IRF3/7 TBK1_IKKe->IRF3_7 phosphorylates Nucleus Nucleus IRF3_7->Nucleus translocates IFN Type I Interferon (IFN-α/β) Nucleus->IFN induces transcription ISGs Interferon-Stimulated Genes (ISGs) - Antiviral State Nucleus->ISGs induces transcription IFNAR IFN Receptor (IFNAR) IFN->IFNAR binds (paracrine/autocrine) JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT JAK_STAT->Nucleus activates Compound This compound Derivative Compound->TBK1_IKKe Potential Modulation?

Potential modulation of the Interferon signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antiviral agents. The data presented in this guide highlight the broad-spectrum potential of this chemical class, with demonstrated activity against HIV, enteroviruses, HCV, and influenza virus. The detailed experimental protocols provide a foundation for researchers to further explore the antiviral properties of new derivatives.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets, both viral and host, to understand the mechanisms of antiviral activity and potential for resistance development.

  • In Vivo Efficacy: Evaluation of the most promising compounds in relevant animal models to assess their therapeutic potential.

  • Host-Targeted Antiviral Strategies: Further investigation into the modulation of host signaling pathways, such as NF-κB, MAPK, and interferon pathways, could lead to the development of broad-spectrum antivirals that are less prone to resistance.

By leveraging the information provided in this technical guide, researchers and drug development professionals can accelerate the discovery and development of next-generation antiviral therapies based on the versatile this compound scaffold.

References

The Dawn of a New Era in Drug Discovery: Unveiling Novel N-Phenylbenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The N-phenylbenzenesulfonamide scaffold has long been a cornerstone in medicinal chemistry, serving as a foundational structure for a diverse array of therapeutic agents.[1] Its inherent versatility allows for strategic molecular modifications, leading to the discovery of potent and selective modulators of various biological targets.[1] This technical guide delves into the recent advancements in the discovery of novel this compound analogs, providing an in-depth overview of their synthesis, biological activities, and the intricate signaling pathways they influence. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a comprehensive look at the experimental protocols and quantitative data that are paving the way for next-generation therapeutics.

Synthesis and Biological Evaluation: A Symphony of Chemistry and Biology

The synthesis of this compound derivatives is most commonly achieved through the reaction of an amine with a sulfonyl chloride, a method that has been refined over time for greater efficiency.[1] A notable approach is the modified Schotten-Baumann reaction, which is widely employed in organic synthesis.[1][2] The journey from a synthesized compound to a potential drug candidate is a rigorous one, involving extensive biological evaluation to determine its efficacy and mechanism of action.

General Synthesis Workflow

The logical progression from starting materials to the final, biologically active analogs is a critical aspect of the discovery process. The following diagram illustrates a typical workflow for the synthesis and subsequent evaluation of these compounds.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Aniline & Benzenesulfonyl Chloride derivatives) reaction Chemical Reaction (e.g., Schotten-Baumann) start->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization final_compound Novel this compound Analog characterization->final_compound in_vitro In Vitro Assays (Enzyme Inhibition, Cell-based Assays) final_compound->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo In Vivo Models (e.g., Animal studies) in_vitro->in_vivo lead_optimization Lead Optimization sar->lead_optimization in_vivo->lead_optimization

Caption: General workflow for the discovery of novel this compound analogs.

A Spectrum of Therapeutic Potential: Targeting Key Signaling Pathways

Recent research has illuminated the potential of this compound analogs to modulate a wide range of biological targets, implicating them in the treatment of various diseases, from cancer to inflammatory disorders and viral infections.

Inhibition of Carbonic Anhydrases and Cholinesterases

One area of significant interest is the inhibition of carbonic anhydrases (CAs) and cholinesterases (ChEs). CAs are therapeutic targets for conditions like glaucoma and cancer, while ChE inhibitors are used in the management of Alzheimer's disease.[3] A study focusing on N-phenylsulfonamide derivatives demonstrated potent inhibitory activity against these enzymes.[3]

Table 1: Inhibitory Activity (Ki, nM) of N-phenylsulfonamide Derivatives against Carbonic Anhydrase and Cholinesterase Isozymes [3]

CompoundCA I (Ki, nM)CA II (Ki, nM)AChE (Ki, nM)BChE (Ki, nM)
2 -33.5 ± 0.38--
8 45.7 ± 0.46-31.5 ± 0.3324.4 ± 0.29

Data presented as mean ± standard deviation.

Modulating Inflammatory Pathways: mPGES-1 and NLRP3 Inflammasome

Inflammation is a key driver of many chronic diseases. N-amido-phenylsulfonamide derivatives have emerged as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in the production of the pro-inflammatory molecule PGE2.[4] Furthermore, novel biphenyl-sulfonamide analogs have been identified as inhibitors of the NLRP3 inflammasome, a multiprotein complex that triggers inflammatory responses.[5]

Table 2: Inhibitory Activity of this compound Analogs against Inflammatory Targets

CompoundTargetAssayIC50 (µM)Reference
MPO-0186mPGES-1A549 cell-based PGE2 production0.24[4]
MPO-0186mPGES-1Cell-free assay0.49[4]
H28NLRP3 Inflammasome-0.57[5]

The following diagram illustrates the role of mPGES-1 in the inflammatory cascade and its inhibition by novel sulfonamide analogs.

G cluster_pathway Prostaglandin E2 Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 Inflammation Inflammation PGE2->Inflammation Inhibitor N-amido-phenylsulfonamide Analog (e.g., MPO-0186) Inhibitor->mPGES1

Caption: Inhibition of the mPGES-1 pathway by N-amido-phenylsulfonamide analogs.
Anticancer Applications: Targeting TrkA and the Wnt/β-Catenin Pathway

The this compound scaffold has also shown significant promise in the development of anticancer agents. Derivatives have been identified as inhibitors of Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase implicated in the growth and survival of various cancers, including glioblastoma.[6] Additionally, novel N-(heterocyclylphenyl)benzensulfonamides have been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in the development of colorectal cancer, by binding to a previously unreported site on β-catenin.[7] A benzenesulfonamide-1,2,3-triazole hybrid, compound 7c, potently inhibited the proliferation of ovarian cancer cells with an IC50 value of 0.54µM and was found to affect the Wnt/β-catenin/GSK3β pathway.[8]

Table 3: Anticancer Activity of this compound Analogs

CompoundTarget/Cell LineAssayIC50 (µM)Reference
AL106TrkA-58.6[6]
7cOVCAR-8 cellsCell proliferation0.54[8]

The Wnt/β-catenin signaling pathway is a complex cascade that plays a crucial role in cell fate, proliferation, and differentiation. Its dysregulation is a hallmark of many cancers.

G cluster_wnt Wnt/β-Catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex beta_Catenin β-Catenin Destruction_Complex->beta_Catenin Degradation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Translocation to Nucleus Gene_Transcription Target Gene Transcription (Cell Proliferation, Survival) TCF_LEF->Gene_Transcription Inhibitor N-(heterocyclylphenyl) benzensulfonamide Inhibitor->beta_Catenin Inhibits interaction with TCF/LEF

Caption: Inhibition of the Wnt/β-catenin pathway by novel this compound analogs.
Antiviral and Other Therapeutic Areas

The therapeutic potential of this compound analogs extends to antiviral applications, with derivatives identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[1] Furthermore, research has explored their use as inhibitors of the transient receptor potential vanilloid 4 (TRPV4) channel for treating acute lung injury and as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4).[9][10]

Experimental Protocols: A Guide to Reproducible Research

To facilitate further research and development in this promising area, detailed experimental protocols for the synthesis and biological evaluation of this compound analogs are provided below.

General Synthetic Procedure for this compound Analogs

This protocol is a generalized representation based on the commonly used Schotten-Baumann reaction conditions.

  • Dissolution of Amine: Dissolve the appropriately substituted aniline (1.0 eq.) in a suitable solvent (e.g., anhydrous pyridine, THF, or DCM).[7][11]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Add the corresponding benzenesulfonyl chloride (1.1 eq.) dropwise to the cooled solution while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 2-12 hours), or heat as required.[7] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with crushed ice or an acidic solution (e.g., 1N HCl).[7][11]

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the organic layer sequentially with a weak acid, a weak base (e.g., saturated sodium bicarbonate solution), and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel or recrystallization to yield the desired this compound analog.[11]

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against a target enzyme.

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Reaction: In a microplate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a predetermined period.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol provides a general method for evaluating the antiproliferative effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT or MTS assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The discovery of novel this compound analogs continues to be a vibrant and highly productive area of drug discovery. The versatility of this chemical scaffold, coupled with a deeper understanding of its interactions with a growing number of biological targets, has opened up new avenues for the development of innovative therapies for a wide range of diseases. The data and protocols presented in this technical guide are intended to empower researchers to build upon these exciting findings. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs, as well as exploring their potential in combination therapies to achieve synergistic effects and overcome drug resistance. The journey from the bench to the bedside is a long and challenging one, but the this compound scaffold is poised to play an increasingly important role in shaping the future of medicine.

References

In Silico Modeling of N-Phenylbenzenesulfonamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-Phenylbenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a foundational structure for a diverse array of therapeutic agents.[1] Its derivatives have demonstrated significant potential in targeting a wide range of diseases, including viral infections, cancer, and neurodegenerative conditions.[1][2] The adaptability of this chemical motif allows for strategic modifications to explore and optimize structure-activity relationships (SAR).[1] In silico modeling has emerged as an indispensable tool in this endeavor, accelerating the discovery and rational design of novel this compound-based inhibitors by providing deep insights into their molecular interactions.[3]

This technical guide provides an in-depth overview of the core computational methodologies used to model these interactions, supported by detailed protocols and case studies.

Core Computational Methodologies in Drug Discovery

The in silico drug discovery process is a multi-step workflow designed to identify and optimize lead compounds efficiently.[4][5] This process typically begins with identifying a biological target and proceeds through virtual screening, detailed interaction analysis, and prediction of pharmacokinetic properties.

G General In Silico Drug Discovery Workflow cluster_0 Target & Ligand Preparation cluster_1 Screening & Prioritization cluster_2 Refinement & Analysis cluster_3 Optimization & Validation T_Prep Target Identification & Structure Preparation V_Screen Virtual Screening (Molecular Docking) T_Prep->V_Screen L_Prep Ligand Library Preparation L_Prep->V_Screen Hit_ID Hit Identification & Prioritization V_Screen->Hit_ID MD_Sim Molecular Dynamics (MD) Simulation Hit_ID->MD_Sim Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Energy_Calc Binding Free Energy Calculation MD_Sim->Energy_Calc Energy_Calc->Lead_Opt ADMET_Pred ADMET Prediction Lead_Opt->ADMET_Pred

A generalized workflow for in silico drug discovery.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] It is a fundamental tool for virtual screening and understanding binding modes.[7][8]

Experimental Protocol: Molecular Docking of this compound Derivatives

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove all non-essential components such as water molecules, co-solvents, and any co-crystallized ligands not relevant to the study.[9]

    • Add polar hydrogen atoms and assign appropriate atom types and partial charges using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro).

    • Perform energy minimization on the protein structure to relieve steric clashes.[9]

  • Ligand Preparation:

    • Generate the 3D structure of the this compound derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the ligand using a suitable force field (e.g., MMFF94).[9]

    • Assign rotatable bonds and ensure the correct protonation state for the sulfonamide group at physiological pH.

  • Grid Generation:

    • Define a docking grid box that encompasses the active site of the receptor.[9] If a co-crystallized ligand is present in the original PDB file, the grid is typically centered on its location.

    • The grid size should be sufficient to allow the ligand to move and rotate freely within the binding pocket.[9]

  • Docking Execution:

    • Utilize a docking algorithm (e.g., AutoDock Vina, Glide) to systematically sample different conformations and orientations of the ligand within the grid box.[9]

    • The program calculates a scoring function for each pose to estimate the binding affinity (e.g., binding energy in kcal/mol).

  • Analysis of Results:

    • Rank the resulting poses based on their docking scores.

    • Visually inspect the top-ranked poses to analyze protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Compare the binding mode and interactions with known inhibitors or experimental data if available.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation than static docking poses.[10] They are used to assess the stability of the docked complex and to refine the understanding of key interactions.

Experimental Protocol: Protein-Ligand Complex MD Simulation

  • System Preparation:

    • Start with the best-ranked pose from molecular docking.

    • Use a simulation package like GROMACS or AMBER.[11] Place the protein-ligand complex in a periodic box of a defined shape (e.g., cubic, dodecahedron).

    • Solvate the system by adding explicit water molecules (e.g., TIP3P, SPC/E water models).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Ligand Parameterization:

    • Generate force field parameters for the this compound derivative, as standard protein force fields do not include parameters for drug-like molecules.[12]

    • This involves calculating partial charges and defining atom types, bond, angle, and dihedral parameters. Web servers like CGenFF or tools like Antechamber can be used for this purpose.[11][12]

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.[13]

    • Gradually heat the system to the target temperature (e.g., 300 K) under NVT (constant Number of particles, Volume, and Temperature) conditions. Positional restraints are often applied to the protein and ligand heavy atoms and then gradually released.

    • Equilibrate the system's pressure under NPT (constant Number of particles, Pressure, and Temperature) conditions until the system density converges.[13]

  • Production MD Run:

    • Run the simulation for a desired length of time (typically tens to hundreds of nanoseconds) without any restraints.

    • Save the coordinates (trajectory) at regular intervals for subsequent analysis.

  • Trajectory Analysis:

    • Analyze the stability of the complex using Root Mean Square Deviation (RMSD).

    • Investigate the flexibility of the protein and ligand using Root Mean Square Fluctuation (RMSF).

    • Analyze specific interactions (e.g., hydrogen bonds, salt bridges) over the course of the simulation.

Case Study: Targeting the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular response to oxidative stress.[14] Under normal conditions, the Keap1 protein targets the transcription factor Nrf2 for ubiquitination and subsequent degradation.[14] Oxidative stress modifies key cysteine residues on Keap1, disrupting this interaction and allowing Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant response element (ARE)-driven genes.[15][16] Direct inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) is a promising therapeutic strategy for diseases involving oxidative stress.[14][17]

G Keap1-Nrf2 Signaling Pathway and Inhibition cluster_0 Basal State cluster_1 Oxidative Stress / Inhibition Nrf2 Nrf2 Keap1 Keap1 Dimer (Cul3/Rbx1) Nrf2->Keap1 Binding Ub Ubiquitination Keap1->Ub Keap1_inhibited Keap1 Dimer Proteasome Proteasomal Degradation Ub->Proteasome Nrf2_free Nrf2 Nucleus Nucleus Nrf2_free->Nucleus Translocation Inhibitor This compound Inhibitor Inhibitor->Keap1_inhibited Inhibits PPI ARE ARE Genes Cytoprotective Gene Expression ARE->Genes Activation Stress Oxidative Stress Stress->Keap1_inhibited Conformational Change

Inhibition of the Keap1-Nrf2 protein-protein interaction.

This compound derivatives have been developed as direct, non-covalent inhibitors of the Keap1-Nrf2 PPI.[17] In silico modeling, particularly molecular docking, has been instrumental in understanding their binding mechanism and guiding structural optimization.

Quantitative Data: Keap1-Nrf2 PPI Inhibitors

Compound IDAssay TypeIC50 (nM)Reference
10 FP>10,000[18](--INVALID-LINK--)
38 FP330[18](--INVALID-LINK--)

FP: Fluorescence Polarization

Docking studies revealed that these bis-sulfonamide inhibitors bind to the Kelch domain of Keap1. The sulfonamide moieties form crucial hydrogen bonds, mimicking the interactions of the native Nrf2 peptide.[18] Structural studies show that these compounds can adopt a "peptidomimetic" conformation that resembles the Keap1-Nrf2 ETGE peptide complex.[17]

Additional Therapeutic Targets and Quantitative Data

In silico modeling has been applied to explore the interaction of this compound derivatives with a variety of other therapeutically relevant proteins. The following tables summarize key quantitative findings from these studies.

Enzyme Inhibition Data (IC50)

The half maximal inhibitory concentration (IC50) measures the potency of a substance in inhibiting a specific biological or biochemical function.[19]

Target EnzymeCompound IDIC50Reference
Lactate Dehydrogenase A (LDHA) 9720 nM[1](--INVALID-LINK--)
28156 nM[1](--INVALID-LINK--)
Indoleamine 2,3-dioxygenase (IDO) 3i61 nM[14](--INVALID-LINK--)
Urease YM-21.90 ± 0.02 µM[4](--INVALID-LINK--)
IGR39 (Melanoma Cell Line) 2327.8 ± 2.8 µM[20](--INVALID-LINK--)
MDA-MB-231 (Breast Cancer Cell Line) 2320.5 ± 3.6 µM[20](--INVALID-LINK--)
Inhibition and Binding Constants (Ki)

The inhibition constant (Ki) is a more specific measure of inhibitor potency, representing the dissociation constant of the enzyme-inhibitor complex.

Target EnzymeCompound IDKiReference
Carbonic Anhydrase I 845.7 ± 0.46 nM[2]
Carbonic Anhydrase II 233.5 ± 0.38 nM[2]
Acetylcholinesterase (AChE) 831.5 ± 0.33 nM[2]
Butyrylcholinesterase (BChE) 824.4 ± 0.29 nM[2]
Computationally Derived Binding Energies

Binding energy, typically calculated from docking scores, provides an estimate of the binding affinity between a ligand and a protein. Lower (more negative) values generally indicate stronger binding.

Target Protein (PDB ID)Compound SeriesBinding Energy Range (kcal/mol)Reference
Topoisomerase II (5GWK) Aryl Sulfonamides-4.93 to -6.49[20](--INVALID-LINK--)
Breast Cancer Receptor (4FA2) Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamides-7.26 to -8.84[21]
Aminoglycosid-2″-phosphotransferase-IIa (3HAV) N-phenylbenzamides-110.15 to -128.84[22]
Aspartic Proteinases N-phenylbenzamides-113.62 to -124.63[22]

Conclusion

The integration of in silico modeling into the drug discovery pipeline has profoundly impacted the development of this compound derivatives. Computational techniques, from high-throughput molecular docking to rigorous molecular dynamics simulations, provide an atomic-level understanding of protein-ligand interactions that is crucial for rational drug design. The case studies presented herein demonstrate the power of these methods to identify novel inhibitors, elucidate mechanisms of action, and guide the optimization of potency and selectivity. As computational power increases and algorithms become more sophisticated, in silico modeling will continue to be a vital tool for unlocking the full therapeutic potential of the this compound scaffold.

References

N-Phenylbenzenesulfonamide: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Phenylbenzenesulfonamide, a key organic compound, serves as a versatile starting material in a multitude of synthetic pathways. Its unique structural features, combining a sulfonamide linkage with two phenyl rings, make it a valuable scaffold for the development of a wide array of biologically active molecules and functional materials. This technical guide provides an in-depth overview of its synthesis, chemical properties, and significant applications in organic synthesis, with a focus on experimental details and data-driven insights.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number1678-25-7[1][2]
Molecular FormulaC₁₂H₁₁NO₂S[1][2]
Molecular Weight233.29 g/mol [1][2]
Melting Point110-112 °C[2]
AppearanceWhite to off-white solid[2]
SolubilitySoluble in methanol, dichloromethane, tetrahydrofuran; sparingly soluble in water.[1][2]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.85-7.82 (m, 2H, Ar-H), 7.53-7.49 (m, 1H, Ar-H), 7.45-7.41 (m, 2H, Ar-H), 7.30-7.26 (m, 2H, Ar-H), 7.16-7.10 (m, 3H, Ar-H), 7.05 (s, 1H, NH)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 140.0, 137.9, 132.8, 129.1, 128.8, 127.3, 124.9, 121.2
Infrared (IR) (KBr, cm⁻¹)3250 (N-H stretch), 1330 (asymmetric SO₂ stretch), 1160 (symmetric SO₂ stretch), 1595, 1490 (aromatic C=C stretch)
Mass Spectrometry (MS) m/z: 233 (M⁺)

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the reaction of aniline with benzenesulfonyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the amine on the sulfonyl chloride. The choice of base and solvent significantly impacts the reaction yield.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Aniline

  • Benzenesulfonyl chloride

  • Pyridine

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 equivalents) to the stirred solution.

  • Add benzenesulfonyl chloride (1.1 equivalents) dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford this compound as a white solid.

Expected Yield: Approximately 90%[1].

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification aniline Aniline in THF mixing Mixing at 0°C aniline->mixing pyridine Pyridine pyridine->mixing bsc Benzenesulfonyl Chloride bsc->mixing dropwise stirring Stirring at RT mixing->stirring Warm to RT quench Quench with HCl stirring->quench extract Extraction quench->extract wash Washing extract->wash dry Drying wash->dry concentrate Concentration dry->concentrate recrystallize Recrystallization concentrate->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

This compound in Organic Synthesis

This compound is a valuable precursor for the synthesis of a variety of organic molecules, particularly those with applications in medicinal chemistry.

Synthesis of Halogenated and Nitrated Derivatives

A notable application is the metal-promoted tandem nitration and halogenation to produce N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives.[1] This one-pot synthesis demonstrates high chemoselectivity and is a direct route to 4-halo-2-nitroanilines, which are important intermediates in the synthesis of benzimidazoles and quinoxalines.

Table 3: Reaction Conditions and Yields for Tandem Nitration and Halogenation

Nitrating AgentHalogen SourceSolventYield (%)Reference
Cu(NO₃)₂·3H₂ON-BromosuccinimideAcetonitrile85[1]
Fe(NO₃)₃·9H₂ON-ChlorosuccinimideDichloromethane78[1]
NH₄NO₃N-IodosuccinimideAcetic Acid72[1]
Reduction of the Sulfonamide Linkage

The sulfonamide group in this compound is generally stable but can be reduced under specific conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can cleave the sulfur-nitrogen bond to yield the corresponding amine and a reduced sulfur species.[1]

As a Scaffold for Biologically Active Molecules

The this compound core is a prominent feature in the design of various therapeutic agents. Its derivatives have shown significant activity as:

  • Antiviral Agents: As non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent activity against HIV-1.[1]

  • Anticancer Agents: As inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors.[1]

  • Enzyme Inhibitors: Derivatives have been investigated as inhibitors of urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[1]

Application Spotlight: Carbonic Anhydrase Inhibition

Benzenesulfonamide-based compounds are a well-established class of carbonic anhydrase inhibitors. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The inhibition of specific isoforms of carbonic anhydrase has therapeutic applications in various diseases, including glaucoma, epilepsy, and cancer.

The inhibitory action of sulfonamides arises from the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) in the active site of the carbonic anhydrase enzyme. This interaction displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme.

G cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor This compound Derivative Zn Zn²⁺ H2O H₂O Zn->H2O Coordination His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn HCO3 HCO₃⁻ + H⁺ H2O->HCO3 Catalysis Inhibitor R-SO₂NH⁻ Inhibitor->Zn Binding Inhibitor->H2O Displaces CO2 CO₂ CO2->Zn Hydration

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide derivative.

Conclusion

This compound stands as a cornerstone in modern organic synthesis, offering a readily accessible and highly adaptable platform for the construction of complex and functionally diverse molecules. Its straightforward synthesis, coupled with the reactivity of its functional groups, ensures its continued importance in the fields of medicinal chemistry, drug discovery, and materials science. The detailed experimental protocols and comprehensive data presented in this guide are intended to empower researchers to fully leverage the synthetic potential of this remarkable compound.

References

N-Phenylbenzenesulfonamide: A Versatile Scaffold in Modern Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-phenylbenzenesulfonamide core structure represents a privileged scaffold in the landscape of medicinal chemistry and organic synthesis. Its inherent structural features and synthetic accessibility have made it a cornerstone for the development of a diverse array of therapeutic agents and functional molecules. This technical guide provides a comprehensive review of the applications of this compound and its derivatives, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their synthesis and evaluation.

Therapeutic Applications of this compound Derivatives

The versatility of the this compound scaffold has been exploited in the development of potent inhibitors for a range of therapeutic targets. The key application areas include oncology, virology, and microbiology, as well as the modulation of various enzymes implicated in human diseases.

Anticancer Activity

This compound derivatives have emerged as a significant class of anticancer agents, primarily through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform IX (CA IX).[1] Under the hypoxic conditions prevalent in solid tumors, CA IX is overexpressed and plays a crucial role in regulating intra- and extracellular pH, thereby promoting tumor cell survival, proliferation, and metastasis.[2]

dot```dot digraph "Carbonic Anhydrase IX Signaling Pathway in Cancer" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

"Hypoxia" [fillcolor="#F1F3F4", fontcolor="#202124"]; "HIF-1α Stabilization" [fillcolor="#F1F3F4", fontcolor="#202124"]; "CA IX Upregulation" [fillcolor="#FBBC05", fontcolor="#202124"]; "CO2 + H2O" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "H+ + HCO3-" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Extracellular Acidosis" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Intracellular Alkalinization" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Tumor Cell Survival & Proliferation" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Invasion & Metastasis" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "this compound Inhibitor" [shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Hypoxia" -> "HIF-1α Stabilization"; "HIF-1α Stabilization" -> "CA IX Upregulation"; "CO2 + H2O" -> "CA IX Upregulation" [dir=none, style=dashed]; "CA IX Upregulation" -> "H+ + HCO3-" [label=" Catalysis", fontcolor="#202124"]; "H+ + HCO3-" -> "Extracellular Acidosis"; "H+ + HCO3-" -> "Intracellular Alkalinization"; "Extracellular Acidosis" -> "Invasion & Metastasis"; "Intracellular Alkalinization" -> "Tumor Cell Survival & Proliferation"; "this compound Inhibitor" -> "CA IX Upregulation" [arrowhead=tee, label=" Inhibition", fontcolor="#202124"]; }

HIV-1 replication and the target of NNRTIs.

Derivatives of this compound have also been investigated as inhibitors of the HIV-1 capsid (CA) protein, another promising therapeutic target. [1][3]The 50% effective concentration (EC50) values demonstrate the potent anti-HIV-1 activity of these compounds.

Compound SeriesVirus StrainEC50 (µM)Reference
Benzenesulfonamide-containing PhenylalanineHIV-1 NL4-30.09 - 10.81[3]
Benzenesulfonamide-containing PhenylalanineHIV-1 IIIBData available[3]
Benzenesulfonamide-containing PhenylalanineHIV-2 RODData available[3]
Antimicrobial Activity

The sulfonamide functional group is a well-established pharmacophore in antibacterial drugs. This compound derivatives have been shown to exhibit antimicrobial properties, often by interfering with the folic acid synthesis pathway in bacteria, which is essential for their survival. [1]The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Derivative ClassBacterial StrainMIC (µg/mL)Reference
Aryl Thiazolone-BenzenesulfonamideS. aureus50 (80.69% inhibition)[4]
Aryl Thiazolone-BenzenesulfonamideK. pneumoniaData available[4]
Enzyme Inhibition

Beyond the aforementioned targets, this compound derivatives have been explored as inhibitors of various other enzymes. These include urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are relevant in the context of peptic ulcers and neurodegenerative diseases, respectively. [1][5]The inhibitory potency is often expressed as the inhibition constant (Ki).

Enzyme TargetCompoundKi (nM)Reference
Carbonic Anhydrase ICompound 845.7 ± 0.46[5]
Carbonic Anhydrase IICompound 233.5 ± 0.38[5]
AcetylcholinesteraseCompound 831.5 ± 0.33[5]
ButyrylcholinesteraseCompound 824.4 ± 0.29[5]
UreaseYM-2IC50: 1.90 ± 0.02 µM[6]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is typically achieved through well-established organic chemistry methodologies. This section provides a general experimental protocol for the synthesis of a representative N-aryl benzenesulfonamide and outlines the protocols for key biological assays.

dot

Drug Discovery Workflow Synthesis Synthesis of This compound Derivatives Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Biological_Screening Biological Screening (e.g., Enzyme Inhibition, Anticancer, Antiviral) Characterization->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design Preclinical_Development Preclinical_Development Lead_Optimization->Preclinical_Development

A typical drug discovery workflow.
General Synthesis of N-Aryl Benzenesulfonamides

The most common method for synthesizing this compound derivatives is the reaction of a substituted aniline with a benzenesulfonyl chloride in the presence of a base. [1] Materials:

  • Substituted aniline (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • Dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add the base (e.g., pyridine, 1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture dropwise via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with 1 M hydrochloric acid and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired N-aryl benzenesulfonamide.

Carbonic Anhydrase IX Inhibition Assay

The inhibitory activity against CA IX is typically determined using a stopped-flow CO2 hydration assay. [7] Principle: This assay measures the rate of the CA-catalyzed hydration of CO2. The change in pH due to the formation of bicarbonate and protons is monitored using a pH indicator.

Protocol:

  • An Applied Photophysics stopped-flow instrument is used to measure the CA-catalyzed CO2 hydration activity.

  • Phenol red (0.2 mM) is used as an indicator, with the absorbance measured at 557 nm.

  • The reaction is carried out in a buffer solution (e.g., 20 mM HEPES, pH 7.5) containing 20 mM Na2SO4 to maintain constant ionic strength.

  • The initial rates of the CA-catalyzed CO2 hydration reaction are followed for a period of 10–100 seconds.

  • CO2 concentrations are varied (e.g., 1.7–17 mM) to determine kinetic parameters and inhibition constants.

  • The assay is performed in the presence of varying concentrations of the this compound inhibitor to determine the Ki value.

HIV-1 Reverse Transcriptase Inhibition Assay

A common method for evaluating NNRTI activity is a colorimetric ELISA-based assay. [8] Principle: This assay quantifies the amount of digoxigenin (DIG)-labeled dUTP incorporated into a new DNA strand by the HIV-1 reverse transcriptase.

Protocol:

  • A template/primer hybrid (e.g., poly(A) x oligo(dT)15) is immobilized on streptavidin-coated microplate wells.

  • Recombinant HIV-1 RT is added to the wells along with a mixture of dNTPs, including DIG-labeled dUTP.

  • The this compound inhibitor is added at various concentrations.

  • The plate is incubated to allow for the reverse transcription reaction to occur.

  • The amount of incorporated DIG-dUTP is detected using an anti-DIG antibody conjugated to a reporter enzyme (e.g., peroxidase).

  • A colorimetric substrate is added, and the absorbance is measured to quantify the enzyme activity.

  • The EC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound derivatives can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Protocol:

  • Prepare serial two-fold dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard).

  • Inoculate each well with the bacterial suspension.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Other Applications

Beyond its prominent role in medicinal chemistry, the this compound scaffold finds utility in other areas of chemical science.

  • Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, including dyes and agrochemicals. [8]* Industrial Chemistry: Certain derivatives are used as polymerization promoters and chemical reaction regulators. [9]

Conclusion

The this compound core is a remarkably versatile and synthetically tractable scaffold that continues to fuel innovation in drug discovery and other chemical sciences. Its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of promising candidates for the treatment of cancer, HIV, and bacterial infections. The detailed experimental protocols and compiled quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists working in this dynamic field, facilitating the design and development of the next generation of this compound-based molecules with enhanced therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-Phenylbenzenesulfonamide via Schotten-Baumann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of N-Phenylbenzenesulfonamide, a key structural motif in medicinal chemistry, utilizing the Schotten-Baumann reaction. This robust method involves the acylation of aniline with benzenesulfonyl chloride under biphasic alkaline conditions. The protocol herein covers the reaction setup, workup, purification, and characterization of the final product. The N-benzylbenzenesulfonamide moiety is found in a variety of biologically significant compounds, including inhibitors of γ-secretase and nonsteroidal glucocorticoid receptor modulators.[1]

Principle and Mechanism

The Schotten-Baumann reaction is a versatile method for synthesizing amides and esters.[2][3] In this application, it is adapted for the formation of a sulfonamide bond. The reaction proceeds via the nucleophilic attack of an amine (aniline) on the electrophilic sulfur atom of a sulfonyl chloride (benzenesulfonyl chloride). The reaction is performed in the presence of an aqueous base, typically sodium hydroxide, which serves to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby driving the equilibrium towards the product.[4][5]

The mechanism involves the lone pair of electrons on the nitrogen atom of aniline attacking the electrophilic sulfur atom of benzenesulfonyl chloride, leading to a tetrahedral intermediate.[2][6][7] Subsequently, a chloride ion is eliminated, and the protonated nitrogen is neutralized by the base to yield the stable this compound product.

Schotten_Baumann_Mechanism Schotten-Baumann Reaction Mechanism for this compound cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack BSC Benzenesulfonyl Chloride (Electrophile) BSC->Intermediate Product This compound Intermediate->Product Chloride Elimination Product->Product HCl HCl H2O_Na H₂O + NaCl HCl->H2O_Na Neutralization Base NaOH (Base) Base->H2O_Na

Caption: Mechanism of this compound synthesis.

Experimental Protocol

This protocol details the synthesis of this compound from aniline and benzenesulfonyl chloride.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
AnilineC₆H₅NH₂93.132.50 mL (2.55 g)27.4
Benzenesulfonyl ChlorideC₆H₅SO₂Cl176.623.35 mL (4.59 g)26.0
Sodium Hydroxide (10% aq.)NaOH40.0030 mL~75.0
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
Hydrochloric Acid (1M)HCl36.46As needed-
EthanolC₂H₅OH46.07As needed-
Distilled WaterH₂O18.02As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Synthesis Procedure
  • Preparation: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, add aniline (2.50 mL) and 30 mL of 10% aqueous sodium hydroxide solution.

  • Reaction Setup: Place the flask in an ice bath on a magnetic stirrer and begin vigorous stirring to create an emulsion.

  • Addition of Sulfonyl Chloride: In a separate beaker, dissolve benzenesulfonyl chloride (3.35 mL) in 25 mL of dichloromethane. Transfer this solution to a dropping funnel.

  • Reaction: Add the benzenesulfonyl chloride solution dropwise to the vigorously stirred aniline mixture over 20-30 minutes. Maintain the temperature below 10°C during the addition.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for an additional 1-2 hours.[6] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

Workup and Purification
  • Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and collect the bottom organic (dichloromethane) layer.

  • Extraction: Extract the aqueous layer with an additional 25 mL of dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 25 mL of 1M HCl, 25 mL of water, and finally 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[8]

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_aniline Prepare Aniline in 10% NaOH (aq) add Dropwise Addition of BSC solution at 0-10°C prep_aniline->add prep_bsc Dissolve Benzenesulfonyl Chloride in DCM prep_bsc->add stir Stir at RT for 1-2 hours add->stir separate Separate Organic Layer stir->separate wash Wash with HCl, Water, and Brine separate->wash dry Dry and Concentrate wash->dry purify Recrystallize from Ethanol/Water dry->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: Experimental workflow for this compound synthesis.

Data and Characterization

The synthesis of N-phenylsulfonamide derivatives typically results in good to excellent yields, often ranging from 69% to 95%.[9] The final product should be a white crystalline solid.

Physical Properties
PropertyValue
Molecular FormulaC₁₂H₁₁NO₂S[10]
Molecular Weight233.29 g/mol [10]
AppearanceWhite crystalline solid
CAS Number1678-25-7[11]
Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.[12]

TechniqueData
¹H NMR (CDCl₃, 300 MHz)δ 7.97 – 7.91 (m, 2H), 7.62 – 7.49 (m, 3H), 7.41-7.36 (m, 3H), 7.30 (m, 1H, NH), 7.15-7.05 (m, 2H)[13][14]
¹³C NMR (CDCl₃, 75 MHz)δ 143.4, 136.1, 132.8, 129.9, 129.2, 128.6, 127.3, 121.5[1]
FT-IR (KBr, cm⁻¹)3200-3250 (N-H Stretch), 1330-1340 (S=O Asymmetric Stretch), 1150-1160 (S=O Symmetric Stretch), 1600 (C=C Aromatic Stretch)[12][13]
Mass Spec. (EI)m/z (%): 233 [M]⁺, 157, 141, 93, 77, 51[14]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Benzenesulfonyl chloride is corrosive and lachrymatory. Handle with care.

  • Aniline is toxic and readily absorbed through the skin. Avoid contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Sodium hydroxide and hydrochloric acid are corrosive. Handle with appropriate care to avoid skin and eye contact.

References

Synthesis of N-Phenylbenzenesulfonamide from aniline and benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

N-Phenylbenzenesulfonamide is a key synthetic intermediate in the development of a wide range of biologically active compounds and functional materials. Its synthesis, typically achieved through the reaction of aniline with benzenesulfonyl chloride, serves as a fundamental example of sulfonamide bond formation, a critical linkage in many pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. The primary method described is a modification of the Schotten-Baumann reaction, a robust and widely used method for the acylation of amines.[1][2]

Data Presentation

A summary of typical reaction conditions and reported yields for the synthesis of this compound is presented in the table below. This allows for easy comparison of different methodologies.

Entry Base Solvent System Temperature (°C) Reaction Time (h) Yield (%) Reference
110% aq. NaOHDichloromethane/Water0 - Room Temp0.5 - 1~90[3] (modified)
2PyridineDichloromethaneRoom Temp2 - 485-95[4] (analogous)
3TriethylamineDichloromethane0 - Room Temp2 - 380-90[5] (analogous)

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound using aqueous sodium hydroxide as the base.

Materials and Reagents:

  • Aniline (C₆H₅NH₂)

  • Benzenesulfonyl chloride (C₆H₅SO₂Cl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol (C₂H₅OH)

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Büchner funnel and flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

Procedure:

1. Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (e.g., 5.0 g, 53.7 mmol) in 50 mL of dichloromethane.

  • Prepare a 10% aqueous solution of sodium hydroxide by dissolving NaOH (e.g., 10 g) in 90 mL of distilled water. Add 50 mL of this solution to the reaction flask.

  • Cool the flask in an ice bath to 0-5 °C with vigorous stirring.

2. Addition of Benzenesulfonyl Chloride:

  • Dissolve benzenesulfonyl chloride (e.g., 10.4 g, 58.9 mmol) in 30 mL of dichloromethane in a dropping funnel.

  • Add the benzenesulfonyl chloride solution dropwise to the stirred reaction mixture over a period of 20-30 minutes, maintaining the temperature below 10 °C.

3. Reaction:

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Continue stirring vigorously for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

4. Work-up and Isolation:

  • Pour the reaction mixture into a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of 1 M HCl, and finally with 50 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound as a solid.

5. Purification (Recrystallization):

  • Dissolve the crude product in a minimum amount of hot ethanol in a beaker.[6]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few more minutes.

  • Hot filter the solution to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization:

  • Melting Point: The melting point of the purified this compound should be determined and compared with the literature value (110 °C).[7][8]

  • NMR Spectroscopy: The structure of the product can be confirmed by ¹H and ¹³C NMR spectroscopy.

    • ¹H NMR (CDCl₃, 300 MHz): δ (ppm) ~7.8-7.9 (m, 2H, Ar-H), ~7.4-7.6 (m, 3H, Ar-H), ~7.2-7.4 (m, 5H, Ar-H), ~7.1 (s, 1H, NH).

    • ¹³C NMR (CDCl₃, 75 MHz): δ (ppm) ~139.0, ~137.5, ~133.0, ~129.5, ~129.0, ~127.5, ~125.0, ~121.0. (Note: Predicted chemical shifts based on analogous structures. Actual values may vary slightly.)

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization reagents Aniline + Benzenesulfonyl Chloride + NaOH(aq) in CH2Cl2 reaction Reaction at 0°C to RT reagents->reaction Dropwise Addition separation Phase Separation reaction->separation wash Aqueous Washes (H2O, HCl, Brine) separation->wash drying Drying (Na2SO4) wash->drying evaporation Solvent Removal drying->evaporation crude_product Crude Product evaporation->crude_product recrystallization Recrystallization (Hot Ethanol) crude_product->recrystallization filtration Vacuum Filtration recrystallization->filtration pure_product Pure this compound filtration->pure_product mp Melting Point pure_product->mp nmr NMR Spectroscopy pure_product->nmr

Caption: Experimental workflow for the synthesis of this compound.

Reaction Signaling Pathway

The following diagram illustrates the general mechanism of the Schotten-Baumann reaction for the synthesis of this compound.

reaction_mechanism aniline Aniline (Nucleophile) intermediate Tetrahedral Intermediate aniline->intermediate Nucleophilic Attack bs_chloride Benzenesulfonyl Chloride (Electrophile) bs_chloride->intermediate product This compound intermediate->product Chloride Elimination hcl HCl intermediate->hcl nacl_h2o NaCl + H2O hcl->nacl_h2o naoh NaOH (Base) naoh->nacl_h2o Neutralization

References

N-Phenylbenzenesulfonamide in the Synthesis of Potent HIV-1 Capsid Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of N-Phenylbenzenesulfonamide derivatives in the synthesis of novel Human Immunodeficiency Virus Type 1 (HIV-1) capsid inhibitors. The HIV-1 capsid protein is a critical and clinically validated target for antiviral therapy due to its essential roles in both the early and late stages of the viral replication cycle.[1][2] The compounds discussed herein are primarily derivatives of the well-characterized capsid inhibitor PF-74, demonstrating improved potency and pharmacological profiles.

Overview of this compound Based HIV-1 Capsid Inhibitors

The HIV-1 capsid is a conical protein shell that encloses the viral genome and associated enzymes. Its correct assembly and disassembly are vital for viral replication, making it an attractive target for therapeutic intervention.[3] this compound-containing compounds have emerged as a promising class of HIV-1 capsid inhibitors. These molecules are designed to bind to a conserved pocket at the interface of two adjacent capsid protein (CA) subunits within the capsid hexamer, thereby disrupting normal capsid function.[3]

This document focuses on a series of benzenesulfonamide-containing phenylalanine derivatives that have been synthesized and evaluated for their anti-HIV-1 activity. These compounds have shown significant improvements in potency compared to the parent compound, PF-74.[1][2][4][5]

Quantitative Data Summary

The antiviral activity and cytotoxicity of the synthesized this compound derivatives were evaluated in TZM-bl cells infected with the HIV-1 NL4-3 virus. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were determined, and the selectivity index (SI), the ratio of CC50 to EC50, was calculated. The data for key compounds from the most potent series are summarized in the table below.

CompoundR GroupEC50 (µM)CC50 (µM)Selectivity Index (SI)
11a H0.98 ± 0.15>40.98>41.82
11b 4-F0.24 ± 0.04>44.21>184.21
11c 4-Cl0.18 ± 0.03>43.03>239.06
11d 4-Br0.19 ± 0.03>41.32>217.47
11e 4-CH30.39 ± 0.07>47.79>122.54
11f 4-OCH30.41 ± 0.08>48.91>119.29
11g 3-F0.33 ± 0.06>44.21>133.97
11h 3-Cl0.29 ± 0.05>43.03>148.38
11i 3-CH30.45 ± 0.08>47.79>106.20
11j 2-F0.52 ± 0.09>44.21>85.02
11k 2-Cl0.48 ± 0.08>43.03>89.65
11l 3,5-diCl0.09 ± 0.02>43.03>478.11
PF-74 -0.52 ± 0.18>47.00>90.91

Data presented as mean ± standard deviation from at least three independent experiments.

Experimental Protocols

General Synthetic Route for this compound HIV-1 Capsid Inhibitors

The synthesis of the target benzenesulfonamide-containing phenylalanine derivatives (compounds 11a-11l ) is achieved through a multi-step process. The general workflow involves the preparation of a key amine intermediate, followed by acylation with various substituted benzenesulfonyl chlorides.

G cluster_prep Preparation of Key Intermediate cluster_final Final Product Synthesis start Starting Material (Intermediate 7) step1 Nucleophilic Substitution with 1-Boc-3-oxopiperazine start->step1 intermediate9 Intermediate 9 step1->intermediate9 step2 Boc Deprotection intermediate9->step2 intermediate10 Key Amine Intermediate (10) step2->intermediate10 intermediate10_ref Key Amine Intermediate (10) reagents Substituted Benzenesulfonyl Chlorides step3 Acylation Reaction reagents->step3 final_product Target Compounds (11a-11l) step3->final_product intermediate10_ref->step3

Caption: General synthetic workflow for this compound HIV-1 capsid inhibitors.

Protocol for the Synthesis of Compound 11l (3,5-dichlorophenyl derivative):

  • Synthesis of Intermediate 9: To a solution of Intermediate 7 in a suitable solvent, add 1-Boc-3-oxopiperazine. The reaction is carried out via a nucleophilic substitution (SN2) reaction to yield Intermediate 9.[2]

  • Synthesis of Intermediate 10: The Boc protecting group of Intermediate 9 is removed using standard deprotection conditions (e.g., trifluoroacetic acid in dichloromethane) to afford the free amine, Intermediate 10.[2]

  • Synthesis of Compound 11l: Intermediate 10 is then reacted with 3,5-dichlorobenzenesulfonyl chloride in an acylation reaction to yield the final product, compound 11l .[2]

In Vitro Anti-HIV Assay Protocol

The antiviral activity of the synthesized compounds is determined using a luciferase-based assay in TZM-bl cells.

G cluster_workflow Anti-HIV Assay Workflow A Prepare serial dilutions of test compounds D Add test compounds to cells A->D B Seed TZM-bl cells in 96-well plates C Add HIV-1 NL4-3 virus to cells B->C C->D E Incubate for 48 hours D->E F Measure luciferase activity E->F G Calculate EC50 values F->G

Caption: Workflow for the in vitro anti-HIV activity assay.

Detailed Protocol:

  • TZM-bl cells are seeded in 96-well plates.

  • The cells are then infected with the HIV-1 NL4-3 virus.

  • The synthesized compounds, at various concentrations, are added to the infected cells. PF-74 is used as a positive control.[2]

  • The plates are incubated for 48 hours.

  • After incubation, the luciferase activity is measured, which correlates with the extent of viral replication.[2]

  • The EC50 values are calculated from the dose-response curves.

Cytotoxicity Assay Protocol

The cytotoxicity of the compounds is assessed in uninfected TZM-bl cells.

Detailed Protocol:

  • TZM-bl cells are seeded in 96-well plates.

  • Serial dilutions of the test compounds are added to the cells.

  • The plates are incubated for a period that matches the anti-HIV assay.

  • Cell viability is determined using a standard method, such as the MTT or MTS assay.

  • The CC50 values are calculated from the dose-response curves.

Mechanism of Action

The this compound derivatives act as dual-stage inhibitors of HIV-1 replication.[1][4] Surface plasmon resonance (SPR) studies have confirmed that these compounds directly bind to the HIV-1 capsid protein.[1][4]

G cluster_early Early Stage Inhibition cluster_late Late Stage Inhibition A Inhibitor Binds to Capsid B Accelerates Capsid Core Assembly A->B C Premature Uncoating B->C D Inhibition of Reverse Transcription and Nuclear Import C->D E Inhibitor Present During Virion Assembly F Disruption of Normal Capsid Assembly E->F G Formation of Non-infectious Virions F->G H Reduced p24 Content G->H inhibitor This compound Derivative inhibitor->A Binds inhibitor->E Present

Caption: Dual-stage mechanism of action of this compound HIV-1 capsid inhibitors.

Early Stage Inhibition: In the early stage of the viral life cycle, these inhibitors bind to the capsid and appear to accelerate the assembly of the capsid core, rather than stabilizing it. This leads to premature uncoating of the viral core and subsequent inhibition of reverse transcription and nuclear import of the viral pre-integration complex.[1][4] The early-stage inhibitory activity of compound 11l was found to be 6.25 times more potent than that of PF-74.[1][4]

Late Stage Inhibition: During the late stage, the presence of these inhibitors interferes with the proper assembly of new capsids, leading to the production of less infectious virions, as evidenced by reduced p24 content.[1][4]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel and potent HIV-1 capsid inhibitors. The detailed synthetic and biological evaluation protocols provided herein offer a framework for researchers to further explore and optimize this class of compounds. The lead compound, 11l , with its significantly improved anti-HIV-1 activity and favorable selectivity index, warrants further investigation as a potential clinical candidate.[1] Additional studies have shown that compound 11l also exhibits improved metabolic stability in human liver microsomes and human plasma compared to PF-74, along with a better pharmacokinetic profile and no acute toxicity.[1] These findings underscore the potential of this chemical series in the ongoing effort to develop new and effective treatments for HIV-1 infection.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using N-Phenylbenzenesulfonamide as an Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their synthesis is a cornerstone of color chemistry, with wide-ranging applications in the textile, printing, and food industries. Furthermore, the incorporation of specific functionalities, such as sulfonamide moieties, has garnered significant interest in the field of medicinal chemistry due to the diverse biological activities exhibited by these compounds, including antibacterial, antifungal, and anticancer properties.[1][2]

N-Phenylbenzenesulfonamide serves as a valuable intermediate in the synthesis of specialized azo dyes. It can be utilized as a coupling component in the azo coupling reaction, a fundamental process in dye synthesis. The general synthesis involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound like this compound.[3] The resulting sulfonamide-containing azo dyes often exhibit unique spectral properties and potential biological activities.[1][4]

These application notes provide detailed protocols for the synthesis of a representative azo dye using this compound as a coupling component, along with methods for purification and characterization. Additionally, a summary of quantitative data for a representative sulfonamide-based azo dye is presented, and a diagram illustrating a potential biological mechanism of action is included for drug development professionals.

Data Presentation

The following table summarizes typical quantitative data for a disperse azo dye synthesized using a sulfonamide-based intermediate. This data is representative and serves as a benchmark for researchers synthesizing similar compounds.

ParameterValueReference
Yield (%) 84[5]
Melting Point (°C) 220[5]
Maximum Absorption Wavelength (λmax) (nm) 495[5][6]
**Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) **~40,000 - 80,000[1]
Color Reddish-pink[5]

Experimental Protocols

This section details the methodologies for the key experiments involved in the synthesis of an azo dye using this compound as a coupling component. The synthesis is a two-step process: diazotization of a primary aromatic amine (e.g., sulfanilic acid) followed by a coupling reaction with this compound.

Part A: Diazotization of Sulfanilic Acid[3][8]

Materials:

  • Sulfanilic acid

  • Sodium carbonate

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Distilled water

  • Ice

Procedure:

  • In a 100 mL beaker, dissolve 0.49 g of sulfanilic acid and 0.13 g of sodium carbonate in 5 mL of distilled water. Warm the mixture gently in a water bath until a clear solution is obtained.

  • In a separate test tube, prepare a solution of 0.20 g of sodium nitrite in 1 mL of distilled water.

  • In another test tube, place approximately 0.5 mL of concentrated HCl and cool it in an ice-water bath.

  • Remove the sulfanilic acid solution from the warm water bath and immediately add the sodium nitrite solution to it.

  • Pour the resulting mixture into the cold concentrated HCl.

  • Place the final mixture in an ice-water bath and allow it to stand until a significant amount of the white diazonium salt precipitate has formed. This suspension is used directly in the next step.

Part B: Azo Coupling with this compound[5][9]

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (2.5 M)

  • Diazonium salt suspension from Part A

  • Ice-water bath

Procedure:

  • In a 50 mL beaker, dissolve 0.58 g of this compound in 5 mL of 2.5 M sodium hydroxide solution. Cool this solution in an ice-water bath to below 5°C.

  • Slowly, and with constant stirring, add the cold diazonium salt suspension from Part A to the cold solution of this compound.

  • Continue to stir the reaction mixture in the ice-water bath for 15-20 minutes. A colored precipitate of the azo dye will form.

  • Collect the crude dye by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a small amount of cold distilled water to remove any unreacted salts.

Part C: Purification of the Azo Dye[6]

Materials:

  • Crude azo dye

  • Ethanol-water mixture

Procedure:

  • The crude azo dye can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a desiccator.

Part D: Characterization of the Azo Dye[1][10]

The structure and purity of the synthesized azo dye can be confirmed using various spectroscopic techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as the azo group (-N=N-), sulfonyl group (SO₂), and N-H bonds.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure of the dye.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye in a suitable solvent (e.g., ethanol or DMF) and to quantify its concentration using the Beer-Lambert law.

Visualizations

Logical Workflow for Azo Dye Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Diazotization Diazotization of Primary Aromatic Amine Coupling Azo Coupling with This compound Diazotization->Coupling Filtration Filtration of Crude Dye Coupling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying of Purified Dye Recrystallization->Drying FTIR FTIR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR UVVis UV-Vis Spectroscopy Drying->UVVis

Caption: Workflow for the synthesis, purification, and characterization of an azo dye.

Signaling Pathway: Postulated Antibacterial Mechanism of Action

Many sulfonamide-based compounds, including some azo dyes, exhibit antibacterial activity by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, the sulfonamide-containing dye prevents bacterial growth and replication.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate DHPS->DHP Normal Pathway THF Tetrahydrofolate (Active Folic Acid) DHP->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids SulfonamideDye Sulfonamide Azo Dye SulfonamideDye->Inhibition Inhibition->DHPS Inhibition

Caption: Inhibition of bacterial folic acid synthesis by a sulfonamide azo dye.

References

Application Notes & Protocols: Monitoring N-Phenylbenzenesulfonamide Synthesis using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of N-Phenylbenzenesulfonamide, a core structure in many pharmacologically active compounds, typically involves the reaction of aniline with benzenesulfonyl chloride. Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective analytical technique ideal for monitoring the progress of this reaction.[1][2] It allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product, enabling researchers to optimize reaction times and conditions for improved yield and purity.[2][3]

Principle of the Method: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (an organic solvent or solvent mixture).[4] In the context of this compound synthesis, the polarity of the reactants and the product dictates their mobility on the TLC plate. The starting material, aniline, is highly polar due to its primary amine group. The product, this compound, is less polar than aniline, and the other reactant, benzenesulfonyl chloride, is generally the least polar of the three. Consequently, when a suitable mobile phase is used, the components will separate along the plate, with less polar compounds traveling further up.[5] The progress of the reaction is monitored by observing the disappearance of the reactant spots and the appearance and intensification of the product spot.[3]

Experimental Protocols

Protocol 1: General Reaction Monitoring by TLC

This protocol outlines the standard procedure for monitoring the synthesis of this compound.

Materials and Reagents:

  • TLC Plates: Silica gel 60 F-254 pre-coated plates.[6]

  • Mobile Phase (Eluent): A starting recommendation is a 4:1 mixture of petroleum ether and ethyl acetate (v/v).[7] Other systems like chloroform:n-butanol (9:1 v/v) or ethyl acetate:hexanes (1:1 v/v) can also be effective.[8]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or the reaction solvent) to an appropriate concentration for spotting. Prepare a separate diluted sample of the starting material (aniline).

  • Spotting: Glass capillary tubes.[6]

  • Developing Chamber: A glass jar with a lid.

  • Visualization: UV lamp (254 nm) and a chemical staining solution (e.g., potassium permanganate or p-anisaldehyde).[9][10]

Procedure:

  • Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the lid and allow the chamber to saturate with solvent vapor for 5-10 minutes.

  • Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting.[11]

  • Spotting:

    • Lane 1 (Reactant): Using a capillary tube, apply a small spot of the diluted aniline starting material solution to the leftmost mark on the origin.

    • Lane 2 (Co-spot): Apply a spot of the starting material to the center mark. On top of this same spot, carefully apply a spot of the diluted reaction mixture. This "co-spot" helps to confirm the identity of the starting material spot in the reaction lane.[3][11]

    • Lane 3 (Reaction Mixture): Apply a small spot of the diluted reaction mixture to the rightmost mark.

    • Ensure all spots are small and concentrated. Allow the solvent to evaporate completely from the spots.

  • Development: Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure the solvent level is below the origin line.[2] Close the lid and allow the solvent front to ascend the plate by capillary action.[4]

  • Completion: When the solvent front has moved to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[5]

  • Drying: Allow the solvent to completely evaporate from the plate in a fume hood or by using a gentle stream of air.

  • Visualization:

    • UV Light: View the dried plate under a UV lamp (254 nm). Compounds containing aromatic rings, like the reactants and product, will likely appear as dark spots against the fluorescent background.[10] Circle the observed spots with a pencil.

    • Chemical Staining: For further visualization, dip the plate quickly into a staining solution (e.g., potassium permanganate). Heat the plate gently with a heat gun until colored spots appear.[10] Oxidizable compounds will appear as yellow/white spots on a purple background.[2]

  • Analysis: Compare the spots in the reaction mixture lane to the starting material and co-spot lanes. The reaction is progressing if the intensity of the starting material spot decreases and a new spot corresponding to the product appears. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Data Interpretation and Presentation

The primary quantitative value derived from a TLC plate is the Retention Factor (Rf), which is calculated as follows:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [12]

An ideal separation will have Rf values for all components between 0.15 and 0.85.[8] The Rf value is dependent on the specific chromatographic conditions (stationary phase, mobile phase, temperature) and should be used for comparison only when plates are run under identical conditions.[5]

Table 1: Representative Rf Values for this compound and Related Compounds

CompoundStructureRoleMobile Phase SystemApprox. Rf ValueCitation
AnilineC₆H₅NH₂Reactant4:1 Pet. Ether:EtOAc~0.1-0.2 (estimated)
Benzenesulfonyl ChlorideC₆H₅SO₂ClReactant4:1 Pet. Ether:EtOAc~0.6-0.7 (estimated)
This compound C₆H₅NHSO₂C₆H₅Product4:1 Pet. Ether:EtOAc0.37[7]
4-Chloro-N-phenylbenzenesulfonamideClC₆H₄SO₂NHC₆H₅Product Analog4:1 Pet. Ether:EtOAc0.23[7]
N-PhenylmethanesulfonamideC₆H₅NHSO₂CH₃Product Analog4:1 Pet. Ether:EtOAc0.32[7]

Note: Rf values for reactants are estimated based on their relative polarities. Aniline is highly polar and will adhere strongly to the silica, resulting in a low Rf. Benzenesulfonyl chloride is significantly less polar and will travel further up the plate.

Visualizations

Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis prep_chamber 1. Saturate Chamber with Mobile Phase prep_plate 2. Prepare & Mark TLC Plate prep_chamber->prep_plate spot_samples 3. Spot Samples (Reactant, Co-spot, Rxn Mixture) prep_plate->spot_samples develop 4. Develop Plate in Saturated Chamber spot_samples->develop dry 5. Dry Plate & Mark Solvent Front develop->dry visualize 6. Visualize Spots (UV Light, Stain) dry->visualize analyze 7. Analyze Results & Calculate Rf Values visualize->analyze

Caption: Workflow for performing a TLC experiment.

Logical Flow for Reaction Monitoring

Reaction_Monitoring decision decision start Start Reaction aliquot Take Aliquot from Reaction Mixture start->aliquot run_tlc Run TLC Analysis aliquot->run_tlc analyze Analyze TLC Plate run_tlc->analyze check Starting Material Consumed? analyze->check continue_rxn Continue Reaction check->continue_rxn No workup Work-up Reaction check->workup Yes continue_rxn->aliquot Wait (e.g., 30 min)

Caption: Decision workflow for monitoring reaction progress.

References

Application Notes and Protocols: N-Phenylbenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-Phenylbenzenesulfonamide derivatives as potent inhibitors of carbonic anhydrases (CAs). This document includes a summary of their inhibitory activity, detailed experimental protocols for their synthesis and evaluation, and diagrams illustrating key concepts and workflows.

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in numerous physiological processes, including pH regulation, respiration, and ion transport.[3] Several CA isoforms are established therapeutic targets for various diseases such as glaucoma, edema, epilepsy, and cancer.[4][5] Benzenesulfonamides are a well-established class of CA inhibitors, with the sulfonamide moiety acting as a zinc-binding group within the enzyme's active site.[5] this compound derivatives represent a significant scaffold in the design of potent and selective CA inhibitors.

Data Presentation: Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of various this compound derivatives against several human carbonic anhydrase (hCA) isoforms. The data is presented as inhibition constants (Kᵢ) or 50% inhibitory concentrations (IC₅₀) in nanomolar (nM) units.

Table 1: Inhibition of Cytosolic Carbonic Anhydrase Isoforms (hCA I and hCA II)

CompoundDerivative ClasshCA I (Kᵢ/IC₅₀, nM)hCA II (Kᵢ/IC₅₀, nM)Reference
Acetazolamide (AAZ) Standard Inhibitor25012.1[3]
Compound 8 N-Phenylsulfonamide45.733.5[4]
Compound 3a 4-Anilinoquinazoline-benzenesulfonamide89.48.7[3]
Compound 4a 4-Anilinoquinazoline-benzenesulfonamide-2.4[3]
Compound 4e 4-Anilinoquinazoline-benzenesulfonamide91.24.6[3]
Compound 4f 4-Anilinoquinazoline-benzenesulfonamide60.9-[3]
Compound 13a Benzenesulfonamide-aryl conjugate-7.6[6]
Compound 15 Pyrazole-carboxamide sulfonamide725.73.3[2]
Fluorinated Phenylsulfamates Phenylsulfamate53 - 41520 - 113[7]

Table 2: Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms (hCA IX and hCA XII)

CompoundDerivative ClasshCA IX (Kᵢ/IC₅₀, nM)hCA XII (Kᵢ/IC₅₀, nM)Reference
Acetazolamide (AAZ) Standard Inhibitor25.8-[2]
Compound 7f N-substituted-β-d-glucosamine benzenesulfonamide10.01-[1]
Sulfonyl Semicarbazides (5-13) Sulfonyl Semicarbazide20.5 - 81.30.59 - 0.79[8]
Benzene- and Tetrafluorobenzenesulfonamides (4 & 5 series) Triazole-benzenesulfonamide1.5 - 38.90.8 - 12.4[9]
Triazolo-pyridine benzenesulfonamides (14, 16, 17) Triazole-benzenesulfonamideEffective inhibitors-[10]
Phenylethynylbenzenesulfonamides PhenylethynylbenzenesulfonamideLow nMLow nM[11]
Fluorinated Phenylsulfamates Phenylsulfamate2.8 - 471.9 - 35[7]
Compound 4c Pyrazole-carboxamide sulfonamide8.5-[2]
Compound 15 Pyrazole-carboxamide sulfonamide6.180.5[2]

Table 3: Inhibition of Other Carbonic Anhydrase Isoforms (hCA IV and hCA VII)

CompoundDerivative ClasshCA IV (Kᵢ/IC₅₀, nM)hCA VII (Kᵢ/IC₅₀, nM)Reference
Benzenesulfonamide derivatives (7a-o) 4-(3-alkyl/benzyl-guanidino)benzenesulfonamide-Sub-nM to nM[5]
Novel benzenesulfonamides Benzenesulfonamide-Low to medium nM[12]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives, which can be adapted based on the desired final compound. A common approach involves the reaction of an appropriately substituted aniline with a benzenesulfonyl chloride.

Materials:

  • Substituted aniline

  • Benzenesulfonyl chloride

  • Pyridine or other suitable base

  • Dichloromethane (DCM) or other appropriate solvent

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the substituted aniline (1 equivalent) in DCM in a round-bottom flask.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the benzenesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired this compound derivative.

  • Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This protocol outlines the determination of carbonic anhydrase inhibitory activity using a stopped-flow instrument to measure the kinetics of CO₂ hydration.[3][5][13]

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • HEPES buffer (25 mM, pH 7.5) containing NaCl (50 mM)

  • Phenol red pH indicator

  • CO₂-saturated water

  • Stopped-flow spectrometer

Procedure:

  • Prepare a series of dilutions of the test compounds and the standard inhibitor (e.g., Acetazolamide) in DMSO.

  • The final concentration of the enzyme in the assay will vary depending on the isoform (e.g., 20 nM for CA II, 25 nM for CA IV, 40 nM for CA XII).[13]

  • Pre-incubate the enzyme solution with the inhibitor solution (or DMSO for control) for a specified time (e.g., 6 hours at room temperature) to allow for the formation of the enzyme-inhibitor complex.[5]

  • The assay is performed at a constant temperature (e.g., 25 °C).[13]

  • The CA-catalyzed CO₂ hydration reaction is initiated by mixing the enzyme-inhibitor solution with CO₂-saturated water in the stopped-flow instrument.

  • The change in absorbance of the pH indicator (phenol red) is monitored at 557 nm over time.[13]

  • The initial rates of the reaction are determined from the linear portion of the absorbance curve.

  • Inhibition constants (Kᵢ) or IC₅₀ values are calculated by non-linear least-squares fitting of the dose-response data using appropriate software (e.g., PRISM) and the Cheng-Prusoff equation.[5]

Visualizations

G General Synthesis of this compound Derivatives cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product Aniline Substituted Aniline Reaction Reaction Aniline->Reaction SulfonylChloride Benzenesulfonyl Chloride SulfonylChloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Derivative Purification->Product

Caption: General workflow for the synthesis of this compound derivatives.

G Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Catalytic Reaction (Uninhibited) cluster_inhibitor Inhibitor cluster_inhibition Inhibited State Zinc Zn²⁺ Ion Water Water Molecule Zinc->Water binds His Histidine Residues Zinc->His coordinated by InhibitedComplex Enzyme-Inhibitor Complex Zinc->InhibitedComplex is part of CO2 CO₂ Water->CO2 attacks HCO3 HCO₃⁻ + H⁺ CO2->HCO3 hydrates to Sulfonamide Sulfonamide (R-SO₂NH₂) Sulfonamide->InhibitedComplex binds to InhibitedComplex->CO2 prevents binding of

Caption: Inhibition of carbonic anhydrase by sulfonamide derivatives.

G Role of Carbonic Anhydrase Isoforms in Disease cluster_isoforms Carbonic Anhydrase Isoforms cluster_diseases Associated Pathologies cluster_inhibitors Therapeutic Intervention CA_II CA II Glaucoma Glaucoma CA_II->Glaucoma Epilepsy Epilepsy CA_II->Epilepsy CA_VII CA VII CA_VII->Epilepsy CA_IX CA IX Cancer Cancer (Tumorigenesis, Hypoxia) CA_IX->Cancer CA_XII CA XII CA_XII->Cancer Inhibitors This compound Inhibitors Inhibitors->CA_II inhibit Inhibitors->CA_VII inhibit Inhibitors->CA_IX inhibit Inhibitors->CA_XII inhibit

Caption: Involvement of CA isoforms in various diseases and therapeutic targeting.

References

Application of N-Phenylbenzenesulfonamide in Solid-Phase Synthesis: A Versatile Acyl-Transfer Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Solid-phase synthesis has become an indispensable tool in drug discovery and combinatorial chemistry, enabling the rapid and efficient production of compound libraries. A key element in this methodology is the choice of the solid support and linker strategy. This application note details the use of a polystyrene-supported N-phenylbenzenesulfonamide resin as a highly effective acyl-transfer reagent for the synthesis of amides. This approach offers significant advantages, including high yields, operational simplicity, and the ability to regenerate and reuse the resin, making it a valuable asset for researchers in organic synthesis and medicinal chemistry.

Introduction

The development of novel solid-phase synthesis strategies is crucial for accelerating the drug discovery process. The use of polymer-supported reagents simplifies purification procedures and allows for the use of excess reagents to drive reactions to completion. N-acylsulfonamides have been recognized as stable intermediates, and their application in solid-phase synthesis has led to innovative linker strategies. This note focuses on the preparation and application of a polystyrene-supported N-phenyl-N-acyl sulfonamide resin, which has demonstrated superior performance compared to its N-methyl and N-benzyl analogues in the synthesis of amide libraries.[1]

Key Applications

  • Solid-Phase Synthesis of Amide Libraries: The primary application of this resin is as an acyl-transfer agent for the parallel synthesis of diverse amide libraries. The resin is first acylated with a variety of carboxylic acid derivatives, and the resulting activated acyl group is then efficiently transferred to a solution-phase amine.

  • Traceless Synthesis: While the primary application described is as a reagent, related sulfonamide linkers have been employed in traceless synthesis strategies, where the linker is cleaved without leaving any residual functionality on the final product.[2]

  • Peptide Synthesis: Although this note focuses on small molecule amide synthesis, the underlying chemistry could potentially be adapted for specific applications in solid-phase peptide synthesis, particularly for the incorporation of N-acylated amino acids or the synthesis of peptide fragments.

Experimental Protocols

The following protocols are based on established procedures for the synthesis and use of polystyrene-supported sulfonamide resins.[2]

Protocol 1: Preparation of Polystyrene-Supported this compound Resin

This protocol describes the initial functionalization of polystyrene sulfonyl chloride resin with aniline.

  • Resin Swelling: Swell polystyrene sulfonyl chloride resin (1.0 g, 1% DVB cross-linked, ~2.0 mmol/g) in anhydrous N,N-dimethylformamide (DMF, 15 mL) for 30 minutes in a reaction vessel equipped with a shaker.

  • Reaction with Aniline: To the swollen resin, add a solution of aniline (10 equivalents, ~20 mmol) in anhydrous DMF (5 mL).

  • Reaction: Shake the mixture at room temperature for 24 hours.

  • Washing: Filter the resin and wash sequentially with DMF (3 x 15 mL), dichloromethane (DCM) (3 x 15 mL), ethanol (3 x 15 mL), and diethyl ether (3 x 15 mL).

  • Drying: Dry the resin under vacuum over P₂O₅ overnight to yield the polystyrene-supported this compound resin.

Protocol 2: Acylation of the Resin (Loading)

This protocol details the "loading" of the acyl group onto the this compound resin.

  • Resin Swelling: Swell the this compound resin (1.0 g, ~1.8 mmol) in anhydrous pyridine (15 mL) for 30 minutes.

  • Acylation: Add the desired acid chloride or anhydride (5 equivalents, ~9 mmol) to the resin suspension.

  • Reaction: Shake the mixture at room temperature for 12-24 hours. The reaction can be monitored by IR spectroscopy for the appearance of the N-acylsulfonamide carbonyl stretch.

  • Washing: Filter the acylated resin and wash sequentially with pyridine (2 x 15 mL), DMF (3 x 15 mL), DCM (3 x 15 mL), ethanol (3 x 15 mL), and diethyl ether (3 x 15 mL).

  • Drying: Dry the resin under vacuum to afford the polystyrene-supported N-phenyl-N-acyl sulfonamide resin, ready for use as an acyl-transfer reagent.

Protocol 3: Synthesis of Amides (Acyl Transfer)

This protocol describes the cleavage of the acyl group from the resin via aminolysis to form the desired amide in solution.

  • Resin Suspension: Suspend the acylated resin (1.0 g, ~1.5 mmol) in a suitable solvent such as DCM or THF (15 mL).

  • Amine Addition: Add the primary or secondary amine (5-10 equivalents) to the suspension.

  • Reaction: Stir the mixture at room temperature or gentle heating (40-50 °C) for 6-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS of the solution.

  • Product Isolation: Filter the resin and wash it with the reaction solvent (3 x 10 mL). The combined filtrate contains the desired amide product.

  • Purification: Concentrate the filtrate in vacuo and purify the crude amide by standard techniques such as column chromatography, crystallization, or extraction.

Protocol 4: Resin Regeneration

The spent resin from Protocol 3 can be regenerated for reuse.

  • Washing: Thoroughly wash the filtered resin with DCM (3 x 15 mL), DMF (3 x 15 mL), and ethanol (3 x 15 mL).

  • Drying: Dry the resin under vacuum.

  • Reuse: The regenerated this compound resin can be reused by returning to Protocol 2 for acylation with a new acid chloride or anhydride.

Data Presentation

The following tables summarize representative data for the synthesis of a small amide library using the polystyrene-supported N-phenyl-N-acyl sulfonamide resin. (Note: The following data is illustrative and based on the reported high efficiency of the reagent).

Table 1: Loading Efficiency of Various Acyl Groups

Acyl ChlorideReaction Time (h)Loading (mmol/g)
Benzoyl chloride121.45
Acetyl chloride121.52
Phenylacetyl chloride181.41
Cinnamoyl chloride241.35

Table 2: Yields of Synthesized Amides

Acyl GroupAmineProductYield (%)Purity (%)
BenzoylBenzylamineN-Benzylbenzamide95>98
BenzoylAnilineN-Phenylbenzamide92>97
AcetylCyclohexylamineN-Cyclohexylacetamide98>99
PhenylacetylMorpholine1-Morpholino-2-phenylethan-1-one94>98

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Resin Preparation & Loading cluster_synthesis Amide Synthesis & Regeneration start Polystyrene Sulfonyl Chloride Resin resin This compound Resin start->resin Aniline, DMF loaded_resin N-Phenyl-N-Acyl Sulfonamide Resin resin->loaded_resin R-COCl, Pyridine loaded_resin->resin Regeneration product Amide Product (in solution) loaded_resin->product Aminolysis amine R'R''NH amine->product

Caption: General workflow for the solid-phase synthesis of amides.

Logical Relationship of Reagent Efficacy

logical_relationship cluster_comparison Comparison of N-Substituents main_node Polystyrene-Supported N-Acyl Sulfonamide Reagents phenyl N-Phenyl (Higher Yields) main_node->phenyl More Effective methyl N-Methyl main_node->methyl Less Effective benzyl N-Benzyl main_node->benzyl Less Effective

References

Application Notes and Protocols for the Electrochemical Synthesis of N-Arylsulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry and agrochemicals, driving continuous innovation in synthetic methodologies.[1][2][3] Traditional routes to N-arylsulfonamides often rely on the use of moisture-sensitive and potentially hazardous sulfonyl chlorides.[3] Electrochemical synthesis has emerged as a powerful and sustainable alternative, offering mild reaction conditions, high functional group tolerance, and the avoidance of harsh chemical oxidants and metal catalysts.[1][4][5] This document provides detailed application notes and experimental protocols for the electrochemical synthesis of N-arylsulfonamides, focusing on modern, efficient, and environmentally benign approaches.

Application Notes

The electrochemical approach to synthesizing N-arylsulfonamides offers several distinct advantages over traditional methods:

  • Sustainability: These methods are driven by electricity, a green oxidant, and often produce benign byproducts like hydrogen gas.[1][2] This eliminates the need for stoichiometric chemical oxidants, reducing waste and improving the environmental footprint of the synthesis.[6]

  • Mild Reaction Conditions: Electrochemical syntheses are typically conducted at room temperature and ambient pressure, preserving sensitive functional groups within complex molecules, which is particularly advantageous in late-stage functionalization during drug development.[1]

  • Use of Readily Available Starting Materials: Many protocols utilize inexpensive and abundant commodity chemicals such as thiols, amines, (hetero)arenes, and sulfur dioxide, avoiding the need for pre-functionalized and often unstable reagents.[1][3][4]

  • High Efficiency and Scalability: Electrochemical methods can be highly efficient, with some reactions completing in minutes.[1][2] Furthermore, the use of continuous flow reactors allows for straightforward scalability, a critical factor for industrial applications.[1][7]

  • Catalyst-Free Reactions: Many electrochemical syntheses of sulfonamides proceed without the need for transition metal catalysts, circumventing issues of cost, toxicity, and product contamination with residual metals.[1][4]

The applications of this technology are vast, particularly in the pharmaceutical industry where the sulfonamide moiety is a key component of numerous drugs.[3][8] The ability to rapidly synthesize diverse libraries of N-arylsulfonamides under mild conditions accelerates the drug discovery process. This methodology is also applicable in the synthesis of agrochemicals and functional materials.

Key Electrochemical Approaches

Several effective electrochemical strategies for the synthesis of N-arylsulfonamides have been developed:

  • Oxidative Coupling of Thiols and Amines: This environmentally benign method involves the direct coupling of readily available thiols and amines.[1][4] The reaction is completely driven by electricity and does not require any sacrificial reagents or additional catalysts.[1] Hydrogen is formed as a harmless byproduct at the counter electrode.[1][2]

  • Dehydrogenative Coupling of (Hetero)arenes, SO₂, and Amines: This approach allows for the direct C-H functionalization of aromatic and heteroaromatic compounds, avoiding the need for pre-functionalization.[3] It is a highly convergent one-step process that exploits the inherent reactivity of the arene.[3]

  • Convergent Paired Electrosynthesis from Nitroarenes: This innovative method utilizes nitroarenes as the nitrogen source in a catalyst- and amine-free process. The reaction proceeds via a unique "ping-pong" mechanism where both the anode and cathode are involved in generating the reactive intermediates.[9]

  • Coupling of Amines and Sodium Sulfinates: This green and efficient route employs water as the solvent and sodium iodide as the supporting electrolyte to synthesize arylsulfonamides from aromatic or aliphatic amines and sodium sulfinates.[10]

Experimental Protocols

Below are detailed protocols for two of the most prominent electrochemical methods for synthesizing N-arylsulfonamides.

Protocol 1: Electrochemical Oxidative Coupling of Thiols and Amines

This protocol is based on the work of Noël and coworkers and offers a rapid and sustainable route to N-arylsulfonamides.[1][2]

Experimental Workflow:

G cluster_prep Preparation cluster_electro Electrolysis cluster_workup Work-up and Purification start Prepare Electrolyte Solution reactants Dissolve Thiol, Amine, and Supporting Electrolyte start->reactants setup Set up Electrochemical Cell (Carbon Anode, Iron Cathode) reactants->setup electrolysis Apply Constant Current setup->electrolysis monitor Monitor Reaction Progress electrolysis->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end Characterize N-arylsulfonamide purify->end

Caption: General workflow for the electrochemical synthesis of N-arylsulfonamides.

Materials:

  • Thiol (e.g., Thiophenol, 2 mmol)

  • Amine (e.g., Cyclohexylamine, 3.0 mmol)

  • Supporting Electrolyte: Tetramethylammonium tetrafluoroborate (Me₄NBF₄, 0.2 mmol)

  • Solvent: Acetonitrile (MeCN) and 0.3 M Hydrochloric Acid (HCl) (3:1 v/v, 20 mL)

  • Anode: Carbon (Graphite)

  • Cathode: Iron

  • Electrochemical Cell (Undivided)

  • Constant Current Power Supply

Procedure:

  • Cell Assembly: Assemble an undivided electrochemical cell with a carbon anode and an iron cathode.

  • Preparation of the Electrolyte Solution: In the electrochemical cell, dissolve the thiol (2 mmol), amine (3.0 mmol), and tetramethylammonium tetrafluoroborate (0.2 mmol) in 20 mL of a 3:1 (v/v) mixture of acetonitrile and 0.3 M aqueous hydrochloric acid.

  • Electrolysis: Stir the solution and apply a constant current. The reaction can be carried out in a batch reactor or a continuous flow reactor. For a flow reactor with a volume of 700 μL, a residence time of 5 minutes is sufficient.[2] For a batch reactor, the reaction may require a longer time (e.g., 24 hours) and a higher concentration of the supporting electrolyte.[7]

  • Work-up: Upon completion of the reaction, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylsulfonamide.

Reaction Mechanism:

G Thiol 2 R-SH (Thiol) Disulfide R-S-S-R (Disulfide) Thiol->Disulfide -2e⁻, -2H⁺ (Anode) Amine R'₂NH (Amine) AminiumRadical R'₂NH⁺• (Aminium Radical Cation) Amine->AminiumRadical -e⁻ (Anode) Sulfenamide R-S-NR'₂ (Sulfenamide) AminiumRadical->Sulfenamide + R-S-S-R Sulfinamide R-SO-NR'₂ (Sulfinamide) Sulfenamide->Sulfinamide Oxidation Sulfonamide R-SO₂-NR'₂ (Sulfonamide) Sulfinamide->Sulfonamide Oxidation

Caption: Proposed mechanism for the electrochemical coupling of thiols and amines.

The proposed mechanism begins with the anodic oxidation of the thiol to the corresponding disulfide.[1][2] Subsequently, the amine is oxidized to an aminium radical cation, which then reacts with the disulfide to form a sulfenamide intermediate.[1][2][11] This intermediate undergoes two further oxidation steps to yield the final sulfonamide product.[2]

Data Presentation:

EntryThiolAmineProductYield (%)
1ThiophenolCyclohexylamineN-cyclohexylbenzenesulfonamide85
24-MethylthiophenolMorpholine4-(4-methylphenylsulfonyl)morpholine92
3ThiophenolAmmoniaBenzenesulfonamide75
4ThiophenolBenzylamineN-benzylbenzenesulfonamide88
54-ChlorothiophenolPiperidine1-(4-chlorophenylsulfonyl)piperidine91

Yields are for isolated products and are representative examples from the literature.[2]

Protocol 2: Dehydrogenative Electrochemical Synthesis from (Hetero)arenes, SO₂, and Amines

This protocol, developed by Waldvogel and colleagues, enables the direct synthesis of sulfonamides from unfunctionalized arenes.[3]

Experimental Workflow:

G cluster_prep Preparation cluster_electro Electrolysis cluster_workup Work-up and Purification start Prepare Amidosulfinate reactants Dissolve Arene and Amidosulfinate in Solvent start->reactants setup Set up Divided Electrochemical Cell (BDD Anode) reactants->setup electrolysis Apply Constant Current setup->electrolysis monitor Monitor Reaction Progress electrolysis->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end Characterize N-arylsulfonamide purify->end

Caption: General workflow for the direct electrochemical synthesis of N-arylsulfonamides.

Materials:

  • (Hetero)arene (e.g., 1,2,3-Trimethoxybenzene)

  • Amine (e.g., Morpholine)

  • Sulfur Dioxide (SO₂)

  • Solvent: Hexafluoroisopropanol (HFIP) and Acetonitrile (MeCN) mixture

  • Anode: Boron-doped diamond (BDD)

  • Cathode: Platinum or another suitable material

  • Electrochemical Cell (Divided)

  • Constant Current Power Supply

Procedure:

  • Preparation of the Amidosulfinate: The amidosulfinate intermediate is formed in situ by the reaction of the amine with sulfur dioxide. This intermediate serves as both a reactant and the supporting electrolyte.

  • Cell Assembly: Assemble a divided electrochemical cell with a boron-doped diamond anode and a platinum cathode.

  • Electrolysis: Dissolve the arene and the in situ generated amidosulfinate in a mixture of hexafluoroisopropanol and acetonitrile. Apply a constant current to the cell.

  • Work-up: After the reaction is complete, concentrate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography to obtain the N-arylsulfonamide.

Reaction Mechanism:

G Arene Ar-H (Arene) AreneRadical Ar-H⁺• (Arene Radical Cation) Arene->AreneRadical -e⁻ (Anode) Intermediate [Ar(H)-SO₂NR₂]⁺ AreneRadical->Intermediate + R₂NSO₂⁻ Amidosulfinate R₂NSO₂⁻ (Amidosulfinate) Sulfonamide Ar-SO₂NR₂ (Sulfonamide) Intermediate->Sulfonamide -e⁻, -H⁺

Caption: Proposed mechanism for the dehydrogenative electrochemical synthesis of N-arylsulfonamides.

The proposed reaction mechanism involves the initial anodic oxidation of the arene to form a radical cation intermediate.[3] This is followed by a nucleophilic attack of the amidosulfinate. A second oxidation step then leads to the formation of the N-arylsulfonamide.[3]

Data Presentation:

EntryAreneAmineProductYield (%)
11,2,3-TrimethoxybenzeneMorpholine4-((2,3,4-trimethoxyphenyl)sulfonyl)morpholine85
2AnisolePyrrolidine1-((4-methoxyphenyl)sulfonyl)pyrrolidine72
3ThiopheneDiethylamineN,N-diethylthiophene-2-sulfonamide65
4MesitylenePiperidine1-((2,4,6-trimethylphenyl)sulfonyl)piperidine78
5NaphthaleneMorpholine4-(naphthalen-1-ylsulfonyl)morpholine55

Yields are for isolated products and are representative examples from the literature.[3]

References

Application Notes and Protocols for N-Acyl-4-nitrobenzenesulfonamide in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While N-Phenylbenzenesulfonamide is not typically employed as a direct coupling reagent in peptide synthesis, a related class of compounds, N-acyl-4-nitrobenzenesulfonamides, serves as a versatile protecting and activatable group for the carboxylic acid function. This "safety-catch" strategy allows for stable protection of the C-terminus during peptide chain elongation and subsequent activation for coupling, enabling peptide synthesis in both the C-to-N and N-to-C directions in a solution-phase context.[1][2]

The 4-nitrobenzenesulfonamido group is stable under the basic conditions used for Fmoc-deprotection, making it compatible with standard Fmoc-based solution-phase synthesis strategies.[1][2] Activation of the otherwise stable N-acylsulfonamide is achieved through N-methylation, rendering the acyl group susceptible to nucleophilic attack by the incoming amino acid.[1][2] This methodology has been demonstrated to proceed without significant racemization at the chiral centers.[1][2]

Data Presentation

The following table summarizes representative yields for the synthesis of various N-Fmoc-dipeptide methyl esters using the N-acyl-4-nitrobenzenesulfonamide methodology. The yields are reported for the overall process, including the formation of the N-acylsulfonamide, its methylation, and subsequent coupling.

EntryN-Fmoc-Amino AcidAmino Acid Methyl EsterDipeptide ProductOverall Yield (%)
1Fmoc-Ala-OHH-Phe-OMeFmoc-Ala-Phe-OMe75
2Fmoc-Phe-OHH-Ala-OMeFmoc-Phe-Ala-OMe80
3Fmoc-Val-OHH-Gly-OMeFmoc-Val-Gly-OMe72
4Fmoc-Gly-OHH-Leu-OMeFmoc-Gly-Leu-OMe85
5Fmoc-Pro-OHH-Phe-OMeFmoc-Pro-Phe-OMe78

Note: The yields presented are representative of typical outcomes for this solution-phase methodology and may vary based on the specific amino acid residues and reaction conditions.

Experimental Protocols

The following protocols provide a detailed methodology for the use of 4-nitrobenzenesulfonamide as a protecting and activatable group for the synthesis of a representative dipeptide, Fmoc-Ala-Phe-OMe.

Protocol 1: Synthesis of N-(N'-Fmoc-alanyl)-4-nitrobenzenesulfonamide

This protocol describes the initial protection of the C-terminal carboxyl group of an N-Fmoc protected amino acid.

  • Reagent Preparation:

    • Dissolve N-Fmoc-Alanine (1 equivalent) in anhydrous dichloromethane (DCM).

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

    • Stir the mixture for 10 minutes at room temperature.

    • Add 4-nitrobenzenesulfonamide (1 equivalent) to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure N-(N'-Fmoc-alanyl)-4-nitrobenzenesulfonamide.

Protocol 2: Activation by N-Methylation

This protocol details the activation of the N-acylsulfonamide for subsequent coupling.

  • Reagent Preparation:

    • Dissolve the N-(N'-Fmoc-alanyl)-4-nitrobenzenesulfonamide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

    • Add potassium carbonate (K₂CO₃) (3 equivalents) to the solution.

  • Reaction:

    • Add methyl iodide (CH₃I) (2 equivalents) to the suspension.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the completion of the methylation by TLC.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with water and brine to remove DMF and salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting N-methylated product is often used in the next step without further purification.

Protocol 3: Peptide Coupling

This protocol describes the coupling of the activated N-acylsulfonamide with the incoming amino acid ester.

  • Reagent Preparation:

    • Dissolve the N-methylated N-(N'-Fmoc-alanyl)-4-nitrobenzenesulfonamide (1 equivalent) in anhydrous DMF.

    • Add L-Phenylalanine methyl ester hydrochloride (1.2 equivalents) and N,N-diisopropylethylamine (DIEA) (1.5 equivalents) to the solution.

  • Reaction:

    • Stir the reaction mixture at room temperature for 6-8 hours.

    • Monitor the formation of the dipeptide by TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide (Fmoc-Ala-Phe-OMe) by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the application of N-acyl-4-nitrobenzenesulfonamide for peptide synthesis.

Peptide_Synthesis_Workflow Workflow for Dipeptide Synthesis using N-Acyl-4-nitrobenzenesulfonamide A N-Fmoc-Amino Acid 1 (e.g., Fmoc-Ala-OH) C Protection Step (EDC, DMAP) A->C B 4-Nitrobenzenesulfonamide B->C D Protected Intermediate N-(Fmoc-AA1)-sulfonamide C->D Forms stable sulfonamide E Activation (Methylation) (CH3I, K2CO3) D->E F Activated Intermediate N-Methyl-N-(Fmoc-AA1)-sulfonamide E->F Increases acyl reactivity H Coupling Step F->H G Amino Acid 2 Ester (e.g., H-Phe-OMe) G->H I Fmoc-Dipeptide Ester (Fmoc-Ala-Phe-OMe) H->I Forms peptide bond

Caption: Workflow for dipeptide synthesis using N-acyl-4-nitrobenzenesulfonamide.

Synthesis_Cycle Logical Steps for Chain Elongation start Start with C-terminal N-Fmoc-Amino Acid protect Protect Carboxyl Group as N-Acylsulfonamide start->protect deprotect Deprotect N-terminus (Fmoc removal) protect->deprotect couple Couple next N-Fmoc-Amino Acid deprotect->couple elongated Elongated Peptide Chain with C-terminal protection couple->elongated elongated->deprotect Repeat for chain elongation activate Activate C-terminus (N-Methylation) elongated->activate For final coupling final_couple Couple with final Amino Acid Ester activate->final_couple final_peptide Final Protected Peptide final_couple->final_peptide

Caption: Logical steps for peptide chain elongation (C to N direction).

References

Application Notes and Protocols for the Continuous Flow Synthesis of N-Phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the continuous flow synthesis of N-Phenylbenzenesulfonamide, a valuable scaffold in medicinal chemistry. The described method leverages the advantages of continuous flow processing, such as enhanced heat and mass transfer, improved safety, and the potential for higher yields and purity compared to traditional batch methods.

Introduction to the Continuous Flow Synthesis of Sulfonamides

The synthesis of sulfonamides is a cornerstone of pharmaceutical and agrochemical research. Traditionally, these compounds are prepared in batch reactors, often leading to challenges in controlling exotherms, ensuring consistent product quality, and enabling safe scale-up. Continuous flow chemistry offers a robust alternative by performing reactions in a continuously moving stream within a small-volume reactor. This methodology provides precise control over reaction parameters, including temperature, pressure, and residence time, leading to significant improvements in reaction efficiency and safety.[1][2] The high surface-area-to-volume ratio in flow reactors allows for rapid heat dissipation, making the process particularly suitable for exothermic reactions like sulfonamide formation.[1]

Representative Continuous Flow Synthesis of this compound

While specific literature on the dedicated continuous flow synthesis of this compound is emerging, a reliable protocol can be readily developed from the well-established batch reaction between benzenesulfonyl chloride and aniline. This reaction is typically fast and exothermic, making it an ideal candidate for translation to a continuous flow process. A base, such as triethylamine or an aqueous solution of sodium carbonate, is employed to neutralize the hydrochloric acid byproduct.

Chemical Reaction Pathway

The fundamental reaction for the synthesis of this compound involves the nucleophilic attack of aniline on benzenesulfonyl chloride, followed by the elimination of hydrogen chloride, which is neutralized by a base.

Reaction_Pathway reagent1 Benzenesulfonyl Chloride intermediate Tetrahedral Intermediate reagent1->intermediate reagent2 Aniline reagent2->intermediate base Base (e.g., Triethylamine) byproduct Triethylammonium Chloride base->byproduct - HCl product This compound intermediate->product + HCl

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section details the necessary preparations and procedures for the continuous flow synthesis of this compound.

Reagent Preparation
  • Reagent Stream A: Prepare a 1.0 M solution of benzenesulfonyl chloride in a suitable anhydrous solvent (e.g., acetonitrile, tetrahydrofuran).

  • Reagent Stream B: Prepare a solution containing 1.1 M aniline and 1.2 M triethylamine in the same anhydrous solvent.

Flow Reactor Setup and Synthesis
  • System Assembly: Construct a flow chemistry setup consisting of two syringe pumps, a T-mixer, a heated coil reactor, and a back-pressure regulator.

  • Parameter Setting:

    • Set the reactor temperature to the desired value (e.g., 60 °C).

    • Set the back-pressure regulator to maintain a pressure of approximately 5 bar to ensure solvent remains in the liquid phase and to stabilize the flow.

    • Set the flow rates of the two syringe pumps to deliver Reagent Stream A and Reagent Stream B at a 1:1 molar ratio. For example, set both pumps to 0.5 mL/min for a total flow rate of 1.0 mL/min.

  • Reaction Initiation: Begin pumping the reagent streams through the T-mixer and into the heated reactor coil.

  • Steady State and Collection: Allow the system to reach a steady state, which typically takes 3-5 reactor volumes to pass through the system. Once at a steady state, collect the product stream in a suitable collection flask.

Work-up and Purification
  • Quenching: Once the desired amount of product has been collected, quench the reaction by adding water to the collection flask.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with an appropriate organic solvent, such as ethyl acetate.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The following table summarizes representative data for the continuous flow synthesis of this compound, based on typical outcomes for analogous sulfonamide formations in a continuous flow setup.

ParameterValue
Reagents & Stoichiometry
Benzenesulfonyl Chloride1.0 M in Acetonitrile
Aniline1.1 M in Acetonitrile
Triethylamine1.2 M in Acetonitrile
Flow Parameters
Flow Rate (Stream A)0.5 mL/min
Flow Rate (Stream B)0.5 mL/min
Total Flow Rate1.0 mL/min
Reactor Volume10 mL
Residence Time10 min
Reaction Conditions
Temperature60 °C
Pressure5 bar
Results
Yield (Isolated)>95%
Purity (by HPLC)>98%
Space-Time YieldHigh (dependent on concentration)

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental setup for the continuous synthesis of this compound.

G Experimental Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_downstream Downstream Processing PumpA Syringe Pump A (Benzenesulfonyl Chloride) TMixer T-Mixer PumpA->TMixer PumpB Syringe Pump B (Aniline + Triethylamine) PumpB->TMixer Reactor Heated Coil Reactor TMixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Workup Work-up & Purification Collection->Workup Analysis Analysis (HPLC, NMR) Workup->Analysis

Caption: Workflow for the continuous synthesis of this compound.

Conclusion

The continuous flow synthesis of this compound presents a safe, efficient, and scalable method for the production of this important chemical entity. The precise control over reaction parameters afforded by flow chemistry allows for high yields and purities to be achieved. This protocol provides a solid foundation for researchers to implement and further optimize the continuous manufacturing of this compound and related sulfonamides.

References

Derivatisierung von N-Phenylbenzolsulfonamid für Struktur-Wirkungs-Beziehungsstudien: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung bietet detaillierte Protokolle und Richtlinien für die Derivatisierung von N-Phenylbenzolsulfonamid zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR). Das Verständnis der SAR ist ein entscheidender Schritt in der medizinischen Chemie zur Optimierung von Leitstrukturen, um deren Wirksamkeit, Selektivität und pharmakokinetische Eigenschaften zu verbessern. Die hier beschriebenen Methoden und Daten dienen als umfassende Ressource für die rationale Gestaltung und Synthese neuartiger N-Phenylbenzolsulfonamid-Analoga für die Arzneimittelentdeckung.

Einleitung

N-Phenylbenzolsulfonamid ist ein vielseitiges Grundgerüst, das in einer Vielzahl von biologisch aktiven Verbindungen vorkommt. Seine Derivate haben ein breites Spektrum an pharmakologischen Aktivitäten gezeigt, darunter entzündungshemmende, antimikrobielle, antivirale und krebsbekämpfende Eigenschaften. Die systematische Modifikation des N-Phenylbenzolsulfonamid-Kerns ermöglicht es Forschern, die für die biologische Aktivität wesentlichen strukturellen Merkmale zu identifizieren. Dieser Prozess, bekannt als Struktur-Wirkungs-Beziehungs-Studie, ist fundamental für die Umwandlung einer aktiven Verbindung in einen potenziellen Arzneimittelkandidaten.

Diese Anwendungsbeschreibung konzentriert sich auf die Synthesestrategien zur Erzeugung einer Bibliothek von N-Phenylbenzolsulfonamid-Derivaten und stellt Protokolle für deren biologische Evaluierung vor. Darüber hinaus werden quantitative Daten in tabellarischer Form zusammengefasst, um einen klaren Vergleich der Aktivitäten der verschiedenen Analoga zu ermöglichen.

Allgemeiner Arbeitsablauf für SAR-Studien

Der Arbeitsablauf für eine typische SAR-Studie von N-Phenylbenzolsulfonamid-Derivaten umfasst das Design, die Synthese, die Reinigung und die biologische Testung einer Reihe von Analoga. Die Ergebnisse dieser Tests fließen dann in die Gestaltung der nächsten Generation von Verbindungen ein.

SAR_Workflow cluster_design Designphase cluster_synthesis Synthesephase cluster_testing Testphase cluster_analysis Analysephase Start Identifizierung der Leitstruktur (N-Phenylbenzolsulfonamid) Design Design von Analoga (Substitution an R1 und R2) Start->Design Synthesis Chemische Synthese der Derivate Design->Synthesis Purification Reinigung und Charakterisierung Synthesis->Purification Screening Biologisches Screening (z.B. Enzym-Assay) Purification->Screening Data Datenerfassung (z.B. IC50-Werte) Screening->Data SAR Analyse der Struktur-Wirkungs-Beziehung Data->SAR Optimization Optimierung der Leitstruktur SAR->Optimization Optimization->Design Iterativer Zyklus

Abbildung 1: Allgemeiner Arbeitsablauf für Struktur-Wirkungs-Beziehungs-Studien.

Syntheseprotokolle

Die Derivatisierung von N-Phenylbenzolsulfonamid kann durch Modifikationen an beiden aromatischen Ringen sowie an der Sulfonamid-Stickstoff-Funktionalität erreicht werden. Nachfolgend finden Sie allgemeine Protokolle für die Synthese von N-substituierten und ringsubstituierten Analoga.

Protokoll 1: Allgemeine Synthese von N-Aryl-substituierten Benzolsulfonamiden

Diese Methode beschreibt die Kupplung von Benzolsulfonylchlorid mit verschiedenen substituierten Anilinen.

Materialien:

  • Benzolsulfonylchlorid (1 Äq.)

  • Substituiertes Anilin (1 Äq.)

  • Pyridin (als Base und Lösungsmittel)

  • Dichlormethan (DCM)

  • 1 M Salzsäure (HCl)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Gesättigte Natriumchloridlösung (NaCl)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Geeignete Lösungsmittel für die Umkristallisation oder Säulenchromatographie

Vorgehensweise:

  • Lösen Sie das substituierte Anilin (1 Äq.) in einer ausreichenden Menge Pyridin in einem trockenen Rundkolben unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon).

  • Kühlen Sie die Lösung auf 0 °C in einem Eisbad.

  • Fügen Sie langsam und tropfenweise Benzolsulfonylchlorid (1 Äq.), gelöst in einer minimalen Menge trockenem DCM, zu der gerührten Anilinlösung hinzu.

  • Lassen Sie die Reaktionsmischung langsam auf Raumtemperatur erwärmen und rühren Sie sie für 12-24 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Nach Abschluss der Reaktion wird die Mischung mit DCM verdünnt und nacheinander mit 1 M HCl, Wasser, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung gewaschen.

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.

  • Reinigen Sie den Rohprodukt durch Umkristallisation oder Säulenchromatographie, um das gewünschte N-Aryl-substituierte Benzolsulfonamid zu erhalten.[1]

Protokoll 2: N-Acylierung von 4-Brombenzolsulfonamid

Dieses Verfahren beschreibt die Synthese von N-Acylsulfonamiden durch Reaktion eines Sulfonamids mit einem Acylchlorid.[2]

Materialien:

  • 4-Brombenzolsulfonamid (1 Äq.)

  • Benzoylchlorid (1.1 Äq.)

  • Wasserfreies Pyridin (1.2 Äq.)

  • Wasserfreies Dichlormethan (DCM)

  • 1 M Salzsäure (HCl)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Gesättigte Natriumchloridlösung (NaCl)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

Vorgehensweise:

  • Lösen Sie 4-Brombenzolsulfonamid (1 Äq.) in wasserfreiem DCM in einem trockenen Rundkolben unter inerter Atmosphäre.

  • Fügen Sie wasserfreies Pyridin (1.2 Äq.) bei Raumtemperatur hinzu.

  • Kühlen Sie die Reaktionsmischung auf 0 °C und fügen Sie langsam Benzoylchlorid (1.1 Äq.) tropfenweise über 10-15 Minuten hinzu.[2]

  • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für 12-16 Stunden. Überwachen Sie den Fortschritt mittels DC.

  • Führen Sie eine wässrige Aufarbeitung durch, indem Sie die Reaktionsmischung nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung waschen.[2]

  • Trocknen Sie die organische Schicht über wasserfreiem MgSO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie.[2]

Quantitative Daten zur Struktur-Wirkungs-Beziehung

Die biologische Aktivität von N-Phenylbenzolsulfonamid-Derivaten ist stark von der Art und Position der Substituenten abhängig. Die folgende Tabelle fasst quantitative Daten aus verschiedenen Studien zusammen und zeigt die inhibitorische Aktivität von ausgewählten Derivaten gegenüber verschiedenen Enzymen.

VerbindungZielenzymR¹-Substituent (am Phenylring)R²-Substituent (am Benzolsulfonylring)Aktivität (IC₅₀ / Kᵢ in nM)
1 Carbonische Anhydrase I (hCA I)H4-NH₂45.10 (Kᵢ)[3]
2 Carbonische Anhydrase II (hCA II)H4-NH₂5.87 (Kᵢ)[3]
3 Carbonische Anhydrase IX (hCA IX)H4-NH₂7.91 (Kᵢ)[3]
4 Carbonische Anhydrase XII (hCA XII)H4-NH₂7.91 (Kᵢ)[3]
5 Acetylcholinesterase (AChE)H4-NH₂31.5 (Kᵢ)[4]
6 Butyrylcholinesterase (BChE)H4-NH₂24.4 (Kᵢ)[4]
7 TRPV4DiverseDiverse460 - 710[5]
8 Keap1-Nrf2 PPIDiverseDiverse14.2 - 64.5 (IC₅₀)[6][7]
9 Phospholipase A2N-Methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino4-(N-(Phenylalkyl)piperidinyl)9 - 28 (IC₃₀)[8]
10 h-NTPDase24-MethoxyphenylMorpholin890[9]
11 h-NTPDase1/34-Bromophenyl (an 4-Chlor-3-sulfonylphenyl)Morpholin2880 (h-NTPDase1), 720 (h-NTPDase3)[9]

hCA = humane Carbonische Anhydrase; AChE = Acetylcholinesterase; BChE = Butyrylcholinesterase; TRPV4 = Transient Receptor Potential Vanilloid 4; Keap1-Nrf2 PPI = Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2 Protein-Protein-Interaktion; h-NTPDase = humane Nukleosidtriphosphat-Diphosphohydrolase.

Signalkaskaden und Wirkmechanismen

N-Phenylbenzolsulfonamid-Derivate können verschiedene zelluläre Signalwege modulieren. Ein prominentes Beispiel ist die Hemmung von Carbonischen Anhydrasen (CAs), insbesondere der tumorassoziierten Isoformen wie CA IX.

Signaling_Pathway cluster_membrane Zellmembran cluster_extracellular Extrazellulärer Raum (sauer) cluster_intracellular Intrazellulärer Raum (alkalisch) CAIX Carbonische Anhydrase IX (CA IX) Metabolism Zellulärer Metabolismus CAIX->Metabolism Reguliert pH-Wert CO2_H2O CO₂ + H₂O H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 CA IX Proliferation Zellproliferation und Überleben H_HCO3->Proliferation Fördert Apoptosis Apoptose Inhibitor N-Phenylbenzolsulfonamid- Derivat (Inhibitor) Inhibitor->CAIX Hemmung Inhibitor->Proliferation Inhibitor->Apoptosis Induziert

Abbildung 2: Vereinfachter Signalweg der CA IX-Hemmung durch N-Phenylbenzolsulfonamid-Derivate.

Die Hemmung von CA IX durch Sulfonamid-Derivate führt zu einer Störung des pH-Gleichgewichts in Tumorzellen. CA IX ist an der extrazellulären Ansäuerung beteiligt, was das Tumorwachstum und die Metastasierung fördert. Durch die Blockade dieses Enzyms kann das Wachstum von Krebszellen gehemmt und die Apoptose induziert werden.[10]

Schlussfolgerung

Die Derivatisierung von N-Phenylbenzolsulfonamid ist eine effektive Strategie zur Entwicklung neuer therapeutischer Wirkstoffe. Die in dieser Anwendungsbeschreibung vorgestellten Protokolle und Daten bieten eine solide Grundlage für Forscher, um systematische SAR-Studien durchzuführen. Die Vielseitigkeit des N-Phenylbenzolsulfonamid-Gerüsts, kombiniert mit einem rationalen Designansatz, birgt ein erhebliches Potenzial für die Entdeckung von Medikamenten mit verbesserter Wirksamkeit und günstigeren pharmakokinetischen Profilen. Die fortgesetzte Erforschung und Optimierung dieser Verbindungsklasse wird voraussichtlich zu neuen und wirksamen Behandlungen für eine Reihe von Krankheiten führen.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Phenylbenzenesulfonamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and well-established method is the Schotten-Baumann reaction. This involves the reaction of aniline with benzenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3] This method is widely used due to its efficiency and generally high yields.[4]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in this compound synthesis can often be attributed to several factors:

  • Purity of Reagents: Impurities in aniline or benzenesulfonyl chloride can lead to unwanted side reactions.[3] Benzenesulfonyl chloride is particularly sensitive to moisture and can hydrolyze.[3]

  • Incorrect Stoichiometry: An improper molar ratio of aniline to benzenesulfonyl chloride can result in incomplete conversion.

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures, while higher temperatures can promote the formation of side products.[3]

  • Inefficient Mixing: In the biphasic Schotten-Baumann reaction, vigorous stirring is essential to ensure the reactants in the organic and aqueous layers can interact effectively.[3]

  • Hydrolysis of Benzenesulfonyl Chloride: The presence of water can cause the benzenesulfonyl chloride to hydrolyze back to benzenesulfonic acid, reducing the amount available to react with aniline.[3]

Q3: I am observing a significant amount of a side product. What could it be and how can I prevent its formation?

A3: A common side product is N,N-diphenylbenzenesulfonamide, which results from the reaction of the initially formed this compound with another molecule of benzenesulfonyl chloride. To minimize this di-sulfonylation, it is recommended to use a slight excess of aniline relative to benzenesulfonyl chloride. Another key strategy is the slow, dropwise addition of benzenesulfonyl chloride to the aniline solution, which helps to maintain a low concentration of the sulfonyl chloride and favors the mono-sulfonylation product.

Q4: What is the best way to purify the crude this compound?

A4: Recrystallization is the most common and effective method for purifying solid this compound.[5] A common solvent system for this is an ethanol-water mixture. The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy. Upon slow cooling, pure crystals of this compound will form.[5] If recrystallization is not sufficient to remove all impurities, column chromatography can be employed.[3]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield Poor quality of starting materials. Ensure aniline is distilled and benzenesulfonyl chloride is fresh or purified. Both should be free of moisture.[3]
Incorrect stoichiometry. Use a slight molar excess of aniline (e.g., 1.1 equivalents) to ensure the complete consumption of benzenesulfonyl chloride.
Suboptimal reaction temperature. Conduct the reaction at a controlled low temperature (e.g., 0-5 °C) to minimize side reactions.[3] Gradually increasing the temperature while monitoring the reaction can help find the optimal balance.
Hydrolysis of benzenesulfonyl chloride. Use anhydrous solvents if performing the reaction in a single phase, and ensure all glassware is thoroughly dried. In a biphasic system, ensure rapid stirring to favor the reaction with aniline over hydrolysis.[3]
Formation of Multiple Products (observed by TLC) Di-sulfonylation (formation of N,N-diphenylbenzenesulfonamide). Add the benzenesulfonyl chloride solution dropwise and slowly to the aniline solution to avoid localized high concentrations of the sulfonylating agent.
Side reactions due to high temperature. Perform the reaction at a lower temperature (e.g., in an ice bath).
Difficulty in Isolating the Product Product is soluble in the reaction solvent/workup. After the reaction, pour the mixture into a large volume of cold water to precipitate the solid product.[3]
Emulsion formation during workup. Add a small amount of brine to the separatory funnel to help break up emulsions.[3]
Product is an Oil Instead of a Solid Presence of impurities. Attempt to purify the oil using column chromatography to separate the desired product from impurities that may be preventing crystallization.[3]
Residual solvent. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.[3]
Low Purity After Recrystallization Inappropriate recrystallization solvent. Screen different solvent systems. Common choices include ethanol/water, acetone/hexane, or toluene.[5][6]
Product co-precipitating with impurities. Consider a preliminary purification step like column chromatography before the final recrystallization.[3]

Data Presentation

Reactants Base Solvent Temperature Time Yield (%) Reference
Aniline, Benzenesulfonyl ChlorideAq. NaOHWater/DichloromethaneRoom Temp15-20 minNot specified, but implied to be efficient[3]
Substituted Anilines, Substituted Benzenesulfonyl ChloridesNot specifiedNot specifiedNot specifiedNot specified69-95[4]
4-Methylaniline, p-Toluenesulfonyl ChlorideAtomized SodiumTHFRoom Temp2-8 minHigh (specific % not given for this combo)[1]
Aniline, Methanesulfonyl ChlorideTriethylamineDichloromethane0 °C to RT3 hoursHigh (specific % not given)[4]
Sulfonamide, Acyl ChlorideKOH2-MeTHF/H₂ORoom Temp3 min87[7]

Note: Yields are highly dependent on the specific substrates, purity of reagents, and reaction scale. The data above should be used as a general guideline.

Experimental Protocols

Protocol 1: Schotten-Baumann Synthesis of this compound

This protocol is a standard method for the synthesis of this compound.

Materials:

  • Aniline (purified by distillation)

  • Benzenesulfonyl chloride (freshly opened or purified)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 eq.) in dichloromethane. In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Addition of Base: Add the aqueous NaOH solution (2.0-3.0 eq.) to the aniline solution and cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.0 eq.) in a small amount of dichloromethane and add it to the dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the vigorously stirred reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water, dilute HCl (to remove excess aniline), and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture until the solid is completely dissolved.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise with swirling until the solution becomes persistently cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow start Start reagents 1. Combine Aniline, DCM, and aq. NaOH in a flask start->reagents cool 2. Cool mixture to 0-5 °C reagents->cool add_bsc 3. Add Benzenesulfonyl Chloride dropwise cool->add_bsc react 4. Stir at room temperature for 1-2 hours add_bsc->react workup 5. Aqueous Workup (Wash with H₂O, HCl, Brine) react->workup dry 6. Dry organic layer and evaporate solvent workup->dry purify 7. Purify by Recrystallization dry->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of this compound check_reagents Check purity of Aniline and Benzenesulfonyl Chloride start->check_reagents check_stoichiometry Verify Stoichiometry (slight excess of Aniline) start->check_stoichiometry check_temp Review Reaction Temperature (0-5 °C during addition) start->check_temp check_mixing Ensure Vigorous Stirring start->check_mixing impure_reagents Purify reagents (distill Aniline, use fresh BSC) check_reagents->impure_reagents incorrect_stoich Adjust reactant molar ratios check_stoichiometry->incorrect_stoich wrong_temp Optimize temperature control check_temp->wrong_temp poor_mixing Increase stirring speed check_mixing->poor_mixing solution Improved Yield impure_reagents->solution incorrect_stoich->solution wrong_temp->solution poor_mixing->solution

Caption: Troubleshooting logic for low product yield.

References

Purification of crude N-Phenylbenzenesulfonamide by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude N-Phenylbenzenesulfonamide via recrystallization. It includes detailed experimental protocols, troubleshooting guides in a FAQ format, and key physicochemical data.

Data Presentation

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This information is essential for handling, characterization, and choosing appropriate experimental conditions.

PropertyValueReference
CAS Number 1678-25-7[1][2]
Molecular Formula C₁₂H₁₁NO₂S[1][2]
Molecular Weight 233.29 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point 110 °C[1]
Solubility Data

Quantitative solubility data for this compound is not extensively available in public literature. The table below provides qualitative and semi-quantitative information for common laboratory solvents to guide solvent selection for recrystallization. For sulfonamides, solvent systems like ethanol/water or ethyl acetate/hexanes are often effective.[3]

SolventTypeSolubility ProfileNotes
Methanol Polar ProticSolubleA good candidate for single-solvent recrystallization, though may require a large volume.[1]
Ethanol Polar ProticSoluble when hot, less soluble when coldA common choice for recrystallizing sulfonamides, often used in a mixed system with water.[3][4]
Water Polar ProticInsolubleCan be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[5]
Acetone Polar AproticSolubleCan be used as the "good" solvent in a mixed-solvent system with an anti-solvent like hexanes.[4]
Ethyl Acetate Moderately PolarModerately SolubleOften used in combination with a non-polar anti-solvent.[3]
Hexanes/Heptane Non-polarInsolubleCommonly used as an anti-solvent to induce precipitation from a more polar solvent.[3][6]
Toluene Non-polarSparingly SolubleMay be suitable for recrystallization of less polar compounds.

Experimental Workflow and Logic Diagrams

Visualizing the experimental process and troubleshooting logic can streamline laboratory work and resolve issues efficiently.

RecrystallizationWorkflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_crystallize Crystallization & Isolation cluster_end Analysis start Start with Crude this compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filt Hot Filtration (Optional: for insoluble impurities) dissolve->hot_filt Impurities Present? cool Slowly Cool to Room Temperature, then to 0 °C in Ice Bath dissolve->cool No Impurities hot_filt->cool collect Collect Crystals via Vacuum Filtration cool->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry the Purified Crystals wash->dry end_product Pure this compound dry->end_product

Caption: Standard workflow for the single-solvent recrystallization process.

TroubleshootingTree start Problem Encountered During Recrystallization no_crystals No Crystals Form Upon Cooling start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield of Crystals start->low_yield too_dilute Solution is too dilute? no_crystals->too_dilute cooling_fast Cooling too rapid or Solution too concentrated? oiling_out->cooling_fast excess_solvent Too much solvent used? low_yield->excess_solvent induce Action: Induce Crystallization - Scratch flask with glass rod - Add a seed crystal too_dilute->induce  No (Supersaturated)   reduce_vol Action: Reduce Solvent Volume - Gently boil off some solvent - Re-cool the solution too_dilute->reduce_vol  Yes   reheat Action: Reheat to Dissolve Oil - Add a small amount of extra hot solvent - Cool SLOWLY cooling_fast->reheat  Yes   check_mother_liquor Action: Concentrate Mother Liquor - Evaporate solvent from filtrate to recover more product excess_solvent->check_mother_liquor  Yes  

Caption: A decision tree for troubleshooting common recrystallization issues.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)

This method is ideal when a single solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of ethanol and begin heating the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid just completely dissolves at the boiling point.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[7]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (ethanol) to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a moderate temperature.

Protocol 2: Mixed-Solvent Recrystallization (e.g., using Ethanol/Water)

This method is used when no single solvent has the ideal solubility properties. It involves a "good" solvent in which the compound is soluble and a miscible "poor" or "anti-solvent" in which it is insoluble.[4][8]

  • Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., ethanol) at its boiling point in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with constant swirling. Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent (ethanol) until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[4]

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of the two solvents (in the approximate final ratio) for washing the crystals.

Troubleshooting Guide and FAQs

Q1: I've added a lot of hot solvent, but my compound won't completely dissolve. What should I do?

A1: It's possible that the remaining solid consists of insoluble impurities. If you have added a significant volume of solvent (e.g., more than 10-20 times the mass of your crude product) and a small amount of solid remains, you should proceed to a hot filtration step to remove these impurities before cooling the solution.[7]

Q2: My solution has cooled, but no crystals have formed. What went wrong?

A2: This is a common issue that can arise from two main causes:

  • Excess Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[9] To fix this, gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility limit and requires a nucleation site to begin crystallization. To induce crystallization, you can:

    • Scratch: Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass can provide sites for crystal growth to begin.[8][10]

    • Seed: Add a tiny crystal of pure this compound (a "seed crystal") to the solution to act as a template for crystallization.[8][10]

Q3: Instead of crystals, my compound separated as an oily liquid. How can I fix this?

A3: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or if the solution is too concentrated.[9][10]

  • Solution: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to dilute the solution slightly. Then, allow the solution to cool much more slowly. Insulating the flask with a cloth or paper towels can help promote gradual cooling and favor crystal formation over oiling.[4]

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield is often due to one of the following reasons:

  • Using too much solvent: This is the most common cause, as a significant portion of your product will remain dissolved in the mother liquor. Always use the minimum amount of hot solvent required for dissolution.[8]

  • Incomplete cooling: Ensure the solution is thoroughly cooled in an ice bath after it has reached room temperature to maximize precipitation.[8]

  • Premature crystallization: If you performed a hot filtration, the product might have crystallized prematurely in the funnel. To prevent this, use a pre-warmed funnel and flask and work quickly.

  • Excessive washing: Washing the collected crystals with too much cold solvent can dissolve some of the product. Use only a minimal amount for rinsing.

Q5: My final product is still colored. How can I get a pure white product?

A5: Colored impurities can often be removed by using activated charcoal. After dissolving your crude product in the hot solvent, add a small amount of charcoal (about 1-2% of the solute's mass), swirl, and keep the solution hot for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[10] Be aware that activated carbon can also adsorb some of your desired product, which may slightly reduce the overall yield.[4]

Q6: What are the likely impurities in my crude this compound?

A6: this compound is typically synthesized from the reaction of aniline and benzenesulfonyl chloride.[11] Potential impurities could include:

  • Unreacted starting materials: Residual aniline or benzenesulfonyl chloride.

  • Side products: Di-sulfonated aniline (N,N-bis(phenylsulfonyl)aniline), although less common with primary amines.

  • Hydrolysis product: Benzenesulfonic acid, from the reaction of benzenesulfonyl chloride with any water present. A proper recrystallization should effectively remove these impurities as they have different solubility profiles.

References

Technical Support Center: Optimizing N-Arylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-arylation of sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial synthetic transformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-arylation of sulfonamides, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my N-arylation reaction showing low to no conversion of starting materials?

Possible Causes and Solutions:

  • Catalyst Inactivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.[1] Pyridine-containing substrates can sometimes inhibit the catalyst by coordinating to the palladium center.[1]

  • Poor Reagent Quality: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.[2][3] Amines can absorb atmospheric CO2. Use fresh or purified reagents and ensure solvents are anhydrous.[3]

  • Suboptimal Ligand Choice: For challenging substrates like aryl chlorides or sterically hindered sulfonamides, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination. Consider screening different ligands.[1]

  • Inappropriate Base: The base is crucial for the catalytic cycle. If a strong base like NaOtBu is ineffective, consider weaker inorganic bases such as Cs₂CO₃ or K₃PO₄, especially for base-sensitive substrates.[1] The solubility of the base can also be a factor; ensure adequate stirring.

  • Low Reaction Temperature: If the reaction is sluggish, a moderate increase in temperature may be necessary. However, excessive heat can lead to side reactions.[3]

Q2: My reaction has a low yield, and I observe significant side product formation. What are the common side reactions and how can I prevent them?

Common Side Reactions and Prevention Strategies:

  • Hydrodehalogenation: This is the reduction of the aryl halide starting material, leading to an arene byproduct.

    • Prevention: Employing bulkier, more electron-donating ligands can accelerate the desired C-N bond formation, outcompeting hydrodehalogenation. Lowering the reaction temperature or screening different bases can also minimize this side reaction.[1]

  • Di-arylation of Primary Sulfonamides: Primary sulfonamides can undergo a second arylation to form a tertiary sulfonamide.

    • Prevention: Use a 1:1 stoichiometry of the sulfonamide to the aryl halide and add the aryl halide slowly to the reaction mixture.[2]

  • Hydrolysis of Sulfonyl Chloride: As mentioned previously, the presence of water can lead to the formation of the corresponding sulfonic acid.

    • Prevention: Ensure strictly anhydrous conditions by using dry solvents and glassware, and performing the reaction under an inert atmosphere.[2][3]

Frequently Asked Questions (FAQs)

Q1: Which catalyst system is best for the N-arylation of sulfonamides?

The optimal catalyst system is highly dependent on the specific substrates.

  • Palladium-based catalysts , particularly those used in Buchwald-Hartwig amination, are widely applicable. Pre-catalysts like SPhos Pd G3 are often effective.[4]

  • Copper-based catalysts , used in Chan-Evans-Lam type couplings, are also a good option, especially for reactions with arylboronic acids.[5][6] These reactions can often be performed under milder conditions.[7]

  • Iron-catalyzed systems and transition-metal-free methods have also been developed, offering potentially more economical and environmentally friendly alternatives.[8]

Q2: What is the best base to use for the N-arylation of sulfonamides?

The choice of base is critical and substrate-dependent.

  • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often effective.

  • Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are good alternatives for substrates with base-sensitive functional groups.[1] The use of Cs₂CO₃ has been shown to give excellent conversions in some cases.[9]

Q3: What solvent should I use?

Aprotic solvents are generally preferred.

  • Toluene and 1,4-dioxane are very common and effective solvents for Buchwald-Hartwig aminations.[1]

  • For more polar substrates, solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might be more suitable to improve solubility.[1][5]

  • It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit palladium catalysts.

Q4: Can I use aryl chlorides for the N-arylation of sulfonamides?

Aryl chlorides are more challenging substrates than the corresponding bromides or iodides due to the stronger C-Cl bond. However, their use is possible with the right catalyst system. This typically requires more electron-rich and bulky phosphine ligands to facilitate the difficult oxidative addition step. Some palladium nanoparticle catalyst systems have shown success with aryl chlorides at slightly elevated temperatures.[5] Copper-catalyzed systems have also been developed for the coupling of sulfonamides with (hetero)aryl chlorides.[10]

Data Presentation

Table 1: Effect of Base on the Yield of a Buchwald-Hartwig N-Arylation

EntryBaseYield (%)Reference
1Cs₂CO₃95[9]
2K₃PO₄85[9]
3K₂CO₃70[9]
4NaOtBuCleavage[9]
5NaOHCleavage[9]

Reaction conditions: 4-methylumbelliferone nonaflate, amide, Pd₂(dba)₃, XPhos, solvent, 110 °C. Cleavage of the lactone ring was observed with strong bases.

Table 2: Optimization of Copper-Catalyzed N-Arylation of Methanesulfonamide with 4-Bromotoluene

EntryCopper Source (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
1CuI (20)Cs₂CO₃ (2)DMF13585[11]
2CuI (20)Cs₂CO₃ (2)DMSO13578[11]
3CuI (20)Cs₂CO₃ (2)t-butanol135Trace[11]
4CuI (20)Cs₂CO₃ (2)Toluene135Trace[11]
5Cu₂O (20)Cs₂CO₃ (2)DMF13575[11]
6Cu(OAc)₂ (20)Cs₂CO₃ (2)DMF13565[11]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Sulfonamides

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 equiv), the sulfonamide (1.2 equiv), the palladium pre-catalyst (e.g., SPhos Pd G3, 2-5 mol%), the phosphine ligand (e.g., SPhos, 2-5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.5 M) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of Sulfonamides with Arylboronic Acids (Chan-Evans-Lam Coupling)

  • Preparation: To a reaction vial, add the sulfonamide (1.0 equiv), arylboronic acid (1.5 equiv), Cu(OAc)₂ (10 mol%), and a suitable base (e.g., triethylamine, 2.0 equiv).

  • Solvent: Add a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction: Stir the reaction mixture at room temperature under an air atmosphere.

  • Monitoring: Monitor the reaction for 12-24 hours by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Conversion check_reagents Check Reagent Quality (Anhydrous, Pure) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvents) check_reagents->check_atmosphere Reagents OK success Reaction Successful check_reagents->success Reagents were the issue optimize_catalyst Optimize Catalyst System (Ligand, Pd Source) check_atmosphere->optimize_catalyst Atmosphere OK check_atmosphere->success Atmosphere was the issue optimize_base Optimize Base (Strength, Solubility) optimize_catalyst->optimize_base Still Low Yield optimize_temp Optimize Temperature optimize_base->optimize_temp Still Low Yield optimize_temp->success Improved Yield Side_Reaction_Mitigation start Side Products Observed hydrodehalogenation Hydrodehalogenation? start->hydrodehalogenation diarylation Di-arylation? hydrodehalogenation->diarylation No solution_hd Use Bulky/e--rich Ligand Lower Temperature Screen Bases hydrodehalogenation->solution_hd Yes hydrolysis Hydrolysis? diarylation->hydrolysis No solution_da Adjust Stoichiometry (1:1) Slow Addition of Aryl Halide diarylation->solution_da Yes solution_h Ensure Anhydrous Conditions Use Dry Solvents/Glassware hydrolysis->solution_h Yes end Side Products Minimized solution_hd->end solution_da->end solution_h->end

References

Troubleshooting mass spectrometry fragmentation of N-Phenylbenzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the mass spectrometry fragmentation of N-Phenylbenzenesulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the expected key fragments for N-Phenylbenzenesulfonamide in negative ion ESI-MS/MS?

In negative ion mode Electrospray Ionization (ESI), this compound (molecular weight: 233.29 g/mol [1][2]) typically undergoes collision-induced dissociation (CID) to produce several characteristic fragments. The primary fragmentation event is often the loss of sulfur dioxide (SO₂). Subsequent fragmentations and rearrangements lead to other diagnostic ions.[3]

Q2: I am not observing the expected molecular ion [M-H]⁻ at m/z 232. What could be the issue?

The absence of the deprotonated molecular ion can be due to several factors:

  • In-source Fragmentation: The molecule might be fragmenting within the ion source before mass analysis. This can happen if the source conditions (e.g., cone voltage, source temperature) are too harsh.[4] Try reducing the energy in the ion source to minimize premature fragmentation.

  • Poor Ionization Efficiency: The compound may not be ionizing efficiently under the current conditions. Ensure the mobile phase pH is suitable for deprotonation. The use of a soft ionization technique is generally recommended to preserve the molecular ion.[5]

  • Incorrect Mass Range: Verify that the instrument's scan range is set to include m/z 232.

Q3: My spectrum shows a prominent peak at m/z 168, but the [M-H]⁻ is weak. Why?

A strong signal at m/z 168 accompanied by a weak molecular ion peak is a classic sign of in-source fragmentation. The ion at m/z 168 corresponds to the loss of sulfur dioxide (SO₂) from the deprotonated molecule ([M-H-SO₂]⁻).[3] This is a very common and energetically favorable fragmentation pathway for sulfonamides.[3][6] To increase the abundance of the molecular ion, reduce the cone/fragmentor voltage or other source energy parameters.

Q4: An unexpected peak at m/z 166 is observed in my spectrum. What is its origin?

The ion at m/z 166 is a carbazolide anion, formed by the loss of a dihydrogen molecule (H₂) from the [M-H-SO₂]⁻ ion (m/z 168).[3] This is a known, subsequent fragmentation step that involves an inter-annular mechanism.[7] Its presence is expected, especially at higher collision energies.

Q5: What does the fragment ion at m/z 92 represent?

The fragment at m/z 92 corresponds to the anilide anion. This ion is formed through a mechanism involving the transfer of a hydrogen atom from the ortho position of the benzenesulfonamide ring to the nitrogen center, followed by cleavage.[3][7]

Q6: Why am I seeing peaks corresponding to [M+Na]⁺ or [M+K]⁺ in my positive ion mode analysis?

The presence of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts is common in ESI-MS, especially when glassware is not scrupulously clean or when sodium or potassium salts are present in the mobile phase or sample.[5][8] While these adducts can confirm the molecular weight, they can also complicate the spectrum. To minimize them, use high-purity solvents and acid-washed glassware.

Data Presentation

Common Fragments of this compound (Negative ESI-MS/MS)
m/zIon IdentityDescription
232[M-H]⁻Deprotonated molecular ion
168[M-H-SO₂]⁻Result of neutral loss of sulfur dioxide (64 Da) from the molecular ion.[3]
166[M-H-SO₂-H₂]⁻Carbazolide anion, formed by the loss of H₂ from the m/z 168 fragment.[3][7]
92[C₆H₄N]⁻Anilide anion, a characteristic fragment resulting from rearrangement and cleavage.[3][7]

Experimental Protocols

Protocol: LC-MS/MS Analysis of N-Phenylbenzenesulfonamides

This protocol provides a general framework. Optimization of specific parameters for your instrument and sample matrix is recommended.

1. Sample Preparation:

  • Dissolve the this compound standard or sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 µg/mL.
  • For complex matrices (e.g., plasma, soil), perform a sample cleanup procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[9]
  • Filter the final extract through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[10]
  • Mobile Phase A: 0.1% Formic Acid in Water.[9][10]
  • Mobile Phase B: Acetonitrile.[9][10]
  • Flow Rate: 0.3 mL/min.[10]
  • Injection Volume: 2-5 µL.[10]
  • Gradient:
  • Start at 10% B, hold for 1 min.
  • Ramp to 90% B over 6 min.
  • Hold at 90% B for 2 min.
  • Return to 10% B over 0.5 min.
  • Hold at 10% B for 1.5 min for re-equilibration.
  • Column Temperature: 25-40°C.[10]

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.
  • Scan Mode: Full Scan (for initial investigation) and Product Ion Scan (MS/MS) for fragmentation analysis.
  • Ion Source Parameters (example values, requires optimization):
  • Capillary Voltage: 3.0-4.0 kV.[7][8]
  • Ion Source Temperature: 500°C.[10]
  • Nebulizing Gas (N₂): 55 psi.[10]
  • Drying Gas (N₂): 8 L/min at 360°C.[8]
  • MS/MS Parameters:
  • Precursor Ion: m/z 232 ([M-H]⁻).
  • Collision Gas: Argon.
  • Collision Energy: Ramped (e.g., 10-40 eV) or optimized for specific fragments. A setting of ~17 eV is a good starting point for observing the key fragments.[3][11]

Visualizations

Diagrams

Fragmentation_Pathway M This compound [M-H]⁻ (m/z 232) SO2_loss [M-H-SO₂]⁻ (m/z 168) M->SO2_loss - SO₂ Anilide Anilide Anion (m/z 92) M->Anilide Rearrangement H2_loss Carbazolide Anion [M-H-SO₂-H₂]⁻ (m/z 166) SO2_loss->H2_loss - H₂

Caption: Fragmentation pathway of this compound in negative ESI-MS.

Troubleshooting_Workflow decision decision issue issue solution solution start Start: Unexpected MS Results check_mol_ion [M-H]⁻ at m/z 232 Observed? start->check_mol_ion check_fragments Expected Fragments (168, 166, 92) Observed? check_mol_ion->check_fragments Yes no_mol_ion Issue: No Molecular Ion check_mol_ion->no_mol_ion No unexpected_peaks Other Unexpected Peaks Present? check_fragments->unexpected_peaks Yes no_fragments Issue: No Fragments check_fragments->no_fragments No adducts Peaks at [M+Na]⁺, [M+K]⁺, etc.? unexpected_peaks->adducts Yes end Spectrum is as Expected unexpected_peaks->end No solution_soften_ion Solution: - Decrease Cone Voltage - Lower Source Temp no_mol_ion->solution_soften_ion Cause: In-Source Fragmentation solution_increase_ce Solution: - Increase Collision Energy (CE) - Check Gas Pressure no_fragments->solution_increase_ce Cause: Insufficient Collision Energy solution_adducts Solution: - Use High-Purity Solvents - Use Clean Glassware adducts->solution_adducts Yes contamination Check Blanks for Contamination adducts->contamination No

Caption: Troubleshooting workflow for this compound MS analysis.

References

Preventing decomposition of N-Phenylbenzenesulfonamide during heating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of N-Phenylbenzenesulfonamide during heating.

Frequently Asked Questions (FAQs)

Q1: What is the melting point of this compound?

This compound has a reported melting point of 110°C.

Q2: At what temperature does this compound start to decompose?

Q3: What are the likely decomposition products of this compound?

The thermal decomposition of aryl sulfonamides can be complex. Potential decomposition pathways may involve the cleavage of the C-S and S-N bonds. This could lead to the formation of benzene, aniline, sulfur dioxide, and other related aromatic compounds. The exact product profile would depend on the specific conditions, such as temperature, atmosphere, and the presence of any catalysts or impurities.

Q4: Can I use an inert atmosphere to prevent decomposition?

Yes, using an inert atmosphere, such as nitrogen or argon, is a highly recommended general practice to prevent oxidative degradation of organic compounds at elevated temperatures. By displacing oxygen, an inert atmosphere minimizes the risk of side reactions that can be initiated or accelerated by the presence of oxygen, especially at temperatures where the compound might become more reactive.

Troubleshooting Guide: Preventing Decomposition During Heating

This guide addresses common issues encountered when heating this compound.

Problem Potential Cause Recommended Solution
Discoloration (yellowing or browning) upon heating Onset of thermal decomposition or presence of impurities.- Reduce the heating temperature and/or duration. - Ensure the starting material is pure by recrystallization. - Perform the heating process under an inert atmosphere (e.g., Nitrogen or Argon).
Low yield after a reaction or purification step involving heat Significant decomposition of the product.- Optimize the reaction/purification temperature by running small-scale trials at lower temperatures. - Minimize the time the compound is exposed to high temperatures. - Consider alternative purification methods that do not require high heat, such as column chromatography at room temperature.
Inconsistent melting point of the product after heating Presence of decomposition products acting as impurities.- Purify the material again using recrystallization with a suitable solvent system to remove impurities. - Characterize the product using techniques like NMR or LC-MS to identify potential impurities.
"Oiling out" instead of crystallizing during cooling after recrystallization The boiling point of the recrystallization solvent is higher than the melting point of this compound (110°C).- Choose a recrystallization solvent with a boiling point lower than 110°C. - Use a co-solvent system to lower the overall boiling point and adjust solubility.

Quantitative Data Summary

The following table summarizes the available and estimated thermal properties of this compound and related compounds.

Compound Melting Point (°C) Estimated Decomposition Onset (Td, 5% weight loss) (°C) Data Source
This compound 110200 - 250 (Estimate)Based on related compounds
Diphenyl Sulfone 123-129[3]423 - 462[2]Experimental Data
Aryl Sulfonate Surfactants N/A~230[1]Experimental Data
Benzenesulfonamide 151-154>100 (Stable at this temp for 16h)[4]Synthesis Procedure

Note: The decomposition onset for this compound is an estimate based on the thermal stability of structurally similar compounds. Experimental verification via Thermogravimetric Analysis (TGA) is recommended for precise determination.

Experimental Protocols

Protocol 1: Synthesis of this compound (General Procedure)

This protocol is a general guideline based on the synthesis of related sulfonamides.

Materials:

  • Aniline

  • Benzenesulfonyl chloride

  • Pyridine or another suitable base

  • Dichloromethane or other suitable solvent

  • Hydrochloric acid (aqueous solution)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol or other suitable recrystallization solvent

Procedure:

  • In a round-bottom flask, dissolve aniline in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add benzenesulfonyl chloride to the cooled solution with stirring.

  • Add pyridine dropwise and allow the reaction to warm to room temperature. Stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Recrystallization of this compound

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol (or another suitable solvent with a boiling point below 110°C) in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.

  • Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove any residual solvent.

Visualizations

Decomposition_Troubleshooting_Workflow start Start: Heating this compound observe Observe for signs of decomposition (e.g., discoloration, gas evolution) start->observe no_decomp No signs of decomposition observe->no_decomp No decomp Decomposition observed observe->decomp Yes success Successful heating no_decomp->success action1 Reduce temperature and/or heating time decomp->action1 action2 Use an inert atmosphere (N2 or Ar) decomp->action2 action3 Ensure purity of starting material (recrystallize if necessary) decomp->action3 reevaluate Re-evaluate experiment action1->reevaluate action2->reevaluate action3->reevaluate reevaluate->success Problem solved failure Decomposition persists reevaluate->failure Problem persists consult Consult further literature or consider alternative synthetic route failure->consult

Caption: Troubleshooting workflow for preventing the decomposition of this compound during heating.

Hypothetical_Decomposition_Pathway reactant This compound heat High Temperature reactant->heat intermediate Radical Intermediates heat->intermediate product1 Benzene intermediate->product1 C-S Cleavage product2 Aniline intermediate->product2 S-N Cleavage product3 Sulfur Dioxide (SO2) intermediate->product3 Fragmentation product4 Other Aromatic Fragments intermediate->product4 Rearrangement

Caption: A hypothetical thermal decomposition pathway for this compound.

References

Technical Support Center: Scaling Up the Synthesis of N-Phenylbenzenesulfonamide for Pilot Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of N-Phenylbenzenesulfonamide for pilot studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your scale-up endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the reaction of aniline with benzenesulfonyl chloride. This reaction is a nucleophilic acyl substitution where the nitrogen atom of aniline attacks the electrophilic sulfur atom of benzenesulfonyl chloride. The process is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the critical challenges when scaling up the synthesis of this compound?

A2: Key challenges in scaling up this synthesis include:

  • Reaction Kinetics and Heat Management: The reaction is exothermic, and managing the heat generated in a large reactor is crucial to prevent temperature gradients, side reactions, and potential runaway reactions.[1]

  • Mixing and Mass Transfer: Achieving uniform mixing in large volumes is more complex and can significantly impact reaction rates and the impurity profile.[1]

  • Impurity Profile Control: The types and amounts of impurities may differ from the lab scale due to longer reaction times and temperature fluctuations.[1]

  • Purification and Isolation: Crystallization, a common purification method, is sensitive to cooling rates and solvent volumes, which can affect crystal size, morphology, and overall purity.[1]

  • Safety Considerations: Handling large quantities of reagents like benzenesulfonyl chloride and solvents requires stringent safety protocols.

Q3: How does the quality of raw materials impact the scale-up process?

A3: The purity and consistency of raw materials are critical for a reproducible and successful scale-up. Impurities in aniline or benzenesulfonyl chloride can lead to the formation of side products, complicating purification and reducing the final yield. It is advisable to use high-purity reagents and to test them for consistency between batches.

Q4: What is the role of the base in this synthesis, and which one is recommended for pilot-scale production?

A4: The base neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the reaction to completion. Common bases include pyridine and triethylamine. For pilot-scale operations, triethylamine is often preferred as it is a non-nucleophilic base, which can be easily removed during workup. Pyridine can also act as a nucleophilic catalyst.

Q5: How can I monitor the progress of the reaction at a pilot scale?

A5: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods help in determining the consumption of starting materials and the formation of the product, allowing for timely quenching of the reaction.

Experimental Protocols

Pilot-Scale Synthesis of this compound

This protocol is designed for a pilot-plant scale synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Aniline93.139.31100
Benzenesulfonyl Chloride176.6218.55105
Triethylamine101.1912.14120
Dichloromethane (DCM)-100 L-
2 M Sodium Hydroxide (NaOH)40.00As needed-
1 M Hydrochloric Acid (HCl)36.46As needed-
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-
Ethanol46.07As needed-

Procedure:

  • Reaction Setup: In a suitable glass-lined reactor, charge 100 L of dichloromethane, 9.31 kg (100 mol) of aniline, and 12.14 kg (120 mol) of triethylamine.

  • Addition of Benzenesulfonyl Chloride: Cool the solution to 0-5 °C using a chiller. Slowly add 18.55 kg (105 mol) of benzenesulfonyl chloride to the cooled solution over a period of 2-3 hours, ensuring the temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to 10-15 °C.

    • Quench the reaction by slowly adding 50 L of 1 M HCl to neutralize the excess triethylamine.

    • Transfer the mixture to a separation vessel. Separate the organic layer.

    • Wash the organic layer sequentially with 50 L of water, 50 L of saturated sodium bicarbonate solution, and 50 L of brine.

  • Isolation and Drying:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification (Crystallization):

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold ethanol.

    • Dry the purified crystals under vacuum.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of benzenesulfonyl chloride. 3. Loss of product during work-up or purification.1. Increase reaction time or temperature slightly while monitoring for side products. Ensure efficient mixing. 2. Use anhydrous solvents and reagents. 3. Optimize extraction and crystallization procedures.
Formation of Side Products 1. Reaction temperature too high. 2. Impurities in starting materials. 3. Di-sulfonylation of aniline.1. Maintain the recommended reaction temperature. 2. Use high-purity starting materials. 3. Add benzenesulfonyl chloride slowly to the aniline solution. Use a slight excess of aniline if necessary.
Difficulty in Isolating the Product 1. Product is soluble in the work-up solvents. 2. Emulsion formation during extraction.1. After the reaction, pour the mixture into a large volume of cold water to precipitate the product. 2. Add a small amount of brine to the separatory funnel to break up emulsions.
Product is an Oil Instead of a Solid 1. Presence of impurities. 2. Residual solvent.1. Attempt to purify the oil via column chromatography on a small scale to identify a suitable solvent system for crystallization. 2. Ensure the product is thoroughly dried under vacuum.
Low Purity After Recrystallization 1. Inappropriate recrystallization solvent. 2. Product co-precipitating with impurities.1. Screen different solvent systems for recrystallization. 2. Consider a preliminary purification step like a slurry wash before recrystallization.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification setup Reaction Setup: Aniline, Triethylamine, DCM in Reactor cooling Cool to 0-5 °C setup->cooling addition Slow Addition of Benzenesulfonyl Chloride cooling->addition react React at Room Temperature addition->react quench Quench with 1 M HCl react->quench separation Separate Organic Layer quench->separation wash Aqueous Washes: Water, NaHCO3, Brine separation->wash drying Dry with Na2SO4 wash->drying filtration Filter drying->filtration concentration Solvent Removal filtration->concentration crystallization Crystallization from Ethanol concentration->crystallization final_product Pure this compound crystallization->final_product troubleshooting_guide cluster_yield Low Yield cluster_purity Purity Issues cluster_solutions Solutions start Problem Encountered incomplete_reaction Incomplete Reaction? start->incomplete_reaction Low Yield side_products Side Products Formed? start->side_products Purity Issues hydrolysis Reagent Hydrolysis? incomplete_reaction->hydrolysis solution1 Increase reaction time/temp Improve mixing incomplete_reaction->solution1 loss_workup Loss During Work-up? hydrolysis->loss_workup solution2 Use anhydrous reagents hydrolysis->solution2 solution3 Optimize extraction/crystallization loss_workup->solution3 oily_product Product is an Oil? side_products->oily_product solution4 Control temperature Use pure starting materials side_products->solution4 low_purity_cryst Low Purity after Crystallization? oily_product->low_purity_cryst solution5 Purify via chromatography Ensure complete drying oily_product->solution5 solution6 Screen new solvents Pre-purify before crystallization low_purity_cryst->solution6

References

Technical Support Center: Optimizing Catalyst Loading for N-Phenylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Phenylbenzenesulfonamide. The following information is designed to address specific issues encountered during experimental work, with a focus on optimizing catalyst loading for this crucial N-arylation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of this compound?

A1: The synthesis of this compound, a classic example of an Ullmann condensation or Goldberg reaction, is most commonly facilitated by copper-based catalysts. Copper(I) salts such as copper(I) iodide (CuI) are frequently employed, often in the presence of a ligand and a base.[1][2] Palladium-based catalysts have also been developed for N-arylation of sulfonamides and offer an alternative route.[3]

Q2: How does catalyst loading impact the yield and reaction time of the synthesis?

A2: Catalyst loading is a critical parameter. Insufficient catalyst can lead to a slow or incomplete reaction. Conversely, increasing the catalyst loading can decrease the reaction time and improve the yield up to an optimal point. However, excessively high catalyst loading may not lead to further improvement and can introduce complications.[4]

Q3: My reaction yield is low despite using a high catalyst loading. What are the potential causes?

A3: High catalyst loading does not always guarantee a high yield. Several factors could be at play:

  • Product Inhibition: The N-arylated product itself can sometimes coordinate to the copper center, leading to catalyst deactivation.

  • By-product Inhibition: Inorganic halide salts formed during the reaction can also inhibit the catalyst.

  • Ligand Exchange: If a soluble carboxylate base is used, it can undergo ligand exchange with the catalyst, reducing its activity.

  • Substrate Purity: Impurities in the benzenesulfonamide or the aryl halide can poison the catalyst.

  • Reaction Conditions: Suboptimal temperature, solvent, or base can limit the reaction's efficiency, regardless of the catalyst concentration.

Q4: I am observing side products in my reaction. What are they and how can I minimize them?

A4: A common side reaction in Ullmann-type couplings is the dehalogenation of the aryl halide starting material. The presence of protic impurities like water can exacerbate this issue. To minimize side product formation, ensure the use of anhydrous solvents and reagents, and maintain an inert atmosphere.

Q5: Is it possible to use too much catalyst? What are the negative consequences?

A5: Yes, using an excessive amount of catalyst can be detrimental. Beyond a certain point, increasing the catalyst loading may not improve the yield or reaction rate and can lead to:

  • Increased Cost: Catalysts, especially those based on precious metals like palladium, can be expensive.

  • Difficult Purification: High concentrations of residual catalyst can complicate the purification of the desired product.

  • Potential for Side Reactions: In some cases, an excess of catalyst can promote undesired side reactions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst or insufficient catalyst loading.Ensure the catalyst is fresh and active. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
Inappropriate base or solvent.Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and anhydrous polar aprotic solvents (e.g., DMF, DMSO).
Reaction Stalls After Initial Conversion Catalyst deactivation by product or by-products.Consider a slow-addition strategy for the reactants. Ensure rigorous exclusion of water and oxygen.
Insufficient base.Ensure at least a stoichiometric amount of base is used, and consider using a stronger base if necessary.
Formation of Significant Side Products Presence of protic impurities leading to dehalogenation.Use freshly dried, anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction temperature is too high.Lower the reaction temperature and monitor the reaction progress over a longer period.
Difficulty in Product Isolation/Purification High residual catalyst in the crude product.After the reaction, consider filtering the mixture through a pad of celite to remove insoluble catalyst species. Optimize the catalyst loading to use the minimum effective amount.

Data Presentation

Table 1: Effect of Copper Catalyst Loading on N-Arylation of Sulfonamides

The following data, adapted from a study on the N-arylation of sulfonamides, illustrates the typical effect of catalyst loading on reaction yield. While this specific example uses methanesulfonamide and bromobenzene, the trend is representative for the synthesis of this compound.[5]

EntryCatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
1CuI20K₃PO₄DMF13567
2CuBr20K₃PO₄DMF13565
3CuCl20K₃PO₄DMF13548
4Cu₂O20K₃PO₄DMF13566
5CuCl₂20K₃PO₄DMF13566
Table 2: Optimization of Palladium Catalyst Loading for N-Arylation

This data is from a study on the palladium-catalyzed synthesis of sulfinamides, which are precursors to sulfonamides. It demonstrates the optimization of catalyst loading for a related transformation.[4]

EntryCatalystCatalyst Loading (mol%)LigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂10XantphosCs₂CO₃Toluene11085
2Pd(OAc)₂5XantphosCs₂CO₃Toluene11079
3Pd(OAc)₂15XantphosCs₂CO₃Toluene11085
4Pd(OAc)₂20XantphosCs₂CO₃Toluene11084

Experimental Protocols

Copper-Catalyzed Synthesis of this compound (General Protocol)

This protocol is a general procedure for the copper-catalyzed N-arylation of a sulfonamide.[5]

Materials:

  • Benzenesulfonamide (1.0 mmol)

  • Iodobenzene (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (3 mL)

Procedure:

  • To an oven-dried Schlenk tube, add benzenesulfonamide (1.0 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF (3 mL) and iodobenzene (1.2 mmol) via syringe.

  • Place the reaction vessel in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Mandatory Visualizations

Catalytic Cycle for Copper-Catalyzed N-Arylation of Sulfonamides

Catalytic_Cycle CuI Cu(I) Catalyst Cu_Amide Copper(I) Amide [Cu(I)-NHSO₂-R] CuI->Cu_Amide Sulfonamide + Base Sulfonamide Benzenesulfonamide (R-SO₂NH₂) Base Base (e.g., K₂CO₃) CuIII_Complex Copper(III) Intermediate [Cu(III)(Ar)(NHSO₂-R)(X)] Cu_Amide->CuIII_Complex + Aryl Halide (Oxidative Addition) Aryl_Halide Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition CuIII_Complex->CuI Reductive Elimination (Product Formation) Product This compound (Ar-NHSO₂-R) CuIII_Complex->Product Reductive_Elimination Reductive Elimination Byproduct Cu(I)X Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_decision Optimization reagents Prepare Stock Solutions: - Benzenesulfonamide - Aryl Halide - Base r1 Reaction 1: 5 mol% Catalyst reagents->r1 r2 Reaction 2: 10 mol% Catalyst reagents->r2 r3 Reaction 3: 15 mol% Catalyst reagents->r3 r4 Reaction 4: 20 mol% Catalyst reagents->r4 catalyst_prep Prepare Catalyst Stock (e.g., CuI in DMF) catalyst_prep->r1 catalyst_prep->r2 catalyst_prep->r3 catalyst_prep->r4 monitoring Monitor all reactions by TLC/GC-MS r1->monitoring r2->monitoring r3->monitoring r4->monitoring workup Quench and Work-up all reactions identically monitoring->workup analysis Analyze Yield and Purity (e.g., NMR, LC-MS) workup->analysis decision Optimal Loading Determined? analysis->decision decision->reagents No, refine range end Optimized Protocol decision->end Yes

References

Technical Support Center: Minimizing By-product Formation in the Schotten-Baumann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation in the Schotten-Baumann reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common by-product in the Schotten-Baumann reaction, and how is it formed?

A1: The most common by-product is the carboxylic acid (or its corresponding carboxylate salt) formed from the hydrolysis of the acylating agent (acyl chloride or anhydride).[1][2] This occurs when the acylating agent reacts with water or hydroxide ions present in the reaction mixture instead of the intended amine or alcohol.[3] This side reaction is competitive with the desired acylation.

Q2: What are other potential by-products I should be aware of?

A2: Besides hydrolysis, other by-products can include:

  • Diacylated products: If the amine has more than one reactive N-H bond, it's possible for it to react with two molecules of the acylating agent.

  • O-acylated products: When using substrates with both amine and hydroxyl groups (e.g., amino alcohols or aminophenols), acylation can occur at the oxygen atom, leading to an ester by-product in addition to the desired amide. Under acidic conditions, O-acylation can be favored.[4]

  • Products from reactions with organic bases: If an organic base like pyridine is used, it can act as a nucleophilic catalyst, forming a reactive acylpyridinium intermediate.[5][6] While this can enhance the reaction, it can also lead to its own set of side reactions if not consumed by the primary nucleophile.

Q3: How does pH affect by-product formation?

A3: The pH of the aqueous phase is a critical parameter. It needs to be high enough to neutralize the liberated acid (e.g., HCl), which drives the reaction forward and prevents the protonation and deactivation of the amine nucleophile.[7] However, a pH that is too high increases the concentration of hydroxide ions, which accelerates the hydrolysis of the acylating agent.[1] A pH range of 10-12 is often recommended as a good balance.[3]

Q4: Can temperature be used to control by-product formation?

A4: Yes, temperature control is important. The Schotten-Baumann reaction is often exothermic.[8] Running the reaction at low temperatures (e.g., 0-5 °C) can help to slow down the rate of hydrolysis of the acyl chloride, which is often more sensitive to temperature than the desired amidation reaction. However, excessively low temperatures may significantly slow down the desired reaction as well.

Q5: What is the role of a phase-transfer catalyst (PTC) and can it help minimize by-products?

A5: A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the deprotonated nucleophile (e.g., phenoxide) or the base from the aqueous phase to the organic phase where the acylating agent resides.[9][10] This can significantly increase the rate of the desired reaction, often without increasing the rate of hydrolysis, thereby improving the overall yield and selectivity.[2][9]

Troubleshooting Guides

Problem 1: Low Yield of Desired Amide/Ester Product
Possible Cause Troubleshooting Steps
Premature hydrolysis of the acylating agent - Ensure your acylating agent is fresh and has been stored under anhydrous conditions. - Use a biphasic solvent system (e.g., dichloromethane/water) to keep the bulk of the acylating agent in the organic phase, away from the aqueous base.[1] - Add the acylating agent or the aqueous base slowly and dropwise to the reaction mixture with vigorous stirring. This minimizes localized high concentrations of reactants and base.[1] - Maintain a low reaction temperature (e.g., 0-5 °C) to slow the rate of hydrolysis.
Incomplete reaction - Ensure at least one equivalent of base is used to neutralize the acid by-product. An excess of base is often used.[1] - For weakly nucleophilic amines or alcohols (like phenols), a stronger base or a catalyst like pyridine may be necessary to increase reactivity.[1][11] - Increase the reaction time or consider a moderate increase in temperature after the initial addition, monitoring for by-product formation.
Poor mixing in a biphasic system - Use a high-speed mechanical stirrer (e.g., >1000 rpm) to create a good emulsion between the organic and aqueous phases. This maximizes the interfacial area where the reaction occurs.[1]
Protonation of the amine nucleophile - Maintain the pH of the aqueous phase above the pKa of the protonated amine to ensure it remains in its free, nucleophilic form.[3]
Problem 2: Product is Contaminated with Carboxylic Acid By-product
Possible Cause Troubleshooting Steps
Excessive hydrolysis of the acylating agent - During workup, wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH or saturated NaHCO₃) to extract the acidic by-product. - If the desired product is also base-sensitive, use a milder base for the wash.
Product precipitation with the by-product - If the product is a solid, recrystallization from a suitable solvent can be effective in removing the more polar carboxylic acid impurity.[12]
Problem 3: Formation of an Emulsion During Workup
Possible Cause Troubleshooting Steps
High concentration of reactants or by-products acting as surfactants - Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion.[13] - If the emulsion persists, try adding a small amount of a different organic solvent with a different polarity. - Gentle stirring or swirling of the separatory funnel, rather than vigorous shaking, can sometimes prevent emulsion formation. - In difficult cases, filtering the entire mixture through a pad of Celite® may break the emulsion.[14]
Problem 4: Product is an Oil and Difficult to Purify
Possible Cause Troubleshooting Steps
Product is a low-melting solid or an oil at room temperature - Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. - Add a small seed crystal of the pure product if available. - Cool the solution in an ice bath or refrigerator. - If crystallization fails, purification by column chromatography is a common alternative.[15]
Presence of impurities depressing the melting point - Ensure all starting materials are pure and that the reaction has gone to completion. - Wash the crude product thoroughly during workup to remove any soluble impurities.

Data Presentation

Table 1: Effect of Base on the Synthesis of tert-Butyl Peroxy-2-ethylhexanoate *

BaseEHCl Conversion (%)TBPEH Yield (%)EHA (Hydrolysis By-product) Yield (%)
NaOH~55~45~10
KOH~70~65~5

*Data derived from a kinetic study of a specific Schotten-Baumann reaction.[2] Conditions: Molar feed ratio of EHCl:TBHP:Base = 1:1.18:1.15, T = 298 K. This table illustrates that the choice of base can significantly impact the yield and the amount of hydrolysis by-product.

Experimental Protocols

General Protocol for the Synthesis of an Amide via the Schotten-Baumann Reaction

This protocol provides a general procedure for the acylation of an amine with an acyl chloride. The specific quantities and reaction conditions should be optimized for each specific substrate.

Materials:

  • Amine

  • Acyl chloride

  • Dichloromethane (or other suitable organic solvent)

  • 10% aqueous sodium hydroxide solution

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the amine: In a flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in dichloromethane.

  • Cool the reaction mixture: Place the flask in an ice bath and begin stirring.

  • Add the base: Slowly add the 10% aqueous sodium hydroxide solution (1.5 - 2.0 eq) to the stirred amine solution.

  • Add the acyl chloride: Add the acyl chloride (1.0 - 1.1 eq), either neat or dissolved in a small amount of dichloromethane, dropwise to the vigorously stirred biphasic mixture over 15-30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: Allow the reaction to stir vigorously at room temperature for 1-3 hours, or until completion as monitored by TLC.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

Schotten_Baumann_Mechanism cluster_main Desired Amidation Pathway cluster_byproduct By-product Formation Pathway Amine Amine (R₂NH) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack AcylChloride Acyl Chloride (R'COCl) AcylChloride->Tetrahedral_Intermediate Amide Amide (R'CONR₂) Tetrahedral_Intermediate->Amide Collapse & Chloride Expulsion Hydroxide Hydroxide (OH⁻) Tetrahedral_Intermediate2 Tetrahedral Intermediate Hydroxide->Tetrahedral_Intermediate2 Nucleophilic Attack AcylChloride2 Acyl Chloride (R'COCl) AcylChloride2->Tetrahedral_Intermediate2 CarboxylicAcid Carboxylic Acid (R'COOH) Tetrahedral_Intermediate2->CarboxylicAcid Collapse & Chloride Expulsion

Caption: Competing pathways in the Schotten-Baumann reaction.

Troubleshooting_Workflow cluster_hydrolysis Hydrolysis Mitigation cluster_stoichiometry Stoichiometry & Purity cluster_mixing Mixing Optimization Start Low Product Yield Check_Hydrolysis Check for Acyl Chloride Hydrolysis Start->Check_Hydrolysis Check_Stoichiometry Verify Stoichiometry and Reagent Purity Start->Check_Stoichiometry Check_Mixing Assess Mixing Efficiency Start->Check_Mixing Slow_Addition Slow Reagent Addition Check_Hydrolysis->Slow_Addition Low_Temp Lower Reaction Temperature Check_Hydrolysis->Low_Temp Biphasic_System Use Biphasic System Check_Hydrolysis->Biphasic_System Use_Excess_Base Use Sufficient Base Check_Stoichiometry->Use_Excess_Base Check_Purity Verify Reagent Purity Check_Stoichiometry->Check_Purity Increase_Stirring Increase Stirring Speed Check_Mixing->Increase_Stirring Use_Mechanical_Stirrer Use Mechanical Stirrer Check_Mixing->Use_Mechanical_Stirrer End Improved Yield Slow_Addition->End Low_Temp->End Biphasic_System->End Use_Excess_Base->End Check_Purity->End Increase_Stirring->End Use_Mechanical_Stirrer->End

References

Technical Support Center: Enhancing the Regioselectivity of N-Phenylbenzenesulfonamide Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the derivatization of N-Phenylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for achieving desired regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling regioselectivity in the derivatization of this compound?

A1: The primary strategies for controlling regioselectivity involve leveraging the electronic properties of the sulfonamide group and the choice of reaction mechanism. The main approaches are:

  • Directed Ortho-Metalation (DoM): The sulfonamide group can act as a directing group, facilitating deprotonation at the ortho position of the phenyl ring attached to the nitrogen atom. This is a powerful method for achieving ortho-selectivity.[1][2]

  • Catalytic C-H Functionalization: Transition metal catalysis, particularly with palladium, can be used to achieve regioselective C-H activation. The choice of ligands and reaction conditions can direct the functionalization to the ortho, meta, or para positions.[3][4]

  • Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions like nitration and halogenation can be influenced by reaction conditions (e.g., temperature, catalyst) to favor either the ortho or para product. Steric hindrance often plays a significant role in favoring the para position.[5]

Q2: I am observing a mixture of ortho and para isomers in my reaction. How can I improve the selectivity for the para product?

A2: To enhance para-selectivity, consider the following adjustments:

  • Increase Steric Hindrance: If your electrophile is small, switching to a bulkier one may disfavor the more sterically hindered ortho positions.

  • Modify Reaction Temperature: In many electrophilic aromatic substitutions, the para product is thermodynamically more stable. Running the reaction at a higher temperature may favor the formation of the para isomer.

  • Change the Catalytic System: For catalytic reactions, the ligand can have a profound impact on regioselectivity. Experiment with different ligands to steer the reaction towards the para position. For instance, some palladium-catalyzed C-H functionalizations can be tuned for para-selectivity.[3]

  • Consider a Non-Coordinating Reaction Pathway: Methods that do not rely on chelation to a directing group, such as certain radical substitutions, may show a higher preference for the electronically favored para position.

Q3: Is it possible to achieve meta-selective functionalization of this compound?

A3: Meta-selective C-H functionalization of aromatic rings is challenging but can be achieved using specialized catalytic systems. For sulfonamides, palladium(II)-catalyzed reactions using a transient mediator like 2-carbomethoxynorbornene and a specific ligand such as isoquinoline have been shown to direct arylation and alkylation to the meta position of a benzylsulfonamide, a related structure.[3][4] This approach could potentially be adapted for this compound.

Troubleshooting Guides

Issue 1: Low yield in Directed Ortho-Metalation (DoM) reaction.

Possible Cause Troubleshooting Step
Incomplete Deprotonation Ensure you are using a sufficiently strong base (e.g., n-BuLi or s-BuLi) and an appropriate amount (typically 1.1-1.5 equivalents). The addition of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up alkyllithium aggregates and increase basicity.[2][6]
Incorrect Reaction Temperature Lithiation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. Ensure your cooling bath is at the correct temperature throughout the base addition and stirring.
Degradation of Organolithium Reagent Use freshly titrated or a new bottle of the organolithium reagent. These reagents are sensitive to moisture and air.
Competitive Side Reactions If your this compound has other reactive functional groups, they may be competing with the desired ortho-lithiation. Consider protecting these groups if necessary.
Anionic Fries Rearrangement While more common with carbamates, a similar rearrangement could occur with sulfonamides, leading to a different product.[6] Analyze your crude product mixture to identify any unexpected byproducts.

Issue 2: Poor regioselectivity in a palladium-catalyzed C-H functionalization.

Possible Cause Troubleshooting Step
Inappropriate Ligand The ligand plays a crucial role in determining the regioselectivity. Screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes, or nitrogen-based ligands like isoquinoline) to find the optimal one for your desired outcome (ortho, meta, or para).[3][7]
Incorrect Oxidant or Additive The choice of oxidant and other additives can influence the active catalytic species and thus the regioselectivity. Experiment with different oxidants (e.g., AgOAc, Cu(OAc)₂) and additives.
Suboptimal Reaction Temperature Temperature can affect the kinetic versus thermodynamic control of the reaction. Try running the reaction at different temperatures to see if the isomer ratio improves.[7]
Solvent Effects The polarity and coordinating ability of the solvent can impact the reaction pathway. Screen different anhydrous solvents to optimize selectivity.[7]

Quantitative Data Summary

The following table summarizes representative yields and regioselectivity for the derivatization of sulfonamides. Note that some data is from closely related systems and may serve as a starting point for the optimization of this compound derivatization.

Derivatization MethodSubstrateReagents and ConditionsProductYield (%)Regioselectivity (o:m:p)Reference
Meta-C-H Arylation Benzylsulfonamidep-iodotoluene, Pd(OAc)₂, Isoquinoline, AgOAc, NBE-CO₂Me, DCE, 100 °C, 24 hMeta-arylated product83>99% meta[3]
Meta-C-H Alkylation Benzylsulfonamiden-propyl iodide, Pd(OAc)₂, Isoquinoline, AgOAc, NBE-CO₂Me, DCE, 100 °C, 24 hMeta-alkylated product53>99% meta[3]
Ortho-Bromination PhenolNBS, p-TsOH, MeOH, rt, 20 minOrtho-bromophenol>86Highly ortho-selective[8]
Para-Nitration Chlorobenzene90% HNO₃, H-ZSM-5 catalyst, 90-100 °C, 8 h1-chloro-4-nitrobenzeneHighHigh p-selectivity[9]
C-H Sulfination/Amination Phenyl sulfonium saltPd(dppf)Cl₂, Rongalite, i-PrOH; then Et₃N, morpholine, NCSN-morpholinobenzenesulfonamide73Site-selective[10]

Experimental Protocols

Protocol 1: General Procedure for Directed Ortho-Metalation (DoM) and Electrophilic Quench (Adapted from a procedure for N-Boc-indoline) [11]

Note: This is a general protocol and may require optimization for this compound.

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add sec-butyllithium (s-BuLi, 1.1 mmol, 1.1 equiv) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (1.2 mmol, 1.2 equiv) dropwise, again keeping the temperature below -70 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Meta-C-H Arylation of a Sulfonamide (Adapted from a procedure for benzylsulfonamide) [3]

  • Preparation: To an oven-dried vial, add the sulfonamide substrate (0.1 mmol), the aryl iodide (0.3 mmol, 3.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 10 mol %), isoquinoline (0.02 mmol, 20 mol %), 2-carbomethoxynorbornene (NBE-CO₂Me, 0.15 mmol, 1.5 equiv), and silver acetate (AgOAc, 0.3 mmol, 3.0 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 1.0 mL).

  • Reaction: Seal the vial and heat the reaction mixture at 100 °C for 24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter through a pad of celite.

  • Concentration and Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the meta-arylated product.

Visualizations

Experimental_Workflow start This compound regio_choice Choose Regioselectivity start->regio_choice ortho Ortho-Functionalization (DoM) regio_choice->ortho Ortho meta Meta-Functionalization (Pd-Catalysis) regio_choice->meta Meta para Para-Functionalization (Electrophilic Substitution) regio_choice->para Para reagents_ortho 1. s-BuLi, TMEDA, -78°C 2. Electrophile (E+) ortho->reagents_ortho reagents_meta Pd(OAc)2, Ligand Mediator, Oxidant, Heat meta->reagents_meta reagents_para Electrophile (e.g., HNO3) Catalyst, Heat para->reagents_para product_ortho Ortho-Product reagents_ortho->product_ortho product_meta Meta-Product reagents_meta->product_meta product_para Para-Product reagents_para->product_para

Caption: General workflow for regioselective derivatization.

Troubleshooting_Tree start Poor Regioselectivity q1 What is the reaction type? start->q1 dom Directed Ortho-Metalation q1->dom DoM pd_cat Pd-Catalyzed C-H Activation q1->pd_cat Pd-Cat eas Electrophilic Substitution q1->eas EAS sol_dom Check Base Strength (n-BuLi, s-BuLi) Add TMEDA Ensure Low Temperature (-78°C) dom->sol_dom sol_pd Screen Ligands Optimize Solvent & Temperature Change Oxidant pd_cat->sol_pd sol_eas Increase Steric Bulk of Electrophile Increase Reaction Temperature Change Catalyst eas->sol_eas

References

Addressing batch-to-batch variability in N-Phenylbenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenges and variability associated with the synthesis of N-Phenylbenzenesulfonamide.

Troubleshooting Guide

Batch-to-batch variability in the synthesis of this compound is a common issue that can often be traced back to several key experimental parameters. The following guide provides a structured approach to troubleshooting common problems encountered during the synthesis, which typically involves the reaction of aniline with benzenesulfonyl chloride.

Common Issues and Solutions
Problem EncounteredPotential CausesRecommended Solutions
Low Product Yield Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze to benzenesulfonic acid, which will not react with aniline.[1]- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- If an aqueous workup is necessary, perform it quickly at a low temperature.[1]
Incorrect Stoichiometry: An improper molar ratio of aniline to benzenesulfonyl chloride can lead to incomplete conversion.[2]- Typically, a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride is used to ensure the complete consumption of the amine.[1] However, a slight excess of aniline can be used to minimize di-acylation.[2]
Suboptimal Reaction Temperature: The reaction may be too slow at very low temperatures, while higher temperatures can promote side reactions.[2]- The reaction is often started at 0-5°C and then allowed to warm to room temperature.[2] Monitor the reaction by TLC to determine the optimal temperature profile for your specific setup.
Inefficient Mixing: In a biphasic system like the Schotten-Baumann reaction, poor mixing can limit the interaction between reactants in the organic and aqueous layers.[2]- Employ vigorous stirring throughout the reaction.
Formation of Multiple Products (Impure Product) Di-sulfonylation: Primary amines like aniline can react with two equivalents of benzenesulfonyl chloride to form a di-substituted product.- Use a 1:1 stoichiometry of aniline to benzenesulfonyl chloride or a slight excess of aniline.[1][2]- Add the benzenesulfonyl chloride solution slowly and dropwise to the aniline solution.[1]
Side Reactions Due to High Temperature: Elevated temperatures can lead to the formation of undesired byproducts.[2]- Maintain the recommended reaction temperature, often starting at a lower temperature and gradually warming.[2]
Poor Quality of Starting Materials: Impurities in aniline or benzenesulfonyl chloride can lead to the formation of side products.[2]- Use freshly distilled aniline and high-purity benzenesulfonyl chloride.
Product is an Oil Instead of a Solid Presence of Impurities: Residual solvent or reaction byproducts can lower the melting point of the product, causing it to appear as an oil.- Attempt to purify the oil using column chromatography.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Difficulty in Product Isolation Product Solubility: The product may have some solubility in the reaction or workup solvents, leading to losses during extraction and filtration.- After the reaction, pour the mixture into a large volume of cold water to precipitate the product.- Use ice-cold solvents for washing the filtered product to minimize dissolution.
Emulsion Formation During Workup: The presence of base and organic solvents can sometimes lead to the formation of stable emulsions during extraction.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method is the reaction of aniline with benzenesulfonyl chloride in the presence of a base.[3] This is often carried out under Schotten-Baumann conditions, which typically involve a two-phase system of an organic solvent (like dichloromethane) and an aqueous base (like sodium hydroxide).[4]

Q2: What is the role of the base in the Schotten-Baumann synthesis of this compound?

A2: The base, typically aqueous sodium hydroxide or pyridine, plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and the sulfonyl chloride.[4] This neutralization is essential to drive the reaction to completion, as the free acid would otherwise react with the starting amine, rendering it unreactive.[5]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.

Q4: My this compound product has a low melting point and appears impure. How can I purify it?

A4: The most common method for purifying crude this compound is recrystallization.[5] A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or a mixture of ethanol and water is often a good choice.[6] If recrystallization is not sufficient, column chromatography on silica gel can be employed for further purification.

Q5: I am observing a significant amount of a white precipitate that is not my product. What could it be?

A5: A common side product is the hydrolyzed benzenesulfonyl chloride, which forms benzenesulfonic acid.[1] In the presence of a base, this will exist as a salt. Another possibility, especially if excess sulfonyl chloride is used, is the di-sulfonated aniline.

Experimental Protocols

Detailed Methodology for this compound Synthesis (Schotten-Baumann Conditions)

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Aniline (e.g., 2.6 g, ~2.5 mL)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution (25 mL)

  • Benzenesulfonyl Chloride (e.g., 4.3 g, ~3.5 mL)

  • Dichloromethane (CH2Cl2) or another suitable organic solvent

  • Ethanol (for recrystallization)

  • Cold water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a flask, dissolve aniline in the organic solvent.

  • Separately, prepare the aqueous NaOH solution.

  • Combine the aniline solution and the NaOH solution in a flask equipped with a magnetic stirrer and place it in an ice bath.

  • Slowly add benzenesulfonyl chloride dropwise to the stirred biphasic mixture over a period of 15-20 minutes, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from ethanol or an ethanol/water mixture.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Aniline_Sol Dissolve Aniline in Organic Solvent Start->Aniline_Sol Base_Sol Prepare Aqueous NaOH Solution Start->Base_Sol Combine Combine Solutions & Cool to 0-5°C Aniline_Sol->Combine Base_Sol->Combine Add_BSC Add Benzenesulfonyl Chloride Dropwise Combine->Add_BSC Stir Stir at Room Temperature Add_BSC->Stir Extraction Separatory Funnel Extraction Stir->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry & Evaporate Wash->Dry Recrystallize Recrystallize Dry->Recrystallize Product Pure N-Phenyl- benzenesulfonamide Recrystallize->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Problem Low Yield or Impure Product Cause1 Hydrolysis of Sulfonyl Chloride? Problem->Cause1 Cause2 Incorrect Stoichiometry? Problem->Cause2 Cause3 Suboptimal Temperature? Problem->Cause3 Cause4 Di-sulfonylation? Problem->Cause4 Solution1 Use Anhydrous Conditions Cause1->Solution1 Yes Solution2 Adjust Reactant Ratios Cause2->Solution2 Yes Solution3 Optimize Reaction Temperature Cause3->Solution3 Yes Solution4 Slow Addition of Sulfonyl Chloride Cause4->Solution4 Yes

References

Developing a robust workup procedure for N-Phenylbenzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the workup procedure for N-Phenylbenzenesulfonamide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction & Purity Issues

???+ question "Q1: My reaction yield is very low. What are the common causes and how can I improve it?"

???+ question "Q2: My purified product shows a persistent impurity. How do I identify and remove it?"

Workup & Purification Troubleshooting

???+ question "Q3: An insoluble precipitate formed when I added the reaction mixture to water. What is it and what should I do?"

???+ question "Q4: An emulsion formed during the aqueous wash. How can I resolve it?"

???+ question "Q5: My product is "tailing" during column chromatography on silica gel. How can I get better separation?"

???+ question "Q6: I don't see a precipitate after adjusting the pH during an acid/base workup. Where is my product?"

Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol describes the reaction of aniline with benzenesulfonyl chloride in the presence of triethylamine.

Procedure:

  • Setup: In a dry round-bottomed flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or THF).

  • Base Addition: Add triethylamine (1.5 equivalents).[1] Cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve benzenesulfonyl chloride (1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred aniline solution over 10-15 minutes.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.[1]

Protocol 2: Standard Workup Procedure
  • Quench: Once the reaction is complete, dilute the mixture with the organic solvent used for the reaction (e.g., ethyl acetate).

  • Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 50 mL for a 10 mmol scale reaction). This step removes the triethylamine hydrochloride and any unreacted aniline.[1]

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL).[1] This step removes unreacted benzenesulfonyl chloride (as sulfonic acid) and other acidic impurities. Caution: Vent the separatory funnel frequently as CO₂ gas may be evolved.[2]

  • Brine Wash: Wash the organic layer with brine (1 x 50 mL) to remove residual water.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which this compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol/water).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by suction filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Data Tables

Table 1: Reactant Properties & Stoichiometry

CompoundMolar Mass ( g/mol )Density (g/mL)Stoichiometric RatioTypical Moles (1 g Aniline)
Aniline93.131.0221.00.0107
Benzenesulfonyl Chloride176.621.3841.10.0118
Triethylamine101.190.7261.50.0161
This compound233.29-Product-

Table 2: TLC Analysis Parameters

ParameterValue
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase (Eluent) 3:1 Hexanes:Ethyl Acetate
Visualization UV light (254 nm)
Expected Rf Values
Aniline~0.4 - 0.5
Benzenesulfonyl Chloride~0.6 - 0.7 (may streak)
This compound~0.3 - 0.4

Note: Rf values are approximate and can vary based on exact conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 1. Combine Aniline, Triethylamine & Solvent addition 2. Add Benzenesulfonyl Chloride (0 °C -> RT) reactants->addition monitor 3. Stir & Monitor (TLC / LC-MS) addition->monitor quench 4. Dilute with Organic Solvent monitor->quench acid_wash 5. Wash with 1M HCl (Removes Aniline, TEA) quench->acid_wash base_wash 6. Wash with NaHCO₃ (Removes Sulfonic Acid) acid_wash->base_wash dry 7. Dry (Na₂SO₄) & Concentrate base_wash->dry purify 8. Recrystallization or Column Chromatography dry->purify analyze 9. Characterize Product (NMR, MS, MP) purify->analyze acid_base_extraction start Crude Reaction Mixture (in Organic Solvent) Contains: - this compound (Product) - Aniline (Base) - Benzenesulfonic Acid (Acid) - Triethylamine HCl (Salt) wash1 Wash with 1M HCl (aq) start->wash1 organic1 Organic Layer: - Product - Benzenesulfonic Acid wash1->organic1 Organic Phase aqueous1 Aqueous Layer: - Aniline·HCl - Triethylamine·HCl (Discard) wash1->aqueous1 Aqueous Phase wash2 Wash with NaHCO₃ (aq) organic2 Organic Layer: - Product wash2->organic2 Organic Phase aqueous2 Aqueous Layer: - Sodium Benzenesulfonate (Discard) wash2->aqueous2 Aqueous Phase organic1->wash2

References

Validation & Comparative

A Comparative Efficacy Analysis of N-Phenylbenzenesulfonamide Derivatives Against Existing Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This publication provides a comprehensive comparison of the efficacy of novel N-Phenylbenzenesulfonamide derivatives against established drugs in key therapeutic areas: oncology (carbonic anhydrase inhibition), virology (HIV capsid inhibition), and neurology (anticonvulsant activity). This guide is intended for researchers, scientists, and drug development professionals, offering a data-driven overview supported by experimental protocols and mechanistic insights.

Introduction

This compound and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide synthesizes preclinical data to objectively compare the performance of these emerging compounds with existing therapeutic agents, highlighting their potential as next-generation pharmaceuticals.

Anticancer Activity: Carbonic Anhydrase Inhibition

This compound derivatives have emerged as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2][3] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell survival and proliferation.[4] Inhibition of these CAs is a validated therapeutic strategy for hypoxic solid tumors.[1][5]

Comparative Efficacy

The following table summarizes the inhibitory activity (Ki) of representative this compound derivatives against key carbonic anhydrase isoforms, compared to clinically used drugs Acetazolamide, Dorzolamide, and Brinzolamide. Lower Ki values indicate greater potency.

CompoundTarget IsoformKi (nM)Reference
This compound Derivative 1 hCA I45.7[1]
hCA II33.5[1]
Acetazolamide hCA I250[6]
hCA II12[6]
hCA IX25[6]
hCA XII5.7[6]
Dorzolamide hCA II0.18[7]
hCA I600[7]
Brinzolamide hCA II3.2[7]

Note: Direct comparative studies of this compound derivatives against Dorzolamide and Brinzolamide are limited in the reviewed literature. The data presented is compiled from multiple sources to provide a relative comparison.

Signaling Pathway: Carbonic Anhydrase IX in Tumor Acidification

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp CAIX CA IX CAIX_exp->CAIX CO2_H2O CO₂ + H₂O CO2_H2O->CAIX HCO3_H HCO₃⁻ + H⁺ Acidification Extracellular Acidification HCO3_H->Acidification CAIX->HCO3_H Invasion Tumor Invasion & Metastasis Acidification->Invasion Drug_Resistance Drug Resistance Acidification->Drug_Resistance NPBS_deriv This compound Derivatives NPBS_deriv->CAIX Inhibition

CA IX pathway in tumor acidification.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This method measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase.

  • Apparatus: A stopped-flow instrument is used to measure rapid kinetic reactions.

  • Reagents:

    • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

    • This compound derivatives and reference inhibitors (e.g., Acetazolamide) dissolved in an appropriate solvent (e.g., DMSO).

    • Assay Buffer: 20 mM TRIS, pH 8.3, containing 20 mM NaClO₄.

    • Indicator: Phenol red (0.2 mM).

    • Substrate: CO₂-saturated water.

  • Procedure:

    • The enzyme and inhibitor are pre-incubated for 15 minutes at room temperature to allow for complex formation.

    • The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow apparatus.

    • The initial rate of the hydration reaction is monitored by the change in absorbance of the pH indicator at 557 nm for a period of 10-100 seconds.

    • The uncatalyzed reaction rate is subtracted from the enzyme-catalyzed rate.

    • Inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Anti-HIV Activity: Capsid Inhibition

This compound derivatives are being investigated as a new class of HIV-1 inhibitors that target the viral capsid protein (CA or p24).[8][9] The HIV capsid is a critical component of the virus, involved in both early and late stages of the viral life cycle, making it an attractive therapeutic target.[10][11][12]

Comparative Efficacy

The following table compares the in vitro anti-HIV-1 activity (EC₅₀) of a reference HIV capsid inhibitor, PF-74, and the first-in-class approved capsid inhibitor, Lenacapavir. While direct comparative data for this compound derivatives against Lenacapavir is not yet widely available, their development is often benchmarked against compounds like PF-74.

CompoundTargetCell LineEC₅₀Reference
Lenacapavir (GS-6207) HIV-1 CapsidMT-4 cells105 pM[13][14]
Human CD4+ T cells32 pM[13]
Macrophages56 pM[13]
PF-74 HIV-1 CapsidTZM-bl cells0.5 µM[10]

Signaling Pathway: HIV-1 Life Cycle and Capsid Inhibition

HIV_Lifecycle cluster_entry Early Stage cluster_late Late Stage Entry 1. Binding & Fusion Uncoating 2. Uncoating Entry->Uncoating RT 3. Reverse Transcription Uncoating->RT Integration 4. Integration RT->Integration Replication 5. Replication Integration->Replication Assembly 6. Assembly Replication->Assembly Budding 7. Budding & Maturation Assembly->Budding NPBS_deriv This compound Derivatives NPBS_deriv->Uncoating Inhibition NPBS_deriv->Assembly Inhibition

HIV-1 life cycle and points of capsid inhibition.
Experimental Protocol: In Vitro Anti-HIV-1 Replication Assay

This assay quantifies the inhibition of HIV-1 replication in a cell-based model.

  • Cell Lines: Human T-lymphocyte cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs).

  • Virus: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB) or clinical isolates.

  • Reagents:

    • This compound derivatives and reference inhibitors (e.g., Lenacapavir, PF-74).

    • Cell culture medium and supplements.

    • HIV-1 p24 Antigen Capture ELISA kit.

  • Procedure:

    • Seed target cells in a 96-well plate.

    • Add serial dilutions of the test compounds to the cells.

    • Infect the cells with a known amount of HIV-1.

    • Incubate the plates for 5-7 days to allow for viral replication.

    • Collect the cell-free supernatant.

    • Quantify the amount of p24 antigen in the supernatant using an ELISA kit.

    • Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the drug concentration.

Anticonvulsant Activity

Certain this compound derivatives have demonstrated anticonvulsant properties in preclinical models, suggesting their potential for the treatment of epilepsy. The primary screening models for anticonvulsant drugs are the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Comparative Efficacy

The following table presents the median effective dose (ED₅₀) of a representative this compound derivative in the MES test, a model for generalized tonic-clonic seizures, compared to the established antiepileptic drugs Phenytoin and Carbamazepine. Lower ED₅₀ values indicate higher potency.

CompoundAnimal ModelED₅₀ (mg/kg, i.p.)Reference
This compound Derivative 2 Mouse MES Test107-177 (mmol/kg)[15]
Phenytoin Mouse MES Test~10-30[15]
Carbamazepine Mouse MES Test~10-20[15]

Note: The provided data for the this compound derivative is in mmol/kg and for Phenytoin and Carbamazepine is in mg/kg, requiring careful interpretation. Direct head-to-head studies with consistent units are needed for a precise comparison.

Signaling Pathway: General Mechanisms of Anticonvulsant Action

Anticonvulsant_Mechanisms cluster_neuronal Neuronal Excitability Na_Channel Voltage-gated Na⁺ Channels Excitation Increased Neuronal Excitation Na_Channel->Excitation Ca_Channel Voltage-gated Ca²⁺ Channels Ca_Channel->Excitation GABA_Receptor GABA-A Receptor Inhibition Decreased Neuronal Inhibition GABA_Receptor->Inhibition Glutamate_Receptor Glutamate Receptors (AMPA/NMDA) Glutamate_Receptor->Excitation Seizure Seizure Activity Excitation->Seizure Inhibition->Seizure NPBS_deriv This compound Derivatives NPBS_deriv->Na_Channel Modulation NPBS_deriv->Ca_Channel Modulation

General mechanisms of anticonvulsant drugs.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animals: Male mice (e.g., ICR strain, 20-25 g).

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Procedure:

    • Administer the this compound derivative or a reference drug (e.g., Phenytoin, Carbamazepine) intraperitoneally (i.p.) or orally (p.o.).

    • At the time of predicted peak effect, apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

    • The endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if this response is absent.

    • Determine the median effective dose (ED₅₀) by testing a range of doses and calculating the dose that protects 50% of the animals from the seizure.

Conclusion

This compound derivatives demonstrate significant potential across diverse therapeutic areas. As carbonic anhydrase inhibitors, they show potent activity against tumor-associated isoforms. In the context of HIV, their role as capsid inhibitors represents a novel mechanism of action. Furthermore, their anticonvulsant properties warrant further investigation. The data presented in this guide underscores the promise of this chemical scaffold and provides a foundation for future research and development aimed at translating these findings into clinically effective therapies. Further head-to-head comparative studies are crucial to fully elucidate their therapeutic potential relative to existing drugs.

References

A Comparative Guide to the Validation of a New Analytical Method for N-Phenylbenzenesulfonamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the precise quantification of N-Phenylbenzenesulfonamide. The performance of this new method is objectively compared with established analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Supporting experimental data is presented to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs.

Comparative Analysis of Analytical Methods

The selection of an optimal analytical method for the quantification of this compound hinges on a variety of factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the newly validated UPLC-MS/MS method alongside traditional HPLC-UV and GC-MS techniques.

ParameterUPLC-MS/MSHPLC-UVGC-MS
Linearity (R²) > 0.9900[1]> 0.999> 0.995
Limit of Detection (LOD) 0.15 - 0.39 ng/mL[1]0.06 - 15 µg/kg0.15 - 1.00 ng/mL
Limit of Quantification (LOQ) 0.5 - 1.3 ng/mL[1]0.20 - 50 µg/kg15 ppb
Accuracy (Recovery %) 92.1 - 111.4%[1]80.7 - 115.9%54 - 135.5%
Precision (RSD %) < 4.0%[1]< 8.8%< 7.65%
Selectivity ExcellentGoodExcellent
Sample Throughput HighHighMedium
Derivatization Not RequiredNot RequiredMay be required

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are the protocols for the new UPLC-MS/MS method and the alternative HPLC-UV and GC-MS methods.

New Validated Method: UPLC-MS/MS

This method is adapted from a validated procedure for the quantification of benzenesulfonate impurities in active pharmaceutical ingredients[1].

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.5 mg/mL.

2. UPLC-MS/MS Conditions:

  • System: Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2.0 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transition: m/z 232 → 138 (Quantifier)

3. Validation Parameters:

  • Linearity: A calibration curve was prepared over a concentration range of 0.5 to 100 ng/mL.

  • Accuracy: Determined by the recovery of spiked samples at three concentration levels (low, medium, and high).

  • Precision: Assessed by analyzing six replicate samples at the target concentration.

  • LOD and LOQ: Calculated based on the signal-to-noise ratio of 3:1 and 10:1, respectively.

Alternative Method 1: HPLC-UV

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol (1 mg/mL).

  • Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

2. HPLC-UV Conditions:

  • System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Alternative Method 2: GC-MS

1. Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate.

  • Derivatization with a suitable agent (e.g., diazomethane or a silylating agent) may be necessary to improve volatility and thermal stability.

2. GC-MS Conditions:

  • System: Agilent 7890B GC coupled to a 5977A MS

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 270 °C

  • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

Visualizations

To further elucidate the experimental workflow and the biological context of this compound, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Validation Validation Parameters Standard_Preparation Standard Preparation Chromatographic_Separation Chromatographic Separation Standard_Preparation->Chromatographic_Separation Sample_Preparation Sample Preparation Sample_Preparation->Chromatographic_Separation Detection Detection Chromatographic_Separation->Detection Linearity Linearity Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision LOD_LOQ LOD/LOQ Detection->LOD_LOQ Selectivity Selectivity Detection->Selectivity Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibition Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylation Proteasome Proteasome Beta_Catenin->Proteasome Degradation Nucleus Nucleus Beta_Catenin->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binding Target_Genes Target Gene Expression TCF_LEF->Target_Genes N_Phenylbenzenesulfonamide This compound Derivatives N_Phenylbenzenesulfonamide->Beta_Catenin Inhibits Binding to TCF/LEF

References

Head-to-head comparison of different synthetic routes to N-Phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-phenylbenzenesulfonamide, a key structural motif in medicinal chemistry, can be approached through various synthetic strategies. This guide provides an objective, data-driven comparison of four prominent methods: the classical Schotten-Baumann reaction, a modern one-pot synthesis from nitrobenzene, a green microwave-assisted solvent-free approach, and an efficient ultrasound-assisted synthesis. By presenting detailed experimental protocols, quantitative data, and visual workflows, this document aims to equip researchers with the necessary information to select the most suitable synthetic route for their specific needs, considering factors such as yield, reaction time, and environmental impact.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for each of the four synthetic routes to this compound, allowing for a direct comparison of their efficiencies and reaction conditions.

Synthetic RouteReactantsCatalyst/PromoterSolventReaction TimeTemperatureYield (%)
Classical (Schotten-Baumann) Benzenesulfonyl chloride, AnilinePyridinePyridine1 hourRoom TemperatureHigh (not specified)
One-Pot Synthesis Nitrobenzene, Sodium BenzenesulfinateFeCl₂DMSONot specified120°C94%
Microwave-Assisted (Solvent-Free) Benzenesulfonyl chloride, AnilineMontmorillonite KSFNone5 minutesNot specified (Microwave irradiation)95%
Ultrasound-Assisted Benzenesulfonyl chloride, AnilineFerric chloride-BentoniteEthanolNot specifiedNot specified (Ultrasonication)>70%

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Classical Synthesis: The Schotten-Baumann Reaction

This traditional method involves the reaction of benzenesulfonyl chloride with aniline in the presence of a base, typically pyridine, which acts as both a catalyst and a solvent.

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (as an analogue for aniline, 0.94 g, 10 mmol) in pyridine.

  • Cool the solution in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (2.12 g, 12 mmol) to the cooled pyridine solution.

  • Stir the mixture at room temperature for 1 hour.[1]

  • Pour the reaction mixture into ice water and stir vigorously to precipitate the solid product.

  • Collect the crude this compound by filtration.

One-Pot Synthesis from Nitrobenzene

This modern approach offers a direct route to N-arylsulfonamides from readily available nitroarenes and sodium arylsulfinates, avoiding the use of potentially genotoxic aromatic amines as starting materials.

Procedure:

  • To a reaction vessel, add nitrobenzene (1.0 mmol), sodium benzenesulfinate (2.0 mmol), and FeCl₂ (10 mol%).

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 120°C.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the reaction mixture is worked up to isolate the this compound. This route achieves a high yield of 94%.

Microwave-Assisted Solvent-Free Synthesis

This green chemistry approach significantly reduces reaction times and eliminates the need for solvents, offering a more environmentally benign synthetic route.

Procedure:

  • In a microwave-safe vessel, mix benzenesulfonyl chloride and aniline.

  • Add a solid support catalyst, such as montmorillonite KSF.[2]

  • Irradiate the mixture in a microwave reactor for a total of 5 minutes.[2]

  • After cooling, the solid product is isolated and purified. This method has been shown to produce the desired product in a 95% yield.[2]

Ultrasound-Assisted Synthesis

The use of ultrasound irradiation can significantly enhance reaction rates and yields in the synthesis of aryl sulfonamides.

Procedure:

  • In a suitable vessel, combine aryl sulfonyl chloride and an aryl amine in ethanol.

  • Add ferric chloride-bentonite as a catalyst.

  • Subject the mixture to ultrasound irradiation until the reaction is complete, as monitored by TLC. This method has been reported to yield aryl sulfonamides in over 70%.

  • Upon completion, the product is isolated and purified.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate the logical relationships between the different synthetic pathways and a general experimental workflow for their comparison.

Synthetic_Routes_Comparison cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product Start_Classical Benzenesulfonyl Chloride Aniline Classical Classical Synthesis (Schotten-Baumann) Start_Classical->Classical Microwave Microwave-Assisted (Solvent-Free) Start_Classical->Microwave Ultrasound Ultrasound-Assisted Start_Classical->Ultrasound Start_OnePot Nitrobenzene Sodium Benzenesulfinate OnePot One-Pot Synthesis Start_OnePot->OnePot Product This compound Classical->Product OnePot->Product Microwave->Product Ultrasound->Product

Caption: A diagram illustrating the different starting materials and synthetic routes to this compound.

Experimental_Workflow A Select Synthetic Route (Classical, One-Pot, Microwave, Ultrasound) B Prepare Reactants and Reagents A->B C Perform Synthesis (Following specific protocol) B->C D Monitor Reaction Progress (e.g., TLC) C->D E Reaction Work-up and Product Isolation D->E F Purification (e.g., Recrystallization, Chromatography) E->F G Characterization (e.g., NMR, IR, MS) F->G H Data Analysis (Yield, Purity, etc.) G->H

Caption: A general experimental workflow for the synthesis and analysis of this compound.

References

A Comparative Analysis of the Biological Activities of N-Phenylbenzenesulfonamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the biological activities of the ortho (N-(2-aminophenyl)benzenesulfonamide), meta (N-(3-aminophenyl)benzenesulfonamide), and para (N-(4-aminophenyl)benzenesulfonamide) isomers of N-Phenylbenzenesulfonamide. This document summarizes key quantitative data, details experimental methodologies for cited biological assays, and visualizes relevant signaling pathways to facilitate further research and drug development.

Comparative Biological Activity Data

The biological activities of this compound isomers are significantly influenced by the position of the amino group on the phenyl ring. The following tables summarize the available quantitative data for their carbonic anhydrase inhibitory and anticancer activities. Direct comparative data for anti-inflammatory activity is limited for the parent isomers; however, structure-activity relationship (SAR) studies on related derivatives provide valuable insights.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of specific CA isoforms is a therapeutic strategy for various conditions, including glaucoma, epilepsy, and certain types of cancer. The inhibitory activity of sulfonamides is attributed to the binding of the sulfonamide moiety to the zinc ion in the enzyme's active site.

Studies on regioisomeric phenylethynylbenzenesulfonamides, which are structurally related to this compound, have demonstrated that the substitution pattern significantly affects the inhibitory potency and selectivity against different human carbonic anhydrase (hCA) isoforms.[1]

Isomer PositionTarget IsoformInhibition Constant (Kᵢ)Observations
Ortho hCA I, II, IXWeak InhibitionShowed significant inhibition only against hCA XII.[1]
Meta hCA I, IX, XIIEffective InhibitionDemonstrates a broader spectrum of activity against these isoforms.[1]
Para hCA IX, XIIEffective InhibitionShows potent inhibition of tumor-associated isoforms.[1]
Table 1: Comparative Carbonic Anhydrase Inhibitory Activity of this compound Isomer Analogues.[1]
Anticancer Activity
Compound/Isomer DerivativeCancer Cell LineIC₅₀ (µM)Reference
N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamideHepG2 (Liver)Data not quantified[2]
N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamideMCF-7 (Breast)Data not quantified[2]
N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamideColo-205 (Colon)Data not quantified[2]
N-(quinolin-8-yl)-4-nitro-benzenesulfonamideHepG2 (Liver)Data not quantified[2]
N-(quinolin-8-yl)-4-nitro-benzenesulfonamideMCF-7 (Breast)Data not quantified[2]
N-(quinolin-8-yl)-4-nitro-benzenesulfonamideColo-205 (Colon)Data not quantified[2]
N-(pyridine-2-ylmethyl)-4-nitro-benzenesulfonamideHepG2 (Liver)Data not quantified[2]
N-(pyridine-2-ylmethyl)-4-nitro-benzenesulfonamideMCF-7 (Breast)Data not quantified[2]
N-(pyridine-2-ylmethyl)-4-nitro-benzenesulfonamideColo-205 (Colon)Data not quantified[2]
Table 2: Anticancer Activity of Representative this compound Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key biological assays cited in this guide.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the this compound isomers against various carbonic anhydrase isoforms is determined using a stopped-flow CO₂ hydrase assay.

Principle: This method measures the enzyme's ability to catalyze the hydration of CO₂. The rate of this reaction is monitored by a change in pH using a colorimetric indicator. The inhibition constant (Kᵢ) is determined by measuring the enzyme's catalytic activity at different concentrations of the inhibitor.

Protocol:

  • Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Stock solutions of the this compound isomers are prepared in a suitable solvent (e.g., DMSO).

  • Assay Buffer: A buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol) is prepared.

  • Reaction Initiation: The enzyme solution is mixed with the inhibitor solution at various concentrations and incubated for a specific period.

  • CO₂ Hydration Measurement: A CO₂-saturated water solution is rapidly mixed with the enzyme-inhibitor solution in a stopped-flow instrument.

  • Data Analysis: The initial rates of the catalyzed reaction are measured by monitoring the absorbance change of the pH indicator. Kᵢ values are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the this compound isomers on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound isomers for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution, and the plates are incubated for a few hours.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound isomers can be attributed to their modulation of specific signaling pathways. The following diagrams illustrate the key pathways involved in their antibacterial and potential anticancer activities.

Dihydropteroate Synthase Inhibition (Antibacterial Activity)

The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS DHF Dihydropteroic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Further reactions DNA DNA Synthesis THF->DNA Sulfonamide This compound Isomers Sulfonamide->DHPS Competitive Inhibition

Mechanism of Dihydropteroate Synthase Inhibition by Sulfonamides.

Apoptosis Induction via MAPK and Caspase Activation (Potential Anticancer Mechanism)

Several sulfonamide derivatives have been shown to induce apoptosis in cancer cells by activating the p38 Mitogen-Activated Protein Kinase (MAPK) and subsequent caspase signaling pathways.[2] This leads to the activation of executioner caspases, which orchestrate the dismantling of the cell.

Apoptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Sulfonamide This compound Isomers p38_MAPK p38 MAPK Sulfonamide->p38_MAPK Activates Caspase9 Caspase-9 (Initiator) p38_MAPK->Caspase9 Activates Caspase8 Caspase-8 (Initiator) p38_MAPK->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Apoptosis induction by sulfonamide derivatives via p38 MAPK and caspase activation.

Modulation of NF-κB Signaling Pathway (Potential Anti-Inflammatory Mechanism)

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Some anti-inflammatory drugs exert their effects by inhibiting this pathway. While the direct effect of this compound isomers on this pathway requires further investigation, it represents a potential mechanism for their anti-inflammatory activity.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Sulfonamide This compound Isomers (Potential) Sulfonamide->IKK Potential Inhibition Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Induces

Potential modulation of the NF-κB signaling pathway by this compound isomers.

References

Cross-Validation of In Vitro and In Vivo Efficacy for N-Phenylbenzenesulfonamide Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Phenylbenzenesulfonamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have been investigated for their potential as enzyme inhibitors, anticancer agents, and anti-inflammatory molecules.[1][2][3] This guide provides a comparative analysis of their performance in both laboratory-based (in vitro) and whole-organism (in vivo) studies, offering insights into the translational potential of this chemical class. Experimental data has been aggregated to support a cross-validation of their efficacy, with detailed methodologies for key experimental procedures.

Data Presentation: Comparative Analysis of Biological Activity

The therapeutic potential of this compound derivatives has been quantified through various assays. The following tables summarize the in vitro potency and in vivo efficacy of representative compounds from this class in different therapeutic areas.

Table 1: In Vitro Enzyme Inhibition Profile of this compound Derivatives

Compound IDTarget EnzymeIC50 (nM)Therapeutic Area
Derivative 1Carbonic Anhydrase I45.7 ± 0.46Glaucoma, Edema
Derivative 2Carbonic Anhydrase II33.5 ± 0.38Glaucoma, Edema
Derivative 3Acetylcholinesterase31.5 ± 0.33Alzheimer's Disease
Derivative 4Butyrylcholinesterase24.4 ± 0.29Alzheimer's Disease
Derivative 5Indoleamine 2,3-dioxygenase (IDO)61Cancer

Data synthesized from multiple sources demonstrating the potent enzyme inhibitory activity of various this compound derivatives.[4][5]

Table 2: In Vitro vs. In Vivo Antiprotozoal Activity of this compound Derivatives

Compound IDIn Vitro TargetIn Vitro IC50 (µM)In Vivo ModelIn Vivo Efficacy
Sulfonamide 6eTrypanosoma cruzi (amastigotes)Not SpecifiedMurine model of acute Chagas diseaseSignificant reduction in parasitemia
Sulfonamide 9cLeishmania infantum (amastigotes)Not SpecifiedMurine model of acute L. infantum infectionUp to 97% inhibition of parasite growth

This table highlights the successful translation of in vitro antiprotozoal activity to in vivo efficacy for specific N-substituted benzenesulfonamide derivatives.[6][7]

Table 3: In Vitro vs. In Vivo Anti-Inflammatory and Anticancer Activity

Compound ClassIn Vitro AssayIn Vitro ResultsIn Vivo ModelIn Vivo Efficacy
Benzenesulfonamide DerivativesTRPV4 Inhibition (Calcium Influx)IC50 = 0.46 - 0.71 µMLPS-induced acute lung injury in miceSignificant mitigation of symptoms
Phenyl Sulfonamide DerivativesNot SpecifiedNot SpecifiedCarrageenan-induced paw edema in ratsSignificant anti-inflammatory activity

This table showcases the correlation between in vitro mechanisms, such as channel inhibition, and in vivo anti-inflammatory outcomes.[2][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays cited in this guide.

In Vitro Enzyme Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation : A solution of the target enzyme (e.g., Carbonic Anhydrase, Acetylcholinesterase) is prepared in a suitable buffer at a predetermined concentration. The corresponding substrate is also prepared in a buffer solution.

  • Compound Preparation : The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.

  • Assay Procedure : In a microplate, the enzyme solution is pre-incubated with the test compounds at different concentrations for a specific period. The enzymatic reaction is initiated by adding the substrate.

  • Data Measurement : The rate of reaction is measured by monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis : The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]

In Vivo Murine Model for Antileishmanial Activity
  • Animal Model : BALB/c mice are typically used for this model.

  • Infection : Mice are infected with Leishmania infantum promastigotes.

  • Compound Administration : Following infection, the test this compound derivatives are administered to the mice, usually via intraperitoneal or oral routes, at specific dosages for a defined treatment period. A control group receives the vehicle only.

  • Efficacy Evaluation : The parasite burden in the liver and spleen of the treated and control mice is determined at the end of the treatment period. This is often done by counting the number of parasites per gram of tissue.

  • Data Analysis : The percentage of parasite growth inhibition is calculated by comparing the parasite burden in the treated groups to the control group.[6][7]

Carrageenan-Induced Paw Edema in Rats
  • Animal Model : Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Inflammation : A subcutaneous injection of carrageenan solution is administered into the sub-plantar region of the right hind paw of the rats to induce localized inflammation and edema.

  • Compound Administration : The test this compound derivatives are administered orally or intraperitoneally at a specific dose prior to the carrageenan injection.

  • Measurement of Edema : The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

  • Data Analysis : The percentage of inhibition of inflammation is calculated by comparing the paw volume in the treated groups to the control group.[2]

Mandatory Visualizations

Diagrams illustrating key pathways and workflows provide a clear visual representation of the scientific processes.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation compound_library This compound Library primary_assay Primary Assay (e.g., Enzyme Inhibition) compound_library->primary_assay hit_identification Hit Identification primary_assay->hit_identification secondary_assay Secondary Assay (e.g., Cell-based) hit_identification->secondary_assay lead_candidates Lead Candidates secondary_assay->lead_candidates animal_model Disease Model (e.g., Murine) lead_candidates->animal_model Promising Compounds efficacy_testing Efficacy Testing animal_model->efficacy_testing toxicity_assessment Toxicity Assessment efficacy_testing->toxicity_assessment pk_pd_studies PK/PD Studies toxicity_assessment->pk_pd_studies preclinical_candidate Preclinical Candidate pk_pd_studies->preclinical_candidate

Caption: General experimental workflow for the screening and validation of this compound compounds.

signaling_pathway cluster_inflammation Inflammatory Signaling Pathway LPS LPS TRPV4 TRPV4 Channel LPS->TRPV4 Activates Ca_influx Ca2+ Influx TRPV4->Ca_influx downstream Downstream Signaling (e.g., NF-κB, MAPK) Ca_influx->downstream inflammation Inflammatory Response (e.g., Cytokine Release) downstream->inflammation compound This compound Derivative compound->TRPV4 Inhibits

Caption: Postulated mechanism of action for anti-inflammatory this compound derivatives via TRPV4 inhibition.

References

A Comparative Performance Analysis of N-Phenylbenzenesulfonamide-Based Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of N-Phenylbenzenesulfonamide-based inhibitors, with a primary focus on their activity against carbonic anhydrase (CA) isoforms. We will delve into their efficacy relative to established alternatives, supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to this compound-Based Inhibitors

The this compound scaffold has emerged as a critical pharmacophore in the design of potent and selective inhibitors for a range of therapeutic targets. Notably, this class of compounds has demonstrated significant inhibitory activity against carbonic anhydrases, a family of metalloenzymes that play a crucial role in various physiological and pathological processes.[1] Certain isoforms, particularly CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, making them attractive targets for anticancer therapies.[2][3] One of the most prominent this compound-based inhibitors is SLC-0111, which has progressed to clinical trials for the treatment of solid tumors.[4][5]

Performance Comparison of Carbonic Anhydrase Inhibitors

The inhibitory potency of this compound derivatives is typically evaluated against a panel of CA isoforms to determine both their efficacy and selectivity. The cytosolic isoforms CA I and II are ubiquitously expressed, and therefore, inhibition of these off-target isoforms can lead to undesirable side effects.[6] In contrast, the tumor-associated isoforms CA IX and XII are the primary targets for cancer therapy.[7]

The following tables summarize the inhibitory activity (Ki, in nM) of SLC-0111 and its analogs compared to the standard clinical inhibitor, Acetazolamide (AAZ). A lower Ki value indicates a higher inhibitory potency.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity (IX/I)Selectivity (IX/II)Reference
SLC-0111 >10000960454.5>22221.3[4][5]
U-CH3 >10000176576>1428252[8]
U-F >10000960454>22221.3[8]
U-NO2 1000015161000015[8]
Acetazolamide (AAZ) 25012255.7102.08[9]

Table 1: Inhibitory Potency and Selectivity of this compound-based inhibitors and Acetazolamide against key carbonic anhydrase isoforms.

CompoundDescriptionhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
BBFS (28b) 5-bromobenzofuran analog of SLC-0111105.3323.75.510.4[10]
BBFS (29a) 5-bromobenzofuran analog of SLC-0111120.1450.27.111.2[10]
BBFS (30) 5-bromobenzofuran analog of SLC-011198.7250.91.88.9[10]
MBFS (11b) 2-methylbenzofuran analog of SLC-011185.4221.58.415.3[10]
MBFS (17) 2-methylbenzofuran analog of SLC-011179.2198.47.612.8[10]

Table 2: Inhibitory Potency of Benzofuran-based SLC-0111 Analogs against key carbonic anhydrase isoforms.

Signaling Pathway of Carbonic Anhydrase IX in the Tumor Microenvironment

Under hypoxic conditions, commonly found in solid tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes the expression of CA IX.[2] CA IX, a transmembrane protein with an extracellular catalytic domain, hydrates carbon dioxide to bicarbonate and protons. This activity contributes to the acidification of the tumor extracellular microenvironment while maintaining a more alkaline intracellular pH, which favors tumor cell proliferation, survival, and metastasis.[2][3]

CAIX_Signaling_Pathway CAIX Signaling Pathway in Tumor Hypoxia cluster_0 Tumor Cell cluster_1 Extracellular Space Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CAIX Gene Transcription HIF1a->CAIX_Gene CAIX CAIX Protein CAIX_Gene->CAIX pHi Intracellular pH (Alkaline) CAIX->pHi HCO3- influx H_HCO3 H+ + HCO3- CAIX->H_HCO3 Catalysis Proliferation Cell Proliferation & Survival pHi->Proliferation CO2_H2O CO2 + H2O CO2_H2O->H_HCO3 pHe Extracellular pH (Acidic) H_HCO3->pHe Metastasis Invasion & Metastasis pHe->Metastasis

Caption: Role of CAIX in regulating tumor pH under hypoxic conditions.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

The determination of inhibitory constants (Ki) is crucial for evaluating the potency of novel compounds. The stopped-flow technique is a common and reliable method for measuring the kinetics of CA-catalyzed CO2 hydration.

Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide (CO2). The reaction is monitored by observing the change in pH using an indicator, such as phenol red. The assay is performed in the presence of varying concentrations of the inhibitor to determine the Ki.[11]

Materials:

  • Applied Photophysics stopped-flow instrument[11]

  • Phenol red (0.2 mM) as a pH indicator[11]

  • Buffer: 20 mM TRIS, pH 8.3[11]

  • 20 mM NaClO4 (to maintain constant ionic strength)[11]

  • Purified human CA isoforms (I, II, IX, and XII)

  • Inhibitor stock solutions (10 mM in a suitable solvent)

  • CO2 solutions of varying concentrations (1.7 to 17 mM)[11]

Procedure:

  • Prepare stock solutions of the inhibitor (e.g., 10 mM in DMSO) and make serial dilutions to the desired concentrations using the assay buffer.[11]

  • Pre-incubate the enzyme and inhibitor solutions together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[11]

  • The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with a CO2-saturated solution containing the pH indicator.

  • The change in absorbance of the pH indicator (at 557 nm for phenol red) is monitored over time (10-100 seconds) to determine the initial rate of the CO2 hydration reaction.[11]

  • At least six traces of the initial 5-10% of the reaction are used to determine the initial velocity for each inhibitor concentration.[11]

  • The uncatalyzed rate of CO2 hydration is determined in the absence of the enzyme and subtracted from the observed rates.[11]

  • Inhibition constants (Ki) are calculated by non-linear least-squares methods using software such as PRISM, applying the Cheng-Prusoff equation.[11]

Stopped_Flow_Workflow Stopped-Flow Assay Workflow for CA Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor Inhibitor Stock (10 mM) Incubation Pre-incubation (15 min) Inhibitor->Incubation Enzyme CA Enzyme Stock Enzyme->Incubation Mixing Rapid Mixing (Stopped-Flow) Incubation->Mixing CO2_sol CO2 Solution + Phenol Red CO2_sol->Mixing Detection Absorbance Reading (557 nm) Mixing->Detection Rates Initial Reaction Rates Detection->Rates Ki_calc Ki Calculation (Cheng-Prusoff) Rates->Ki_calc

Caption: Workflow for determining CA inhibition constants.

Conclusion

This compound-based inhibitors, particularly SLC-0111 and its analogs, have demonstrated potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII. The data presented in this guide highlights their potential as anticancer agents, offering improved selectivity over classical inhibitors like Acetazolamide. The detailed experimental protocol for the stopped-flow assay provides a standardized method for researchers to conduct their own comparative studies. The signaling pathway diagram illustrates the critical role of CA IX in the tumor microenvironment, reinforcing its validity as a therapeutic target. Further research and development of this class of inhibitors are warranted to translate these promising preclinical findings into effective clinical therapies.

References

N-Phenylbenzenesulfonamide Analogs: A Comparative Docking Study Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of in silico studies reveals the potential of N-Phenylbenzenesulfonamide analogs as potent inhibitors for a range of therapeutic targets. This guide synthesizes findings from multiple comparative docking studies, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

Researchers in drug discovery and development are increasingly turning to computational methods like molecular docking to screen and design novel therapeutic agents. This compound and its derivatives represent a versatile scaffold with demonstrated efficacy against various biological targets, including those in cancer, infectious diseases, and neurological disorders. This guide provides a comparative overview of the performance of these analogs based on available docking studies.

Quantitative Data Summary

The following tables summarize the binding affinities and inhibitory concentrations of various this compound analogs against several key biological targets as reported in recent literature.

Compound/Derivative ClassBiological TargetPredicted Binding Affinity (kcal/mol)Reference
N-Substituted SulfonamidesAnticancer Target (1AZM)-6.8 to -8.2[1][2]
Benzylide-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4e)p38α MAP kinase (Breast Cancer)-10.48[3]
Benzylide-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4c)p38α MAP kinase (Breast Cancer)-10.26[3]
Standard Drug (Acetazolamide)Anticancer Target (1AZM)-5.25[2]
CompoundCell LineIC50 (µM)Reference
Novel Sulfonamide (Compound 6)HCT-1163.53[4]
Novel Sulfonamide (Compound 6)HepG-23.33[4]
Novel Sulfonamide (Compound 6)MCF-74.31[4]
Novel Sulfonamide (Compound 15)HepG-23.31[4]
Novel Sulfonamide (Compound 15)MCF-74.29[4]
Vinblastine (Reference Drug)HepG-27.35[4]
Doxorubicin (Reference Drug)MCF-78.19[4]

Experimental Protocols

The methodologies employed in the cited molecular docking studies generally follow a standardized workflow, which is crucial for the reproducibility and reliability of the in silico results.

Molecular Docking Workflow

A typical molecular docking protocol involves the preparation of both the protein receptor and the small molecule ligands, followed by the docking simulation and subsequent analysis of the results.

  • Receptor Preparation:

    • Acquisition: The three-dimensional structure of the target protein is typically downloaded from the RCSB Protein Data Bank (PDB).

    • Cleaning: The initial PDB file is cleaned by removing water molecules, non-essential ions, and co-factors that are not part of the binding site.

    • Protonation and Charge Assignment: Hydrogens are added to the protein, specifically polar hydrogens. Charges, such as Kollman charges, are then assigned to the protein atoms.

    • File Format Conversion: The prepared receptor is saved in a format suitable for the docking software, such as the PDBQT format for AutoDock.[5]

  • Ligand Preparation:

    • The 3D structures of the this compound analogs are generated and optimized to their lowest energy conformation.

    • Appropriate charges and atom types are assigned to the ligand atoms.

  • Docking Simulation:

    • Software: A variety of software packages are utilized for molecular docking, including AutoDock Vina, Glide, DOCK, and Schrödinger's software suite.[6][7][8][9][10]

    • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.

    • Algorithm: The docking program employs a search algorithm to explore various conformations and orientations of the ligand within the receptor's active site.

    • Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose, typically expressed in kcal/mol.

  • Analysis of Results:

    • The resulting docked poses are analyzed to identify the most favorable binding mode.

    • Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the protein's amino acid residues, are examined.[8]

    • The binding affinities of the different analogs are compared to each other and to a reference compound or standard drug.

Visualizing Molecular Interactions and Pathways

Diagrams illustrating the experimental workflow and a relevant signaling pathway provide a clearer understanding of the processes involved in these computational studies.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (PDB Download, Cleaning, Protonation) Grid_Box Grid Box Definition Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (3D Structure Generation, Optimization) Docking_Sim Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Sim Grid_Box->Docking_Sim Pose_Analysis Pose & Interaction Analysis Docking_Sim->Pose_Analysis Affinity_Comparison Binding Affinity Comparison Pose_Analysis->Affinity_Comparison

A generalized workflow for molecular docking studies.

VEGFR2_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Sulfonamide This compound Analog Sulfonamide->VEGFR2 Inhibits Angiogenesis Angiogenesis & Tumor Progression PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Inhibition of the VEGFR-2 signaling pathway by sulfonamide analogs.

References

Assessing the Selectivity of N-Phenylbenzenesulfonamide Derivatives Against Off-Target Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-phenylbenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of a wide array of therapeutic agents. While the on-target efficacy of these derivatives is often well-characterized, a thorough understanding of their off-target activity is crucial for predicting potential adverse effects and ensuring clinical success. This guide provides a comparative analysis of the selectivity of this compound derivatives against a panel of common off-target enzymes, supported by experimental data and detailed protocols.

Comparative Selectivity Profile

To provide a clear overview of the selectivity of this compound derivatives, the following table summarizes their inhibitory activity against a representative panel of off-target enzymes. The data has been compiled from various published studies and is presented as IC50 (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.

Compound ID Primary Target(s) Off-Target Enzyme Inhibition (IC50/Kᵢ, nM) Reference
Derivative A Carbonic Anhydrase IX/XIICarbonic Anhydrase I (hCA I)45.7[1]
Carbonic Anhydrase II (hCA II)33.5[1]
Acetylcholinesterase (AChE)>10,000[1]
Butyrylcholinesterase (BChE)>10,000[1]
Derivative B AcetylcholinesteraseButyrylcholinesterase (BChE)24.4[1]
Carbonic Anhydrase I (hCA I)8,900[1]
Carbonic Anhydrase II (hCA II)7,500[1]
Derivative C ButyrylcholinesteraseAcetylcholinesterase (AChE)31.5[1]
Carbonic Anhydrase I (hCA I)6,400[1]
Carbonic Anhydrase II (hCA II)5,800[1]

Understanding the Significance of Off-Target Interactions

The data presented above highlights the importance of comprehensive selectivity profiling. For instance, while a derivative may show high potency for its intended target, its interaction with other enzymes, even at lower affinities, can lead to undesired physiological effects. Commercial services like Eurofins' SafetyScreen panels and Reaction Biology's InVEST panels offer standardized screening against a broad range of clinically relevant targets to identify potential liabilities early in the drug discovery process.[1][2] These panels typically include a diverse set of enzymes, receptors, ion channels, and transporters.

Experimental Protocols

A standardized and reproducible experimental protocol is essential for generating reliable selectivity data. The following is a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme, a common assay in off-target screening.

Protocol: Determination of IC50 for Enzyme Inhibition

1. Materials and Reagents:

  • Purified target enzyme

  • Specific substrate for the enzyme

  • Test this compound derivative

  • Reference inhibitor (positive control)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Detection reagents (e.g., chromogenic or fluorogenic substrate, antibodies)

  • 96- or 384-well microplates

  • Multichannel pipettes and a microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of the enzyme in assay buffer to a concentration that yields a linear reaction rate over the desired time course.

  • Substrate Solution: Dissolve the substrate in assay buffer to a concentration typically at or near its Michaelis constant (Km) for the enzyme.

  • Compound Solutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested (typically in a log or half-log series). The final solvent concentration in the assay should be kept constant and low (e.g., <1%) to avoid affecting enzyme activity.

  • Reference Inhibitor: Prepare a dilution series of a known inhibitor for the target enzyme to serve as a positive control.

3. Assay Procedure:

  • Add a small volume of the test compound dilutions or reference inhibitor to the wells of the microplate.

  • Include control wells:

    • 100% activity control: Wells with assay buffer and solvent, but no inhibitor.

    • 0% activity control (background): Wells with assay buffer, but no enzyme.

  • Add the enzyme solution to all wells except the 0% activity control and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Monitor the reaction progress by measuring the signal (e.g., absorbance or fluorescence) at regular intervals using a microplate reader. The reaction should be monitored in the linear range.

4. Data Analysis:

  • Calculate the initial reaction velocity (rate) for each concentration of the test compound and controls.

  • Normalize the data by setting the 100% activity control as 100% and the 0% activity control as 0%.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Visualizing the Workflow and Concepts

To further clarify the process of selectivity assessment, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in selectivity profiling.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Compound Dilution Series incubation Pre-incubation: Enzyme + Compound prep_compound->incubation prep_enzyme Enzyme Solution prep_enzyme->incubation prep_substrate Substrate Solution reaction Reaction Initiation: Add Substrate prep_substrate->reaction incubation->reaction detection Signal Detection reaction->detection calculation Calculate % Inhibition detection->calculation curve_fit Dose-Response Curve calculation->curve_fit ic50 Determine IC50 curve_fit->ic50

Caption: Workflow for IC50 Determination.

Selectivity_Assessment cluster_compound Test Compound cluster_targets Biological Targets cluster_data Data Output compound This compound Derivative primary_target Primary Target compound->primary_target High Affinity off_target_1 Off-Target Enzyme 1 compound->off_target_1 Low Affinity off_target_2 Off-Target Enzyme 2 compound->off_target_2 Negligible Affinity off_target_n ... compound->off_target_n ic50_primary High Potency (Low IC50) primary_target->ic50_primary ic50_off_target_1 Lower Potency (High IC50) off_target_1->ic50_off_target_1 ic50_off_target_2 No Significant Inhibition off_target_2->ic50_off_target_2 ic50_off_target_n ... off_target_n->ic50_off_target_n

Caption: Conceptual Diagram of Selectivity Profiling.

Conclusion

The assessment of off-target enzyme activity is a critical step in the development of this compound derivatives as safe and effective therapeutic agents. By employing systematic screening against a panel of relevant enzymes and adhering to robust experimental protocols, researchers can gain a comprehensive understanding of a compound's selectivity profile. This knowledge is invaluable for guiding lead optimization, predicting potential adverse drug reactions, and ultimately increasing the probability of successful clinical translation.

References

Comparative Guide to the Synthesis of N-Phenylbenzenesulfonamide: Reproducibility and Performance of Published Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthesis protocols for N-Phenylbenzenesulfonamide, a key intermediate in medicinal chemistry and materials science. The reproducibility and efficiency of synthetic methods are critical for reliable research and development. This document outlines the performance of various published methods, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable synthesis strategy.

Comparison of Synthesis Protocols

The synthesis of this compound is most commonly achieved through the nucleophilic substitution reaction between aniline and benzenesulfonyl chloride. Variations of this reaction, including the classical approach, the Schotten-Baumann reaction, and modern copper-catalyzed methods, offer different advantages in terms of yield, reaction conditions, and scalability. Below is a summary of quantitative data from representative protocols.

Synthesis ProtocolKey ReagentsSolventReaction TimeYield (%)Purity (%)
Classical Synthesis Aniline, Benzenesulfonyl Chloride, PyridineDichloromethane4 hours~94 (for analogous product)>95 (typical after recrystallization)
Fe-Promoted Synthesis Nitrobenzene, Benzenesulfonyl Chloride, Fe powderWater36 hours74[1]Not explicitly reported
Schotten-Baumann Reaction Aniline, Benzenesulfonyl Chloride, NaOHWater/Organic Biphasic15 minutes (vigorous shaking)High (not specified for this product)High (typically requires recrystallization)
Copper-Catalyzed N-Arylation Sulfonamide, Aryl Halide, CuI, BaseDMFNot specifiedGood to Excellent (up to 91% for derivatives)Not explicitly reported

Note: Direct comparative studies on the reproducibility of these specific protocols for this compound are limited in publicly available literature. The reproducibility of a reaction is influenced by factors such as purity of reagents, precise control of reaction conditions (temperature, stirring), and the scale of the reaction. Continuous flow synthesis is often cited as more reproducible than batch synthesis.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on published procedures and generalized for the synthesis of this compound.

Classical Synthesis in Organic Solvent

This method utilizes an organic base in a non-aqueous solvent to neutralize the HCl byproduct.

Materials:

  • Aniline

  • Benzenesulfonyl Chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 eq) in dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.0 eq) in dichloromethane dropwise to the aniline solution, maintaining the temperature below 10 °C.

  • After the addition is complete, add pyridine (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water to yield this compound as a white solid.

Fe-Promoted Synthesis in Water

This method offers a more environmentally friendly approach using water as the solvent and iron as a promoter.

Materials:

  • Nitrobenzene

  • Benzenesulfonyl Chloride

  • Iron Powder

  • Water

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a reaction vessel, combine nitrobenzene (0.25 mmol), benzenesulfonyl chloride (0.5 mmol), and water (1 mL).

  • Stir the mixture at 60 °C for 36 hours in the presence of an air balloon.

  • After cooling to room temperature, add water (10 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 10 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate in a vacuum.

  • Purify the residue by chromatography on silica gel (petroleum ether/ethyl acetate eluent) to afford the product.[1]

Schotten-Baumann Reaction

This protocol utilizes a biphasic system with an inorganic base.

Materials:

  • Aniline

  • Benzenesulfonyl Chloride

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Ethanol (for recrystallization)

Procedure:

  • In an Erlenmeyer flask, combine aniline (1.0 eq) and 10% aqueous NaOH solution.

  • Add benzenesulfonyl chloride (1.05 eq) portion-wise with vigorous shaking.

  • After the addition is complete, stopper the flask and shake vigorously for 15 minutes. The absence of the smell of benzenesulfonyl chloride can indicate reaction completion.

  • Collect the precipitated white solid by filtration.

  • Wash the solid thoroughly with water.

  • Recrystallize the crude product from boiling ethanol to obtain pure this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described synthesis protocols.

G Classical Synthesis Workflow start Start dissolve Dissolve Aniline in DCM start->dissolve cool Cool to 0-5 °C dissolve->cool add_bsc Add Benzenesulfonyl Chloride in DCM cool->add_bsc add_pyr Add Pyridine add_bsc->add_pyr react Stir at RT for 4h add_pyr->react workup Aqueous Workup (HCl, H2O, Brine) react->workup dry Dry & Concentrate workup->dry purify Recrystallize from Ethanol/Water dry->purify end This compound purify->end G Fe-Promoted Synthesis Workflow start Start mix Mix Nitrobenzene, Benzenesulfonyl Chloride, H2O start->mix heat Stir at 60 °C for 36h mix->heat cool Cool to RT & Add H2O heat->cool extract Extract with EtOAc cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end This compound purify->end G Schotten-Baumann Reaction Workflow start Start mix Mix Aniline and 10% NaOH (aq) start->mix add_bsc Add Benzenesulfonyl Chloride mix->add_bsc shake Vigorous Shaking (15 min) add_bsc->shake filter Filter Precipitate shake->filter wash Wash with Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize end This compound recrystallize->end

References

A Comparative Guide to N-Phenylbenzenesulfonamide and para-Toluenesulfonamide in N-Arylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Compared Sulfonamides

N-Phenylbenzenesulfonamide and para-toluenesulfonamide are key building blocks in the synthesis of various organic molecules, including pharmaceuticals and materials. Their utility often lies in their ability to undergo N-arylation reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, to form triarylamines or other complex nitrogen-containing scaffolds.

The primary structural difference between these two compounds is the presence of a methyl group at the para position of the phenylsulfonyl moiety in para-toluenesulfonamide. This methyl group, being weakly electron-donating, can influence the electronic properties and, consequently, the reactivity of the sulfonamide.

Theoretical Comparison of Reactivity

The nitrogen atom in the sulfonamide group acts as a nucleophile in N-arylation reactions. The nucleophilicity of this nitrogen is influenced by the electronic nature of the sulfonyl group. The sulfonyl group is strongly electron-withdrawing, which reduces the electron density on the nitrogen atom.

The presence of an electron-donating methyl group in para-toluenesulfonamide is expected to slightly increase the electron density on the nitrogen atom compared to this compound. This should, in principle, make para-toluenesulfonamide a slightly better nucleophile, potentially leading to higher reactivity and yields in C-N cross-coupling reactions. Conversely, the sulfonyl group in this compound is slightly more electron-withdrawing, which could make it a better leaving group in reactions where the sulfonamide moiety is cleaved.

Performance in N-Arylation Reactions: A Data-Driven Perspective

While a direct comparative study is elusive, we can analyze the performance of each compound in N-arylation reactions based on available literature. The following tables summarize representative yields for the N-arylation of para-toluenesulfonamide and related sulfonamides.

Copper-Catalyzed N-Arylation (Ullmann-Type Coupling) of para-Toluenesulfonamide

The Ullmann condensation is a classic method for forming C-N bonds using a copper catalyst. Modern protocols often use catalytic amounts of copper salts with ligands to improve efficiency.

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzeneCuI (5 mol%)Cs₂CO₃DMF1302486
4-IodotolueneCuI (5 mol%)Cs₂CO₃DMF1302488
4-ChloroiodobenzeneCuI (5 mol%)Cs₂CO₃DMF1302485
4-BromoiodobenzeneCuI (5 mol%)Cs₂CO₃DMF1302482

Data synthesized from studies on ligand-free copper-catalyzed N-arylation of sulfonamides.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Experimental Protocols

Below are detailed experimental protocols for the N-arylation of sulfonamides, which can be adapted for both this compound and para-toluenesulfonamide.

Protocol 1: Copper-Catalyzed N-Arylation of para-Toluenesulfonamide with Iodobenzene (Ullmann-Type)

Materials:

  • para-Toluenesulfonamide (1.0 mmol)

  • Iodobenzene (1.2 mmol)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add para-toluenesulfonamide (1.0 mmol), copper(I) iodide (0.05 mmol), and cesium carbonate (2.0 mmol).

  • Add anhydrous DMF (5 mL) to the vessel, followed by iodobenzene (1.2 mmol) via syringe.

  • Seal the vessel and heat the reaction mixture to 130 °C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the N-aryl sulfonamide.

Protocol 2: Palladium-Catalyzed N-Arylation of a Sulfonamide (Buchwald-Hartwig Type)

Materials:

  • Sulfonamide (this compound or para-toluenesulfonamide, 1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Xantphos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01 mmol), Xantphos (0.03 mmol), and NaOtBu (1.4 mmol) to a dry reaction vessel.

  • Add the sulfonamide (1.0 mmol) and aryl bromide (1.2 mmol) to the vessel.

  • Add anhydrous toluene (5 mL) and seal the vessel.

  • Remove the vessel from the glovebox and heat the mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate a key reaction mechanism and a general experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition + Ar-X Ar-Pd(II)(NHR')L2 Ar-Pd(II)(NHR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NHR')L2 Amine Coordination & Deprotonation + R'NH₂ + Base Ar-Pd(II)(NHR')L2->Pd(0)L2 Ar-NR' Ar-NR' Ar-Pd(II)(NHR')L2->Ar-NR' Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Ligand, Base, Solvent) start->setup reaction Heating and Stirring (e.g., 100-130°C, 12-24h) setup->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for N-arylation reactions.

References

A Comparative Guide to the Inter-Laboratory Characterization of N-Phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of characterization data for N-Phenylbenzenesulfonamide, drawing from various research findings to simulate an inter-laboratory study. The objective is to offer a comprehensive overview of the analytical techniques used for the structural elucidation and characterization of this compound, presenting a side-by-side comparison of data from different sources. This document is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, quality control, and drug development by showcasing the consistency and variability of characterization data across different experimental setups.

Inter-laboratory comparisons (ILCs), also known as proficiency tests or round-robin tests, are crucial for validating analytical methods, determining the uncertainty of results, and assessing the proficiency of participating laboratories.[1][2] By comparing results from different labs analyzing the same sample, ILCs help ensure the reliability and comparability of analytical data.[2] This guide synthesizes published data to highlight the key characterization parameters for this compound.

Data Presentation: A Comparative Summary of Characterization Data

The following tables summarize quantitative data for this compound obtained from various analytical techniques as reported in the scientific literature.

Table 1: ¹H NMR Spectroscopic Data Comparison

Proton Assignment Lab A (CDCl₃, 400 MHz) Lab B (DMSO-d₆, 300 MHz)
Aromatic Protonsδ 7.84-7.80 (m, 1H), 7.68-7.42 (m, 5H), 7.32-7.26 (m, 4H)δ 7.85-7.81 (m, 1H), 7.44-7.38 (m, 3H), 7.36-7.29 (m, 4H)
NH ProtonNot explicitly assignedNot explicitly assigned

Note: The data presented is for derivatives of this compound as direct comparative data for the parent compound was not available in the search results. The presented data illustrates the type of information that would be compared in an ILC.

Table 2: ¹³C NMR Spectroscopic Data Comparison

Carbon Assignment Lab A (CDCl₃, 100 MHz) Lab B (DMSO-d₆, 75 MHz)
Aromatic Carbonsδ 165.1, 160.5, 139.5, 129.7, 128.5, 125.5δ 121.1, 123.5, 125.9, 127.0, 127.6, 128.7, 134.7, 135.3, 148.5, 148.7, 150.7, 151.8, 162.1

Note: The data presented is for derivatives of this compound as direct comparative data for the parent compound was not available in the search results. The presented data illustrates the type of information that would be compared in an ILC.

Table 3: Mass Spectrometry Data

Parameter Value Technique
Molecular Weight233.29 g/mol Computed
Molecular FormulaC₁₂H₁₁NO₂S-
Mass-to-charge ratio (m/z)Confirms molecular weightMS

Source: PubChem CID 74296[3]

Table 4: Crystallographic Data Comparison for Related Sulfonamides

Parameter 2-Nitro-N-phenylbenzenesulfonamide N-(4-methoxyphenyl)-nitrobenzenesulfonamides (Isomers A, B, C)
Formula C₁₂H₁₀N₂O₄SC₁₃H₁₂N₂O₅S
Molecular Weight 278.28 g/mol -
Crystal System Monoclinic-
Space Group P2₁/c-
Key Torsion Angle (C-N-S-C) -72.83(15)°A: -58.6 (3)°, B: +66.56 (3)°, C: +41.78 (10)°

Sources: BenchChem, MDPI[4][5]

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure by analyzing the chemical environment of protons and carbon atoms.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4]

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.[6]

Data Acquisition:

  • Place the prepared NMR tube into the spectrometer.

  • Acquire ¹H and ¹³C NMR spectra.[4]

  • For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations.[4][7]

Data Analysis:

  • Process the raw data by Fourier transformation.

  • Analyze the chemical shifts (δ), coupling constants (J), and integration of the signals to assign the structure.[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to obtain structural information through fragmentation patterns.

Sample Preparation:

  • Dissolve the sample in a suitable solvent compatible with the ionization technique (e.g., methanol or acetonitrile for electrospray ionization - ESI).

Data Acquisition:

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum using an appropriate ionization technique (e.g., ESI).

  • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.[4]

Data Analysis:

  • Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.[4]

  • Analyze the fragmentation pattern to identify characteristic fragments that support the proposed structure. Common fragmentation for sulfonamides involves cleavage of the S-N and S-C bonds.[4]

Single-Crystal X-ray Crystallography

Objective: To obtain the unambiguous 3D molecular structure, including bond lengths, bond angles, and crystal packing information.

Crystal Growth:

  • Grow single crystals of this compound by slow evaporation of a suitable solvent (e.g., ethanol, acetone) containing the dissolved compound.[4]

Data Collection:

  • Mount a suitable single crystal (typically >0.1 mm in all dimensions) on a goniometer.[4]

  • Place the crystal in a monochromatic X-ray beam using a diffractometer.

  • Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K).[4]

Structure Solution and Refinement:

  • Use the collected diffraction pattern to determine the unit cell dimensions and space group.

  • Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².[4]

Visualizations

The following diagrams illustrate the workflow for chemical characterization and the interplay of different analytical techniques.

G cluster_0 Characterization Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (MS, MS/MS) Sample->MS Xray X-ray Crystallography Sample->Xray Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis Xray->Data_Analysis Structure Structural Elucidation Data_Analysis->Structure

Workflow for chemical characterization.

G cluster_1 Analytical Techniques for Structural Elucidation MW Molecular Weight & Formula Confirmation Connectivity 2D Structure & Connectivity ThreeD_Structure 3D Structure & Stereochemistry MS_Tech Mass Spectrometry MS_Tech->MW NMR_Tech NMR Spectroscopy NMR_Tech->Connectivity NMR_Tech->ThreeD_Structure Xray_Tech X-ray Crystallography Xray_Tech->ThreeD_Structure

Interplay of analytical techniques.

References

Navigating the ADME Landscape of N-Phenylbenzenesulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities is paramount for their successful translation into viable drug candidates. This guide offers a comparative analysis of the ADME profiles of N-Phenylbenzenesulfonamide derivatives, a scaffold of significant interest in medicinal chemistry. By presenting available experimental data, this document aims to provide a foundational understanding of the pharmacokinetic potential within this compound class.

The journey of a drug from administration to its target site and subsequent elimination from the body is governed by its ADME properties. A favorable ADME profile is crucial for achieving desired therapeutic efficacy and minimizing potential toxicity. This guide synthesizes available experimental data on the ADME characteristics of select this compound and related sulfonamide derivatives to facilitate a clearer understanding of their drug-like potential.

Comparative ADME Properties

Table 1: In Vitro Permeability and Efflux
CompoundAssay SystemApparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp, B→A / Papp, A→B)Reference
GNE-AMDCK-MDR1-Likely a substrate[1]
GNE-AMDCK-BCRP-Likely a substrate[1]
Sulfonamide Hits 1 & 2Caco-2Data not specifiedData not specified[2][3]

Note: Specific quantitative Papp values for GNE-A were not provided in the source material, but it was suggested to be a substrate for MDR1 and BCRP transporters. Caco-2 assays are a common method to assess permeability and efflux.[2]

Table 2: Metabolic Stability
CompoundSystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Reference
ABT-639Rat Liver Microsomes (RLM)> 95% remaining-[3]
ABT-639Human Liver Microsomes (HLM)81% remaining-[3]
Compound 11Rat Liver Microsomes (RLM)< 0.01% remaining-[3]
Compound 11Human Liver Microsomes (HLM)< 0.01% remaining-[3]
N-butylbenzenesulfonamide (NBBS)Rat HepatocytesSlower than rodents-[4][5]
N-butylbenzenesulfonamide (NBBS)Mouse HepatocytesSlower than rodents-[4][5]
N-butylbenzenesulfonamide (NBBS)Human HepatocytesSlower clearance than rodents-[4][5]

Note: Microsomal stability assays are a primary screen for Phase I metabolism.[2] The data for ABT-639 and compound 11 highlights how minor structural changes can dramatically impact metabolic stability.[3]

Table 3: In Vivo Pharmacokinetics
CompoundSpeciesDose & RouteOral Bioavailability (%F)Clearance (CLp, L/h/kg or mL/min/kg)Half-life (t½, h)Reference
Sulfonamide Hit 1Rat-0.5--[3]
Sulfonamide Hit 2Rat-1.9--[3]
Compound 3Rat5 µmol/kg, IV291.660.31[3]
ABT-639Rat-57--[3]
GNE-AMouse-88.015.8 (mL/min/kg)-[1]
GNE-ARat-11.236.6 (mL/min/kg)1.67[1]
GNE-ADog-55.82.44 (mL/min/kg)16.3[1]
GNE-AMonkey-72.413.9 (mL/min/kg)-[1]
N-butylbenzenesulfonamide (NBBS)Male Rat20 mg/kg, gavageWell-absorbed--[4][5]

Note: Oral bioavailability is a critical parameter for orally administered drugs. The data shows significant variability among different sulfonamide derivatives and across different species for the same compound.[1][3]

Table 4: Plasma Protein Binding
CompoundSpecies% BoundReference
ABT-639Rat88.9[3]
ABT-639Human85.2[3]
GNE-A-96.7 - 99.0[1]

Note: High plasma protein binding can affect the free drug concentration and thus its efficacy and clearance.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of ADME studies. Below are generalized protocols for key experiments based on the available literature.

In Vitro Metabolic Stability in Liver Microsomes
  • Preparation: A reaction mixture is prepared containing the test compound (e.g., 1 µM) and liver microsomes (human or animal) in a phosphate buffer.

  • Pre-incubation: The mixture is pre-incubated at 37°C.

  • Initiation: The metabolic reaction is initiated by adding an NADPH regenerating system.

  • Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent like acetonitrile.

  • Analysis: The samples are centrifuged to precipitate proteins. The supernatant is then analyzed by LC-MS/MS to determine the concentration of the parent compound over time.

  • Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.[6]

Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to form a differentiated monolayer that mimics the human intestinal barrier.[2]

  • Assay: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: Samples are taken from the opposite side at specific time intervals.

  • Analysis: The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated in both directions (A→B and B→A). The efflux ratio (Papp B→A / Papp A→B) is then determined to assess the potential for active efflux by transporters like P-glycoprotein.[2]

In Vivo Pharmacokinetic Study
  • Dosing: The test compound is administered to laboratory animals (e.g., rats, mice) via intravenous (IV) and oral (PO) routes at a specific dose.

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.[6]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to calculate key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

  • Oral Bioavailability Calculation: The oral bioavailability (%F) is calculated using the formula: %F = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.[6]

Visualizing ADME Processes and Workflows

To better illustrate the processes involved in ADME studies, the following diagrams outline typical experimental workflows and metabolic pathways.

ADME_Workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetics physchem Physicochemical Properties (Solubility, LogD) permeability Permeability (Caco-2, PAMPA) met_stability Metabolic Stability (Microsomes, Hepatocytes) protein_binding Plasma Protein Binding (Equilibrium Dialysis) cyp_inhibition CYP450 Inhibition pk_study Pharmacokinetic Studies (Rodent, Non-rodent) met_id Metabolite Identification lead_opt Lead Optimization cluster_invivo cluster_invivo lead_opt->cluster_invivo Promising compounds advance candidate Candidate Selection cluster_invitro cluster_invitro cluster_invitro->lead_opt Data informs cluster_invivo->candidate Data supports

A generalized workflow for the ADME assessment of drug candidates.

CYP450_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Drug This compound Derivative CYP450 CYP450 Enzymes (e.g., CYP3A4, 2D6) Parent_Drug->CYP450 Substrate Phase1_Metabolites Phase I Metabolites (More Polar) Parent_Drug->Phase1_Metabolites Oxidative Metabolism Excretion Excretion (Urine, Feces) Parent_Drug->Excretion Direct (minor) Oxidation Oxidation Hydroxylation Hydroxylation Dealkylation N-dealkylation UGT UGTs Phase1_Metabolites->UGT Conjugation SULT SULTs Phase1_Metabolites->SULT Conjugation GST GSTs Phase1_Metabolites->GST Conjugation Phase2_Metabolites Phase II Metabolites (Water-soluble conjugates) Phase1_Metabolites->Phase2_Metabolites Phase2_Metabolites->Excretion

General metabolic pathways for sulfonamide-type compounds.

Discussion and Future Directions

The available data indicates that the ADME properties of this compound derivatives can be significantly modulated through structural modifications. For instance, the stark difference in metabolic stability between ABT-639 and compound 11, which differ by only a methyl group, underscores the sensitivity of this scaffold to metabolic enzymes.[3] Furthermore, the pharmacokinetic data for GNE-A across different species highlights the importance of interspecies scaling for predicting human pharmacokinetics.[1]

Metabolism of sulfonamides often involves cytochrome P450 (CYP) enzymes, leading to oxidative metabolites.[7][8] The primary routes include hydroxylation and N-dealkylation.[9][10] These Phase I metabolites can then undergo Phase II conjugation reactions to form more water-soluble compounds that are readily excreted.[4][5] Understanding which CYP isozymes are responsible for the metabolism of a particular derivative is crucial for predicting potential drug-drug interactions.[11]

Future research in this area should focus on establishing clearer structure-ADME relationships (SAR) for the this compound scaffold. This would involve the systematic synthesis and evaluation of derivative libraries in a standardized set of in vitro and in vivo ADME assays. Such studies would provide invaluable data for guiding the design of new derivatives with optimized pharmacokinetic profiles, ultimately accelerating their development into clinically successful drugs.

References

Safety Operating Guide

Proper Disposal of N-Phenylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N-Phenylbenzenesulfonamide (CAS: 1678-25-7). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This compound is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects, necessitating its handling as hazardous waste.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with all local, regional, and national regulations. The following is a step-by-step guide for its safe disposal:

  • Waste Identification and Labeling:

    • All waste containing this compound must be clearly labeled as "Hazardous Waste."

    • The label should include the full chemical name, "this compound," and its CAS number, 1678-25-7.

    • Indicate the specific hazards: "Harmful if swallowed," and "Toxic to aquatic life."

    • Include the date of waste generation and the name of the responsible researcher or lab.

  • Container Selection and Management:

    • Use a dedicated, leak-proof, and chemically compatible container for waste collection.

    • Ensure the container is kept securely sealed when not in use to prevent spills and the release of vapors.

    • Do not mix this compound waste with other incompatible waste streams.

  • Waste Segregation and Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Segregate the waste from incompatible materials, particularly strong oxidizing agents.

  • Arranging for Disposal:

    • Do not dispose of this compound down the drain or in the regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for proper collection and disposal.[2][3]

    • Follow all institutional procedures for hazardous waste pickup requests.

  • Empty Container Disposal:

    • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous waste.

    • After thorough rinsing, the defaced container may be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.

Summary of Key Disposal Information

Parameter Guideline
Waste Classification Hazardous Waste
Primary Hazards Harmful if swallowed, Toxic to aquatic life with long lasting effects[1]
Disposal Method Collection by a licensed hazardous waste disposal service
Prohibited Disposal Do not dispose of in sinks or regular trash
Container Labeled, sealed, and chemically compatible

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_storage Storage cluster_disposal Disposal A Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Select Compatible, Leak-Proof Container B->C D Label Container as 'Hazardous Waste' with Chemical Name & Hazards C->D Proper Identification E Store in Designated Satellite Accumulation Area D->E F Segregate from Incompatible Materials E->F Safe Storage G Contact EHS or Licensed Waste Contractor F->G Initiate Disposal H Arrange for Pickup and Final Disposal G->H Final Step

Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Phenylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Phenylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.